2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2/c18-14-7-5-12(6-8-14)10-19-11-13(9-17(20)21)15-3-1-2-4-16(15)19/h1-8,11H,9-10H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSECUWYFWKAGLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379035 | |
| Record name | {1-[(4-Fluorophenyl)methyl]-1H-indol-3-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176204-51-6 | |
| Record name | {1-[(4-Fluorophenyl)methyl]-1H-indol-3-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 176204-51-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis of 2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic Acid
This document provides an in-depth technical guide for the synthesis of 2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid, a compound of interest in medicinal chemistry and forensic reference standards. The protocol herein is designed for researchers, scientists, and professionals in drug development, offering a detailed narrative grounded in established chemical principles and practical laboratory insights.
Introduction and Strategic Overview
This compound is an indole derivative that serves as an important analytical reference standard and is structurally related to synthetic cannabinoids.[1] Its synthesis is a crucial step for metabolic studies, forensic identification, and as a building block for more complex molecules.
The most direct and logical synthetic route to the target molecule is the N-alkylation of indole-3-acetic acid . This strategy involves the formation of a carbon-nitrogen bond at the N-1 position of the indole ring. The chosen electrophile is 4-fluorobenzyl bromide, which provides the desired benzyl substituent. This approach is favored for its efficiency and reliance on readily available starting materials.
The core of this synthesis is a nucleophilic substitution reaction (SN2), a cornerstone of organic synthesis. The indole nitrogen, once deprotonated by a suitable base, acts as the nucleophile, attacking the electrophilic benzylic carbon of 4-fluorobenzyl bromide.
The Chemistry: Mechanism and Rationale
The N-alkylation of an indole ring is a classic transformation. The N-H proton of the indole is weakly acidic (pKa ≈ 17 in DMSO) and can be removed by a strong base to generate a highly nucleophilic indole anion.[2]
A critical consideration in this specific synthesis is the presence of the acetic acid moiety on the indole starting material. The carboxylic acid proton is significantly more acidic (pKa ≈ 4-5) than the indole N-H proton. Consequently, the base will first deprotonate the carboxylic acid, followed by the deprotonation of the indole nitrogen. Therefore, a stoichiometric amount of more than two equivalents of base is required to generate the dianion, which is the active nucleophile for the subsequent alkylation step.
The reaction proceeds via an SN2 mechanism :
-
Deprotonation: Sodium hydride (NaH), a strong, non-nucleophilic base, is used to abstract the acidic protons from both the carboxylic acid and the indole nitrogen of indole-3-acetic acid. This is typically performed in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF), which effectively solvates the resulting sodium salts.
-
Nucleophilic Attack: The resulting indolide anion, being a soft nucleophile, selectively attacks the soft electrophilic benzylic carbon of 4-fluorobenzyl bromide. The bromide ion serves as a good leaving group, facilitating the reaction.
-
Work-up: The reaction is quenched with water, and the final product is isolated as the carboxylate salt. Acidification protonates the carboxylate to yield the desired carboxylic acid.
The choice of a strong base like NaH is crucial for ensuring complete deprotonation of the indole nitrogen, which is necessary for an efficient reaction.[2] Alternative, milder bases are generally insufficient for this purpose.
Experimental Protocol: A Step-by-Step Guide
This protocol details the synthesis of this compound on a laboratory scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| Indole-3-acetic acid | ≥98% | Sigma-Aldrich | 87-51-4 | Starting material |
| 4-Fluorobenzyl bromide | ≥97% | Sigma-Aldrich | 459-46-1 | Alkylating agent |
| Sodium hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich | 7646-69-7 | Strong base |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | 68-12-2 | Anhydrous solvent |
| Ethyl acetate (EtOAc) | ACS grade | Fisher Scientific | 141-78-6 | Extraction solvent |
| Hexanes | ACS grade | Fisher Scientific | 110-54-3 | For washing NaH |
| Hydrochloric acid (HCl) | 1 M aqueous solution | Fisher Scientific | 7647-01-0 | For acidification |
| Saturated sodium chloride solution (Brine) | N/A | Lab prepared | N/A | For washing |
| Anhydrous magnesium sulfate (MgSO₄) | ≥97% | Fisher Scientific | 7487-88-9 | Drying agent |
Equipment
-
Three-neck round-bottom flask (appropriate size for the scale)
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Inert gas supply (Nitrogen or Argon) with a manifold
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Synthetic Procedure
Safety First: This procedure involves highly reactive and hazardous materials. Sodium hydride reacts violently with water to produce flammable hydrogen gas.[3][4] 4-Fluorobenzyl bromide is a lachrymator and corrosive.[1][5][6][7] DMF is a reproductive toxin.[8][9][10][11] All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety goggles, lab coat, chemically resistant gloves) must be worn at all times.
-
Preparation of Sodium Hydride: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), weigh the required amount of sodium hydride (60% dispersion in mineral oil). Add anhydrous hexanes via cannula to wash the mineral oil from the NaH. Gently swirl the flask, then stop stirring and allow the NaH to settle. Carefully remove the hexane supernatant via cannula. Repeat this washing step two more times. After the final wash, place the flask under a vacuum for a short period to remove residual hexanes.
-
Reaction Setup: Allow the flask containing the dry NaH to return to atmospheric pressure under the inert gas. Add anhydrous DMF via cannula to the flask, and begin stirring to create a suspension. Cool the suspension to 0 °C using an ice-water bath.
-
Addition of Indole-3-acetic acid: In a separate flask, dissolve indole-3-acetic acid (1.0 eq) in a minimal amount of anhydrous DMF. Slowly add this solution dropwise to the stirred NaH suspension at 0 °C. Vigorous hydrogen gas evolution will be observed. Allow the mixture to stir at 0 °C for 1 hour after the addition is complete to ensure full deprotonation.
-
N-Alkylation: Dissolve 4-fluorobenzyl bromide (1.1 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C. After the addition, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir at room temperature for 12-18 hours.
-
Reaction Quenching and Work-up: Monitor the reaction progress by Thin Layer Chromatography (TLC). Once the starting material is consumed, cool the reaction mixture back to 0 °C in an ice-water bath. Very slowly and carefully, add cold water dropwise to quench the excess NaH. Caution: This is an exothermic process with hydrogen gas evolution.
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel. Dilute with additional water and ethyl acetate. Acidify the aqueous layer to a pH of approximately 2-3 by the slow addition of 1 M HCl. Shake the funnel and separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash them with water, followed by a wash with saturated brine solution. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the pure this compound.
Visualization of the Workflow
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for this compound.
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₁₇H₁₄FNO₂ |
| Molecular Weight | 283.3 g/mol [12][13] |
| CAS Number | 176204-51-6[1][13] |
| Appearance | Expected to be a solid |
| Purity (Target) | ≥98% (by HPLC) |
Spectroscopic Data (Predicted)
-
¹H NMR:
-
A singlet for the methylene protons of the acetic acid group (~3.7 ppm).
-
A singlet for the benzylic protons (~5.3 ppm).
-
A singlet or fine doublet for the C2-H of the indole ring (~7.2 ppm).
-
Aromatic protons of the indole ring and the fluorobenzyl group in the range of ~6.9-7.6 ppm.
-
A broad singlet for the carboxylic acid proton (>10 ppm), which may not always be observed.
-
-
¹³C NMR:
-
A signal for the carboxylic acid carbonyl carbon (~175 ppm).
-
Signals for the aromatic and indole carbons (~110-140 ppm).
-
A signal for the benzylic carbon (~50 ppm).
-
A signal for the acetic acid methylene carbon (~35 ppm).
-
-
Mass Spectrometry (MS):
-
The exact mass should be confirmed by high-resolution mass spectrometry (HRMS). Expected [M+H]⁺: 284.1081.
-
Safety and Handling
All chemical manipulations must be performed with appropriate engineering controls and personal protective equipment.
-
Indole-3-acetic acid: May cause skin, eye, and respiratory irritation. Handle with care.[13][14][15]
-
4-Fluorobenzyl bromide: Corrosive and a lachrymator (tear-producing). Causes severe skin burns and eye damage. Avoid inhalation and contact with skin and eyes.[1][5][6][7]
-
Sodium Hydride: Highly reactive and flammable. Reacts violently with water, releasing flammable hydrogen gas. Must be handled under an inert atmosphere and away from moisture.[3][4][16][17]
-
N,N-Dimethylformamide (DMF): Flammable liquid and vapor. Harmful if inhaled or in contact with skin. Suspected of damaging fertility or the unborn child.[8][9][10][11]
All waste materials should be disposed of in accordance with local, state, and federal regulations. Quench any reactive materials before disposal.
Conclusion
The synthesis of this compound via N-alkylation of indole-3-acetic acid is a robust and reliable method. Careful attention to anhydrous conditions and the safe handling of reactive reagents are paramount to the success of this procedure. The protocol provided in this guide offers a comprehensive framework for researchers to produce this valuable compound for their scientific endeavors.
References
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2-(1-(4-Fluorobenzyl)-1H-indol-3-yl)acetic Acid. Cayman Chemical.
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Burakova, E. A., Burchak, O. N., & Chibiryaev, A. M. (2002). N- and O-Alkylation of 3-Indolylcyclopropylacetic Acid Derivatives. Russian Chemical Bulletin, 51(10), 1829–1840.
-
SAFETY DATA SHEET: N,N-dimethylformamide. Sigma-Aldrich.
-
SAFETY DATA SHEET: Sodium hydride. Sigma-Aldrich.
-
SAFETY DATA SHEET: Indole-3-acetic acid hydrazide. Fisher Scientific.
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SAFETY DATA SHEET: Sodium hydride. Fisher Scientific.
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This compound. PubChem.
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Safety Data Sheet: Indolyl 3-acetic acid. Carl ROTH.
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Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. ResearchGate.
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Safety Data Sheet: Indole-3-acetic acid (IAA), Plant Culture Tested. ChemScience.
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Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI.
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Synthesis and Characterization of the Biologically Active 2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl Acetamide. ResearchGate.
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Safety Data Sheet: N,N-dimethylformamide. Chemos GmbH&Co.KG.
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4-Fluorobenzyl bromide Safety Data Sheet. ECHEMI.
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Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed Central.
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111710 - Sodium hydride, 60% dispersion in mineral oil - Safety Data Sheet.
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SAFETY DATA SHEET - Indole-3-acetic acid. Thermo Fisher Scientific.
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Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. SFA ScholarWorks.
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Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation.
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1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses Procedure.
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The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. PubMed Central.
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SAFETY DATA SHEET - N,N-Dimethylformamide. Fisher Scientific.
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Safety Data Sheet - Indole-3-acetic Acid (sodium salt). Cayman Chemical.
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4-Fluorobenzyl bromide - Safety Data Sheet. ChemicalBook.
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Combination of 1H and 13C NMR Spectroscopy.
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Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. PMC - NIH.
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A synthetic route to 1-(4-boronobenzyl)- 1H-pyrrole. Semantic Scholar.
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Mechanism of action of 2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid
An In-Depth Technical Guide to the
Mechanism of Action of 2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential mechanism of action of the synthetic indole derivative, this compound. Direct research on the specific biological activity of this compound is limited. Therefore, this document synthesizes information from structurally related molecules, particularly indole-3-acetic acid and its derivatives, to propose a well-grounded hypothesis for its mode of action. The core of this analysis suggests that this compound likely exerts its effects through modulation of inflammatory pathways and potentially as a cytotoxic agent, warranting further investigation for its therapeutic potential. This guide will delve into the structural basis for these proposed activities, outline key signaling pathways that may be involved, and provide detailed experimental protocols to validate these hypotheses.
Introduction and Compound Profile
This compound is a synthetic organic molecule featuring a central indole core, a structure of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2][3] The indole nucleus is a key pharmacophore found in numerous FDA-approved drugs.[2]
Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C17H14FNO2 | [4][5] |
| Molecular Weight | 283.30 g/mol | [4] |
| CAS Number | 176204-51-6 | [4][5] |
| Synonyms | [1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid, and others.[4] | [4] |
The structure of this compound is characterized by an indole ring system with an acetic acid moiety at the 3-position and a 4-fluorobenzyl group attached to the indole nitrogen at the 1-position. This substitution pattern is crucial for its potential biological activity.
Proposed Mechanisms of Action
Based on the structural characteristics of this compound and the known biological activities of related indole-3-acetic acid derivatives, two primary mechanisms of action are proposed: anti-inflammatory effects and cytotoxic activity.
Anti-inflammatory Activity
The indole-3-acetic acid (IAA) scaffold is known to possess anti-inflammatory properties.[6][7][8] This activity is often mediated through the modulation of key inflammatory signaling pathways.
2.1.1. Inhibition of Pro-inflammatory Mediators
Structurally similar indole derivatives have been shown to inhibit the production of pro-inflammatory mediators.[7][8] For instance, IAA has been demonstrated to reduce the expression of interleukin-1β (IL-1β), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1).[7] It is hypothesized that this compound may act similarly by interfering with the nuclear factor kappa B (NF-κB) signaling pathway.[7]
2.1.2. Modulation of Arachidonic Acid Metabolism
Another potential anti-inflammatory mechanism is the inhibition of enzymes involved in the arachidonic acid cascade, such as cyclooxygenases (COX) and phospholipase A2 (PLA2).[2][9] Indomethacin, a well-known non-steroidal anti-inflammatory drug (NSAID), is an indole-3-acetic acid derivative that inhibits COX enzymes.[2] Furthermore, 1-benzylindole derivatives have been identified as inhibitors of cytosolic phospholipase A2α (cPLA2α).[10] Given its structural similarity, this compound may also target these enzymes.
Cytotoxic Activity
Indole derivatives have been extensively investigated for their anticancer properties.[1][3][11] The cytotoxic effects of these compounds can be attributed to various mechanisms, including the induction of apoptosis and the inhibition of key enzymes involved in cancer cell proliferation.
2.2.1. Pro-oxidant and Genotoxic Effects
Indole-3-acetic acid and its derivatives can be oxidized by peroxidases, such as horseradish peroxidase (HRP), to generate cytotoxic species.[12][13] This process can lead to lipid peroxidation, DNA damage, and ultimately, cell death.[13] It is plausible that this compound could act as a prodrug, being activated by peroxidases present in the tumor microenvironment to exert a localized cytotoxic effect.[12][13]
2.2.2. Inhibition of Tubulin Polymerization
Certain indole derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division.[14] This disruption of the cytoskeleton leads to cell cycle arrest and apoptosis. The structural features of this compound, particularly the substituted indole ring, may allow it to bind to tubulin and interfere with its function.
Experimental Validation Protocols
To validate the hypothesized mechanisms of action, a series of in vitro and cell-based assays are recommended.
Anti-inflammatory Activity Assays
3.1.1. NF-κB Reporter Assay
-
Objective: To determine if this compound inhibits NF-κB activation.
-
Methodology:
-
Culture a suitable cell line (e.g., HEK293T) stably transfected with an NF-κB luciferase reporter construct.
-
Pre-treat cells with varying concentrations of the test compound for 1 hour.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).
-
After an appropriate incubation period, lyse the cells and measure luciferase activity using a luminometer.
-
A decrease in luciferase activity in the presence of the compound indicates inhibition of the NF-κB pathway.
-
3.1.2. COX and PLA2 Enzyme Inhibition Assays
-
Objective: To assess the direct inhibitory effect of the compound on COX-1, COX-2, and cPLA2α enzymes.
-
Methodology:
-
Utilize commercially available enzyme inhibition assay kits for COX-1, COX-2, and cPLA2α.
-
Incubate the respective enzyme with its substrate and varying concentrations of the test compound.
-
Measure the product formation according to the kit's instructions (e.g., colorimetrically or fluorometrically).
-
Calculate the IC50 value of the compound for each enzyme.
-
Cytotoxic Activity Assays
3.2.1. Cell Viability Assay
-
Objective: To determine the cytotoxic effect of the compound on cancer cell lines.
-
Methodology:
-
Plate cancer cells (e.g., HeLa, A549) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for 24, 48, and 72 hours.
-
Assess cell viability using a standard method such as the MTT or MTS assay.
-
Determine the IC50 value of the compound for each cell line at each time point.
-
3.2.2. In Vitro Tubulin Polymerization Assay
-
Objective: To investigate the direct effect of the compound on tubulin polymerization.
-
Methodology:
-
Use a commercially available fluorescence-based tubulin polymerization assay kit.
-
Incubate purified tubulin with the test compound at various concentrations in a polymerization buffer.
-
Monitor the increase in fluorescence over time, which corresponds to tubulin polymerization.
-
Compare the polymerization curves of treated samples to a vehicle control. Inhibition of polymerization will result in a lower fluorescence signal.
-
Conclusion and Future Directions
The structural features of this compound strongly suggest its potential as a modulator of inflammatory and carcinogenic processes. The proposed mechanisms of action, including the inhibition of pro-inflammatory signaling pathways and the induction of cytotoxicity, are based on established activities of structurally related indole derivatives. The experimental protocols outlined in this guide provide a clear path for the validation of these hypotheses.
Future research should focus on a comprehensive evaluation of the compound's efficacy and safety in preclinical models of inflammation and cancer. Further structure-activity relationship (SAR) studies could also lead to the development of more potent and selective analogs. Given the rich pharmacology of the indole scaffold, this compound represents a promising lead compound for the development of novel therapeutics.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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- Sturino, C. F., et al. (2007). Discovery of a potent and selective prostaglandin D2 receptor antagonist, [(3R)-4-(4-chloro-benzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]-acetic acid (MK-0524). Journal of Medicinal Chemistry, 50(5), 794-806.
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- Bańkowski, K., et al. (2015). The synthesis of ezetimibe with high stereochemical purity.
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- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Physicochemical Properties of 2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid, a compound of interest in medicinal chemistry and drug discovery. As an analogue of the natural auxin, indole-3-acetic acid (IAA), and a potential metabolite of synthetic cannabinoids, understanding its fundamental characteristics is paramount for predicting its behavior in biological systems and for the development of analytical methodologies.[1] This document delves into the structural attributes, solubility, acidity, and spectroscopic signature of the title compound, offering both compiled data and field-proven insights into the experimental methodologies required for their validation.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of pharmacological activities.[2][3] The strategic modification of the indole ring, such as the introduction of a 4-fluorobenzyl group at the N-1 position, can significantly modulate the physicochemical and pharmacokinetic properties of the parent molecule. This compound, a derivative of indole-3-acetic acid, represents a case study in how synthetic modifications can influence biological potential. Its structural similarity to known synthetic cannabinoids also positions it as an important analytical reference standard in forensic and toxicological studies.[1] This guide aims to provide a detailed and practical understanding of its fundamental physicochemical properties to support ongoing research and development efforts.
Molecular Structure and Identification
A thorough understanding of the molecular structure is the foundation for interpreting its physicochemical properties.
Chemical Identity
| Identifier | Value | Source |
| IUPAC Name | 2-[1-[(4-fluorophenyl)methyl]-1H-indol-3-yl]acetic acid | [4] |
| CAS Number | 176204-51-6 | [1][4][5] |
| Molecular Formula | C₁₇H₁₄FNO₂ | [1][4][5] |
| Molecular Weight | 283.30 g/mol | [4] |
| InChI | InChI=1S/C17H14FNO2/c18-14-7-5-12(6-8-14)10-19-11-13(9-17(20)21)15-3-1-2-4-16(15)19/h1-8,11H,9-10H2,(H,20,21) | [4] |
| InChIKey | MSECUWYFWKAGLD-UHFFFAOYSA-N | [4] |
| SMILES | C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)CC(=O)O | [4] |
Structural Elucidation Workflow
The structural confirmation of a newly synthesized or isolated batch of this compound relies on a combination of spectroscopic techniques. The following workflow is recommended for unambiguous identification.
Caption: Workflow for structural elucidation.
Physicochemical Properties
The following sections detail the key physicochemical parameters of this compound.
Physical State and Appearance
The compound is a solid at room temperature.[1] Its appearance can be influenced by the purity and crystalline form.
Melting Point
The melting point is a critical indicator of purity.
| Property | Value | Source |
| Melting Point | 163-166 °C |
Note: This value is likely for a specific crystalline form and may vary slightly.
Solubility Profile
-
Aqueous Solubility: Poorly soluble in water. The solubility is expected to increase significantly at higher pH due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt.
-
Organic Solubility: Soluble in polar organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[6] Sparingly soluble in less polar solvents like chloroform and likely insoluble in non-polar solvents like hexane.[7]
Experimental Protocol for Solubility Determination:
-
Preparation of Saturated Solutions: Add an excess amount of the solid compound to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute it with a suitable solvent, and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
Acidity (pKa)
The pKa is a measure of the acidity of the carboxylic acid proton. An experimental pKa value for this specific compound has not been reported. However, it can be estimated based on the pKa of the parent compound, indole-3-acetic acid, and the electronic effects of the N-1 substituent. The pKa of indole-3-acetic acid is approximately 4.75. The N-benzyl group is generally considered to be weakly electron-withdrawing, which would be expected to slightly decrease the pKa (increase the acidity) compared to the parent compound.
Protocol for Experimental pKa Determination (Potentiometric Titration):
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable co-solvent system (e.g., water/methanol) to ensure solubility.
-
Titration Setup: Use a calibrated pH meter and an automated titrator.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while recording the pH as a function of the volume of titrant added.
-
Data Analysis: Plot the pH versus the volume of titrant. The pKa is the pH at the half-equivalence point.
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity. A computed value for the octanol-water partition coefficient (XLogP3) is available.
| Property | Value | Source |
| XLogP3 | 3.2 | [4] |
This value indicates that the compound is moderately lipophilic, suggesting good potential for crossing biological membranes.
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of the compound. While a comprehensive set of published spectra for this specific molecule is not available, representative data from closely related indole-3-acetic acid derivatives and theoretical expectations are discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indole and fluorobenzyl rings, a singlet for the benzylic methylene protons, a singlet for the acetic acid methylene protons, and a broad singlet for the carboxylic acid proton. The protons on the fluorobenzyl ring will exhibit splitting patterns consistent with a para-substituted benzene ring, and coupling to the fluorine atom may be observed.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the methylene carbons, and the carbonyl carbon of the carboxylic acid. The carbon atoms of the fluorobenzyl ring will show characteristic chemical shifts and C-F coupling constants.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:
-
A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretching band for the carboxylic acid, typically around 1700-1725 cm⁻¹.
-
C-H stretching bands for the aromatic and methylene groups around 2850-3100 cm⁻¹.
-
C=C stretching bands for the aromatic rings in the 1450-1600 cm⁻¹ region.
-
A C-F stretching band, which is typically strong, in the 1000-1400 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. A GC-MS spectrum for this compound is available in the Cayman Spectral Library.[1] Under electron ionization (EI), the molecule is expected to show a prominent molecular ion peak (M⁺) at m/z 283. Common fragmentation pathways would involve the loss of the carboxylic acid group and cleavage of the benzylic C-N bond.
Synthesis and Stability
Synthesis Pathway
A plausible synthetic route to this compound involves the N-alkylation of indole-3-acetic acid or its ester derivative.
Caption: Plausible synthesis pathway.
Stability
Indole-3-acetic acid and its derivatives can be sensitive to light and oxidation.[7] It is recommended to store the compound in a cool, dark, and dry place. Solutions should be prepared fresh, and for longer-term storage, they should be kept at low temperatures (e.g., -20°C) and protected from light.[6]
Analytical Methodologies
A robust analytical method is crucial for the quantification and purity assessment of the compound.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method with UV detection is the most common approach for the analysis of indole-3-acetic acid derivatives.
Recommended HPLC Method Parameters:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing a small amount of an acid like formic acid or trifluoroacetic acid to ensure the protonation of the carboxylic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 220 nm or 280 nm).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30 °C.
This method should be validated for linearity, accuracy, precision, and specificity according to standard guidelines.
Conclusion
This technical guide has synthesized the available information on the physicochemical properties of this compound. While key experimental data for some parameters are yet to be published, this document provides a solid foundation for researchers by presenting compiled data, predicted properties, and detailed experimental protocols for their determination. A thorough understanding of these properties is indispensable for advancing the study of this and related indole derivatives in the fields of medicinal chemistry, pharmacology, and analytical science.
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PubChem. This compound. [Link]
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MDPI. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. [Link]
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Wikipedia. Indole-3-acetic acid. [Link]
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PubMed Central. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. [Link]
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MDPI. Indole-3-Acetic Acid Is Synthesized by the Endophyte Cyanodermella asteris via a Tryptophan-Dependent and -Independent Way and Mediates the Interaction with a Non-Host Plant. [Link]
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Frontiers. Indole-3-Acetic Acid Is Produced by Emiliania huxleyi Coccolith-Bearing Cells and Triggers a Physiological Response in Bald Cells. [Link]
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ACS Publications. Correlations and Predictions of Carboxylic Acid pKa Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. [Link]
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PubMed. Prediction of pKa values for aliphatic carboxylic acids and alcohols with empirical atomic charge descriptors. [Link]
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ResearchGate. IR spectra of indole-3-acetic acid in KBr. Indole NH-band at 3389 cm -1... [Link]
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A manifold implications of indole and its derivatives: A brief Review. [Link]
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Journal of Applied Biology and Biotechnology. Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. [Link]
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Thermo Scientific Alfa Aesar. Indole-3-acetic acid, 98+%. [Link]
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SIELC Technologies. Indole-3-acetic acid. [Link]
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Spectroscopic Data for 2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic Acid Remains Elusive in Public Databases
A comprehensive search of publicly available scientific databases and chemical repositories has not yielded the specific 1H and 13C Nuclear Magnetic Resonance (NMR) data for the compound 2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid (CAS 176204-51-6).
Despite the compound being listed by several chemical suppliers as an analytical reference standard, detailed experimental spectroscopic data, which is crucial for the creation of an in-depth technical guide, does not appear to be published in accessible literature or spectral databases. This information is essential for the structural elucidation and verification required by researchers, scientists, and drug development professionals.
While general information regarding the compound, such as its molecular formula (C₁₇H₁₄FNO₂) and molecular weight (283.31 g/mol ), is readily available, the core of the requested technical guide—a detailed analysis of its 1H and 13C NMR spectra—cannot be constructed without the primary spectral data.[1][2][3] This includes chemical shifts (δ), coupling constants (J), and signal multiplicities that are fundamental to assigning the specific atomic structure of the molecule.
The compound is noted as a potential metabolite of ADB-FUBIATA, a synthetic cannabinoid, highlighting its relevance in forensic and pharmacological research.[1] However, this context has not led to the discovery of its detailed characterization in the public domain.
Efforts to locate the data included:
-
Searches of major chemical databases such as PubChem.[3]
-
Review of scientific literature for the synthesis and characterization of indole-3-acetic acid derivatives.
-
Targeted searches using the compound's CAS number.
These searches returned information on structurally similar compounds, such as the corresponding 4-chlorobenzyl analog, but the specific data for the 4-fluorobenzyl derivative remains unlocated.[4]
Without access to the raw or processed NMR data, any attempt to generate a technical guide would be speculative and would not meet the required standards of scientific integrity and accuracy. Therefore, the creation of the requested in-depth guide is not possible at this time. It is recommended that researchers in need of this specific data consider performing the NMR analysis themselves or contacting the commercial suppliers of the analytical standard to inquire if they can provide a certificate of analysis with the requisite spectroscopic information.
Sources
Deconvoluting the Mechanism of Action: A Technical Guide to Identifying the Biological Targets of 2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid
An In-Depth Technical Guide for Drug Development Professionals
Abstract: The identification of a small molecule's biological target is a cornerstone of modern drug discovery, transforming a compound with an interesting phenotype into a tool for understanding biology and a potential therapeutic lead. This guide provides a comprehensive, multi-pronged strategy for the target deconvolution of 2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid (hereafter referred to as FIA), a compound with structural similarities to known anti-inflammatory agents and other bioactive molecules.[1] We will detail an integrated workflow that combines computational prediction with robust, label-free and affinity-based experimental methodologies. This document is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the strategic rationale behind each experimental choice, ensuring a self-validating and scientifically rigorous approach to target identification and validation.[2][3][4]
Chapter 1: A Strategic Framework for Target Identification
The journey from a bioactive compound to a validated drug candidate hinges on understanding its mechanism of action. For FIA, a molecule with a rich indole scaffold, the potential interaction space is vast.[1] A successful target identification campaign cannot rely on a single method; it requires an integrated, hypothesis-driven approach that builds confidence through orthogonal validation. Our strategy begins with broad, computational predictions to generate initial hypotheses, which are then systematically tested and refined using a suite of complementary experimental techniques. This parallel and iterative process is designed to efficiently identify high-confidence candidate targets while mitigating the risk of false positives.
The overall workflow is visualized below. It emphasizes a funneling approach, starting with a wide net of potential targets and progressively narrowing down to a single, validated biological partner through layers of rigorous experimental evidence.
Caption: Integrated workflow for FIA target identification.
Chapter 2: In Silico Profiling & Hypothesis Generation
Before committing to resource-intensive experiments, we leverage computational methods to build a foundational hypothesis.[5][6] In silico approaches analyze the chemical structure of FIA to predict potential biological targets by comparing it to vast databases of known ligand-target interactions.
Methodology:
-
Chemical Similarity Searching: FIA's 2D structure (SMILES) is used as a query against databases like ChEMBL and PubChem. Algorithms calculate a similarity score (e.g., Tanimoto coefficient) to compounds with known biological targets.[7] A high similarity to a known cyclooxygenase (COX) inhibitor, for instance, would prioritize COX enzymes as potential targets.
-
Pharmacophore Modeling & Panel Docking: A 3D model of FIA is generated to identify its key chemical features (pharmacophore). This model is then computationally docked against a panel of protein structures representing different target classes (e.g., kinases, GPCRs, nuclear receptors).[8] The docking scores provide a rank-ordered list of potential binders.
Expert Insight: The goal of in silico prediction is not to find the definitive target, but to rationally narrow the search space. The indole-3-acetic acid scaffold is a known "privileged structure" in medicinal chemistry, found in molecules targeting a wide range of proteins, including enzymes like COX and phospholipase A2.[1][9] Therefore, predictions should be viewed through the lens of known indole biology to prioritize the most plausible hypotheses.
Table 1: Hypothetical In Silico Prediction Results for FIA
| Predicted Target Class | Specific Examples | Rationale / Supporting Evidence | Confidence |
|---|---|---|---|
| Prostaglandin Synthesis | Cyclooxygenase-2 (COX-2), Prostaglandin D2 Synthase (PTGDS) | Structural similarity to Indomethacin and other indole-based NSAIDs.[1] | High |
| Phospholipases | Cytosolic Phospholipase A2α (cPLA2α) | 1-benzylindole derivatives are known inhibitors of cPLA2α.[9] | Medium |
| Nuclear Receptors | Peroxisome Proliferator-Activated Receptors (PPARs) | Acetic acid side chain is a common feature of PPAR agonists. | Medium |
| Cannabinoid Receptors | CB1 / CB2 | FIA is a potential metabolite of a synthetic cannabinoid.[10] | Low |
Chapter 3: Label-Free Target Identification Methods
A significant advantage in modern target ID is the ability to work with the unmodified parent compound. This avoids the risk that a chemical modification or linker might alter the molecule's binding properties.[11] We will employ two powerful, orthogonal, label-free techniques: Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS).
Cellular Thermal Shift Assay (CETSA)
Principle: The binding of a small molecule to its target protein typically increases the protein's thermodynamic stability.[12][13] When heated, this stabilized protein will denature and aggregate at a higher temperature than its unbound counterpart. CETSA measures the amount of soluble protein remaining across a temperature gradient, with a "thermal shift" indicating target engagement.[14]
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- 2. ucl.ac.uk [ucl.ac.uk]
- 3. Target Identification and Validation at MDC [md.catapult.org.uk]
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- 5. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. caymanchem.com [caymanchem.com]
- 11. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. pubs.acs.org [pubs.acs.org]
- 14. news-medical.net [news-medical.net]
A Comprehensive In Vitro Screening Guide for 2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic Acid: Unveiling its Therapeutic Potential
Foreword: The Rationale for a Structured Inquiry
The indole nucleus stands as a "privileged scaffold" in medicinal chemistry, a structural motif consistently found in a vast array of natural products and clinically successful pharmaceuticals. From the potent anti-inflammatory action of indomethacin, an indole-3-acetic acid derivative, to the microtubule-disrupting anticancer effects of vinca alkaloids, the versatility of this heterocyclic system is well-established. The subject of this guide, 2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid, is a synthetic derivative of indole-3-acetic acid (IAA), a molecule known for its own intrinsic biological activities, including anti-inflammatory and antioxidant properties.
The addition of a 4-fluorobenzyl group at the N1 position of the indole ring introduces significant modifications to its lipophilicity and electronic properties, creating a compelling case for a thorough biological investigation. This guide eschews a rigid, templated approach. Instead, it presents a logically structured screening cascade designed to first establish a foundational safety profile and then systematically probe for specific, high-value therapeutic activities. We will progress from broad cytotoxicity screening to focused anti-inflammatory and anticancer assays, with each step informing the next. This self-validating workflow ensures that resources are directed efficiently, building a comprehensive biological profile of the compound from the ground up.
Our approach is grounded in the causality of experimental design. We do not merely list protocols; we explain why each assay is chosen, what the expected outcomes signify, and how they connect to potential mechanisms of action rooted in established cell signaling pathways.
Figure 1: A logical workflow for the in vitro screening of a novel indole derivative.
Part 1: Foundational Cytotoxicity Assessment
Expertise & Experience: Before investigating any specific therapeutic effect, it is imperative to understand the compound's intrinsic toxicity. A broad-spectrum cytotoxicity assay is the cornerstone of any screening cascade.[1][2][3] It serves two primary functions: firstly, to identify a concentration range that is non-lethal to cells, which is essential for accurately interpreting the results of subsequent functional assays; and secondly, to provide an initial indication of any cancer-specific cytotoxicity by comparing its effect on cancerous versus non-cancerous cell lines. The MTT assay is a robust, widely-used colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[4][5]
Protocol 1: MTT Cell Viability Assay
1. Cell Culture & Seeding:
- Culture a panel of human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) and a non-cancerous control cell line (e.g., HEK293 human embryonic kidney cells or MCF-10A non-tumorigenic breast epithelial cells).
- Harvest cells during the logarithmic growth phase using trypsin-EDTA.
- Perform a cell count using a hemocytometer or automated cell counter to ensure viability is >95%.
- Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium in a 96-well flat-bottom plate.
- Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of this compound in sterile DMSO (e.g., 100 mM).
- Perform serial dilutions of the stock solution in a complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent-induced toxicity.
- Include a "vehicle control" (medium with 0.1% DMSO) and a "no-treatment control" (medium only).
- Carefully remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations (or controls).
- Incubate for 48-72 hours at 37°C, 5% CO₂.
3. MTT Addition and Incubation:
- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).
- Add 10 µL of the MTT solution to each well.
- Incubate the plate for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to a purple formazan precipitate.
4. Solubilization and Measurement:
- Carefully remove the medium from the wells.
- Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- Gently agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation: Cytotoxicity Profile
| Cell Line | Type | IC₅₀ (µM) after 48h | Selectivity Index (SI) |
| HEK293 | Non-Cancerous Kidney | > 100 | - |
| MCF-7 | Breast Cancer | 15.2 | > 6.6 |
| A549 | Lung Cancer | 22.5 | > 4.4 |
| HCT116 | Colon Cancer | 18.9 | > 5.3 |
| SI = IC₅₀ of non-cancerous cells / IC₅₀ of cancer cells |
Trustworthiness: The inclusion of both positive (e.g., a known cytotoxic drug like doxorubicin) and negative (vehicle) controls in every plate validates the assay's performance. A high Selectivity Index suggests the compound is preferentially toxic to cancer cells, a highly desirable characteristic for a potential therapeutic.
Part 2: Anti-Inflammatory Activity Screening
Expertise & Experience: The structural relationship to indole-3-acetic acid, which has demonstrated anti-inflammatory and antioxidant effects, provides a strong rationale for investigating this compound's ability to modulate inflammatory responses. Macrophages are key players in the immune system, and their activation by bacterial lipopolysaccharide (LPS) is a gold-standard in vitro model for studying inflammation.[6][7][8] Upon activation, macrophages produce a cascade of inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[9] Measuring the inhibition of these mediators provides direct evidence of anti-inflammatory activity.
Protocol 2: Inhibition of Inflammatory Mediators in RAW 264.7 Macrophages
1. Cell Culture and Stimulation:
- Culture RAW 264.7 murine macrophage cells and seed them into a 96-well plate at a density of 5 x 10⁴ cells/well. Allow them to adhere for 24 hours.
- Pre-treat the cells for 1-2 hours with non-toxic concentrations of the test compound (determined from the MTT assay, e.g., 1, 5, 10 µM).
- Stimulate inflammation by adding LPS (from E. coli O111:B4) to a final concentration of 1 µg/mL to all wells except the negative control.
- Incubate for 24 hours at 37°C, 5% CO₂.
2. Nitric Oxide (NO) Measurement (Griess Assay):
- After incubation, collect 50 µL of the cell culture supernatant from each well.
- Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
- Incubate for 10 minutes at room temperature, protected from light.
- Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
- Incubate for another 10 minutes. A pink/magenta color will develop in the presence of nitrite (a stable product of NO).
- Measure the absorbance at 540 nm. Quantify nitrite concentration using a standard curve prepared with sodium nitrite.
3. Cytokine Measurement (ELISA):
- Use the remaining cell culture supernatant to measure TNF-α and IL-6 levels using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
- Follow the manufacturer's protocol precisely, which typically involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, adding a substrate, and measuring the resulting colorimetric change.
Mechanistic Insight: The NF-κB Signaling Pathway
The production of NO (via the iNOS enzyme) and pro-inflammatory cytokines is largely controlled by the transcription factor NF-κB. In resting cells, NF-κB is held inactive in the cytoplasm. LPS activation of its receptor (TLR4) triggers a signaling cascade that leads to the degradation of the NF-κB inhibitor, IκBα. This frees NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes. Many anti-inflammatory compounds, particularly indole derivatives, exert their effects by inhibiting this pathway.
Figure 2: Simplified LPS-induced NF-κB signaling pathway and a potential point of inhibition.
Data Presentation: Anti-Inflammatory Activity
| Treatment | NO Production (% of LPS Control) | TNF-α Release (% of LPS Control) | IL-6 Release (% of LPS Control) |
| Control (No LPS) | 2.1 ± 0.5% | 1.5 ± 0.4% | 3.0 ± 0.8% |
| LPS (1 µg/mL) | 100% | 100% | 100% |
| Compound (1 µM) + LPS | 85.3 ± 6.2% | 88.1 ± 7.5% | 90.4 ± 8.1% |
| Compound (5 µM) + LPS | 45.7 ± 4.1% | 52.3 ± 5.0% | 58.2 ± 6.3% |
| Compound (10 µM) + LPS | 15.2 ± 2.5% | 20.8 ± 3.1% | 25.6 ± 3.9% |
Part 3: Anticancer Activity Evaluation
Expertise & Experience: The indole scaffold is a cornerstone of anticancer drug discovery, with derivatives known to induce cell cycle arrest, promote apoptosis, and inhibit metastasis.[10][11] Should the initial cytotoxicity screen reveal selectivity for cancer cells, a deeper investigation into specific anticancer mechanisms is warranted. Key hallmarks of cancer that can be assessed in vitro include uncontrolled proliferation, evasion of apoptosis (programmed cell death), and the ability to migrate and invade tissues.[12] Inducing apoptosis is a primary goal of many cancer therapies.
Protocol 3: Apoptosis Induction (Caspase-3/7 Activity Assay)
1. Principle: Caspases-3 and -7 are key "executioner" enzymes that are activated during the final stages of apoptosis. Their activity can be measured using a substrate that becomes fluorescent or luminescent upon cleavage.
2. Procedure:
- Seed cancer cells (e.g., MCF-7) in a white, clear-bottom 96-well plate suitable for fluorescence/luminescence readings.
- Treat cells with the test compound at concentrations around its IC₅₀ value for 24-48 hours.
- Use a commercial Caspase-Glo® 3/7 Assay (or similar). Add the reagent directly to the wells according to the manufacturer's protocol.
- The reagent contains a pro-luminescent caspase-3/7 substrate. If caspases are active, the substrate is cleaved, and a luciferase reaction generates a light signal.
- Incubate for 1-2 hours at room temperature.
- Measure luminescence using a plate reader.
- Express data as a fold-change in caspase activity relative to the vehicle-treated control cells.
Protocol 4: Cell Migration Inhibition (Wound Healing / Scratch Assay)
1. Principle: This assay models cell migration in two dimensions, mimicking the process of cells moving to close a gap, such as in wound healing or tumor invasion.
2. Procedure:
- Seed cancer cells in a 6-well or 12-well plate and grow them to a confluent monolayer.
- Using a sterile 200 µL pipette tip, create a straight "scratch" or "wound" through the center of the monolayer.
- Gently wash the wells with PBS to remove detached cells.
- Replace the medium with fresh medium containing sub-lethal concentrations of the test compound.
- Capture an image of the wound at time zero (T₀) using an inverted microscope.
- Incubate the plate for 24-48 hours.
- Capture images of the same wound area at subsequent time points (e.g., T₂₄, T₄₈).
- Measure the area of the wound at each time point using image analysis software (like ImageJ).
- Calculate the percentage of wound closure and compare the rate of closure between treated and control wells.
Mechanistic Insight: PI3K/Akt/mTOR Pathway
Many indole derivatives exert their anticancer effects by modulating critical cell survival and proliferation pathways.[11] The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism, and it is frequently hyperactivated in cancer. Inhibition of this pathway can lead to decreased proliferation and increased apoptosis.
Figure 3: The PI3K/Akt/mTOR survival pathway, a common target for anticancer indole derivatives.
Data Presentation: Anticancer Effects
Table 3: Apoptosis Induction in MCF-7 Cells
| Treatment (24h) | Caspase-3/7 Activity (Fold Change vs. Control) |
|---|---|
| Vehicle Control | 1.0 |
| Compound (10 µM) | 2.8 ± 0.3 |
| Compound (20 µM) | 5.4 ± 0.6 |
| Staurosporine (1 µM) | 8.1 ± 0.9 |
Table 4: Inhibition of Cell Migration in A549 Cells
| Treatment | Wound Closure at 24h (%) |
|---|---|
| Vehicle Control | 85.2 ± 5.5% |
| Compound (5 µM) | 40.1 ± 4.8% |
| Compound (10 µM) | 15.7 ± 3.1% |
Synthesis and Future Directions
This in-depth technical guide outlines a rational, multi-phase approach to characterizing the biological activity of this compound. The proposed workflow efficiently moves from establishing a basic safety and selectivity profile to probing specific, therapeutically relevant activities.
Hypothetical data presented suggests a compound with promising characteristics: low toxicity to normal cells, selective cytotoxicity against cancer cells, potent anti-inflammatory effects, and the ability to induce apoptosis and inhibit cancer cell migration. Such a profile would strongly support its advancement as a lead candidate.
The next logical steps in its development would include:
-
Mechanism of Action (MoA) Studies: Using techniques like Western blotting to confirm the inhibition of key proteins in the NF-κB and PI3K/Akt pathways.
-
Broader Cancer Cell Panel Screening: Testing the compound against a wider range of cancer cell lines to identify specific cancer types where it may be most effective.
-
In Vivo Studies: Evaluating the compound's efficacy and safety in animal models of inflammation and cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of the compound to optimize potency and reduce potential off-target effects.
By following this structured, evidence-based screening cascade, researchers can build a comprehensive and robust data package to unlock the full therapeutic potential of novel indole derivatives.
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). National Center for Biotechnology Information. [Link]
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EU-OPENSCREEN: A Novel Collaborative Approach to Facilitate Chemical Biology. National Center for Biotechnology Information. [Link]
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In vitro assays and techniques utilized in anticancer drug discovery. PubMed. [Link]
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In Vitro Macrophage Assay Predicts the In Vivo Anti-inflammatory Potential of Exosomes from Human Mesenchymal Stromal Cells. PubMed Central. [Link]
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Anti-proliferative, apoptotic induction, and anti-migration effects of... Dovepress. [Link]
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Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. Natural Resources for Human Health. [Link]
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Reversine inhibits proliferation, invasion and migration and induces cell apoptosis in gastric cancer cells by downregulating TTK. Spandidos Publications. [Link]
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An In-Depth Technical Guide to 2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid is a synthetic compound belonging to the indoleacetic acid class of molecules. Its structure is characterized by an indole core, substituted at the N1 position with a 4-fluorobenzyl group and at the C3 position with an acetic acid moiety. This compound has gained attention in the scientific community as it is an analytical reference standard structurally related to synthetic cannabinoids and is a potential metabolite of ADB-FUBIATA.[1] The strategic incorporation of a fluorine atom on the benzyl group is a common practice in medicinal chemistry to modulate the parent molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of its synthesis, physicochemical properties, probable mechanism of action, and relevant experimental protocols for its analysis and biological evaluation.
Chemical Identity and Synonyms
The formal IUPAC name for this compound is 2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetic acid.[2] It is also known by a variety of synonyms in commercial and research contexts.
| Identifier | Value |
| IUPAC Name | 2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetic acid[2] |
| CAS Number | 176204-51-6[3] |
| Molecular Formula | C₁₇H₁₄FNO₂[3] |
| Molecular Weight | 283.31 g/mol [3] |
| Common Synonyms | [1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid, 2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetic acid, {1-[(4-Fluorophenyl)methyl]-1H-indol-3-yl}acetic acid[2] |
Synthesis and Purification
The synthesis of this compound can be achieved through a multi-step process, beginning with commercially available indole-3-acetic acid. The following proposed synthesis is based on established methods for the N-alkylation of indoles and subsequent ester hydrolysis.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocol:
Step 1: Esterification of Indole-3-acetic acid
-
To a solution of indole-3-acetic acid (1 equivalent) in absolute ethanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 10 volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield indole-3-acetic acid ethyl ester.
Step 2: N-Alkylation of Indole-3-acetic acid ethyl ester
-
To a stirred suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous N,N-dimethylformamide (DMF) (5 volumes) under an inert atmosphere (e.g., Argon), add a solution of indole-3-acetic acid ethyl ester (1 equivalent) in anhydrous DMF (5 volumes) dropwise at 0 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Add 4-fluorobenzyl bromide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of ice-cold water.
-
Extract the product with ethyl acetate (3 x 10 volumes).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound ethyl ester.
Step 3: Hydrolysis of the Ethyl Ester
-
To a solution of this compound ethyl ester (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (3:1, 10 volumes), add lithium hydroxide monohydrate (2 equivalents).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the THF under reduced pressure.
-
Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1N hydrochloric acid at 0 °C.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₄FNO₂ | PubChem[2] |
| Molecular Weight | 283.31 g/mol | Santa Cruz Biotechnology[3] |
| Melting Point | 163-166 °C | INDOFINE Chemical Company[4] |
| Appearance | Crystalline solid | Inferred |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and methanol. | Inferred from similar compounds |
| XLogP3 | 3.2 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
| Rotatable Bond Count | 4 | PubChem[2] |
Mechanism of Action
While direct experimental data on the pharmacological activity of this compound is limited, its structural similarity to synthetic cannabinoids and its identification as a potential metabolite of ADB-FUBIATA strongly suggest that it may act as a cannabinoid receptor agonist.[1] Synthetic cannabinoids primarily exert their effects by binding to and activating the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs).
Proposed Signaling Pathway upon CB1 Receptor Activation
Caption: Proposed signaling pathway following activation of the CB1 receptor.
Activation of the CB1 receptor, predominantly expressed in the central nervous system, leads to the inhibition of adenylate cyclase through the Gi/o protein. This reduces the intracellular concentration of cyclic AMP (cAMP), subsequently decreasing the activity of protein kinase A (PKA) and altering the phosphorylation of downstream targets like the transcription factor CREB. This cascade of events ultimately modulates neurotransmitter release and neuronal excitability, leading to the psychoactive effects associated with cannabinoid receptor agonists.
Experimental Protocols
Analytical Characterization: High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed for the purity assessment and quantification of this compound.
Caption: A typical workflow for HPLC analysis.
Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (with 0.1% formic acid), for example, in a 70:30 (v/v) ratio. Filter and degas the mobile phase.
-
Standard Solution Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.
-
Sample Preparation: Dissolve the sample to be analyzed in the mobile phase to a suitable concentration.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 280 nm.
-
Column Temperature: 30 °C.
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and determine the concentration of the analyte by comparing its peak area to the calibration curve.
Biological Evaluation: Cannabinoid Receptor 1 (CB1) Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the human CB1 receptor.[5][6]
Caption: Workflow for a radioligand displacement assay.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells).[5]
-
Assay Buffer: Prepare an assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
Reaction Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
A fixed concentration of a high-affinity radioligand for the CB1 receptor (e.g., [³H]CP55,940, at a concentration close to its Kd).
-
Increasing concentrations of the test compound, this compound.
-
For total binding, add vehicle instead of the test compound.
-
For non-specific binding, add a high concentration of a known non-radiolabeled CB1 agonist (e.g., 10 µM CP55,940).[7]
-
Add the cell membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at 37°C for 60-90 minutes.[7]
-
Filtration: Terminate the assay by rapid filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester. Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, 1% BSA) to remove unbound radioligand.[5]
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
This compound is a compound of interest due to its structural relationship with synthetic cannabinoids and its potential as a metabolite of ADB-FUBIATA. This guide has provided a comprehensive overview of its chemical identity, a plausible synthetic route, its physicochemical properties, and a likely mechanism of action involving the cannabinoid receptors. The detailed experimental protocols for its analysis and biological evaluation offer a starting point for researchers investigating this and related compounds. Further studies are warranted to fully elucidate its pharmacological and toxicological profile.
References
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Catani, V. M., & Gasperi, V. (2016). Assay of CB1 Receptor Binding. Methods in molecular biology (Clifton, N.J.), 1412, 43–54. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 118796439, Fub-144. Retrieved January 27, 2026 from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2774436, this compound. Retrieved January 27, 2026 from [Link].
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Bio-protocol. (2020). Cannabinoid Receptor Binding Assay. Bio-protocol, 10(16), e3720. [Link]
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INDOFINE Chemical Company, Inc. (n.d.). 2-[1-[(4-FLUOROBENZYL)-1H-INDOL-3-YL]ACETIC ACID. Retrieved January 27, 2026, from [Link]fluorobenzyl-1h-indol-3-yl-acetic-acid.php)
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A Technical Guide to the Mass Spectrometric Fragmentation of 2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid
Executive Summary
This technical guide provides an in-depth analysis of the predictable gas-phase fragmentation patterns of 2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid under Electrospray Ionization (ESI) tandem mass spectrometry (MS/MS). As a Senior Application Scientist, the rationale behind this guide is to move beyond mere spectral interpretation and into the mechanistic causality that dictates molecular fragmentation. We will explore the key structural moieties of the molecule—the indole-3-acetic acid core, the N-linked 4-fluorobenzyl group, and the terminal carboxylic acid—to build a predictive model of its behavior in both positive and negative ionization modes. The analysis reveals that fragmentation is dominated by two distinct, high-probability pathways: a charge-remote benzylic cleavage in positive ion mode to yield a stable fluorotropylium cation, and a facile decarboxylation in negative ion mode. These predictable and structurally diagnostic fragmentations provide a robust framework for the unambiguous identification of this compound in complex matrices, a critical capability in drug metabolism studies and forensic analysis.
Introduction
This compound is an indole derivative with structural similarities to synthetic cannabinoids and their metabolites.[1] The accurate identification and structural elucidation of such compounds are paramount in pharmaceutical development, metabolomics, and forensic science. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as the definitive analytical tool for this purpose due to its high sensitivity and specificity.[2]
Understanding the intrinsic fragmentation behavior of a molecule is not merely an academic exercise; it is the foundation upon which robust analytical methods are built. The energetic instability of a molecular ion, once formed in the mass spectrometer's source, causes it to break apart into smaller, charged fragments and neutral radicals.[3] The resulting fragmentation pattern is a reproducible fingerprint of the molecule's structure. This guide will dissect the chemical logic governing the fragmentation of the title compound, providing researchers with the predictive power to identify it and related structures with high confidence.
Molecular Profile
The fragmentation pathways of this compound are a direct consequence of its constituent functional groups. The molecule's structure integrates three key regions that dictate its behavior under collision-induced dissociation (CID).
-
The Carboxylic Acid Group: This acidic moiety is the primary site for deprotonation in negative ion mode, and its fragmentation is characterized by the neutral loss of CO2.[4][5]
-
The Indole Ring System: A stable aromatic heterocycle that provides a structural backbone.[6]
-
The N-(4-fluorobenzyl) Group: The bond between the indole nitrogen and the benzylic methylene is the most labile site in the positive ion mode, leading to the formation of a highly stabilized carbocation.
| Property | Value | Source |
| Chemical Name | This compound | [7][8] |
| CAS Number | 176204-51-6 | [7][8] |
| Molecular Formula | C₁₇H₁₄FNO₂ | [1][7][8] |
| Molecular Weight | 283.31 g/mol | [1][7] |
| Chemical Structure | C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)CC(=O)O | [8] |
Ionization & Parent Ion Formation
Electrospray Ionization (ESI) is the method of choice for this molecule due to its polarity and the presence of ionizable functional groups. ESI is a "soft" ionization technique that imparts minimal excess energy, allowing for the reliable generation of the intact molecular ion, which is a prerequisite for controlled fragmentation studies (MS/MS).[9]
-
Positive Ion Mode: The molecule will readily accept a proton, typically on the indole nitrogen or the carbonyl oxygen, to form the protonated molecular ion, [M+H]⁺, at an m/z of approximately 284.11.
-
Negative Ion Mode: The acidic proton of the carboxylic acid group is easily abstracted, making it highly sensitive in negative mode.[9] This results in the formation of the deprotonated molecular ion, [M-H]⁻, at an m/z of approximately 282.10.
Predicted Fragmentation Pathways & Mechanistic Rationale
The predictive power of mass spectrometry lies in understanding how chemical principles of stability and reactivity manifest in the gas phase. The fragmentation of the title compound is a textbook example of how the most stable products dictate the fragmentation cascade.
Positive Ion Mode ([M+H]⁺) Fragmentation
In positive mode, after the formation of the [M+H]⁺ ion (m/z 284.1), the fragmentation cascade is overwhelmingly dominated by the cleavage of the most labile bond to form the most stable possible cation.
Primary Pathway: Benzylic Cleavage The C-N bond between the indole ring and the benzyl group is the weakest link. Charge-remote fragmentation leads to its cleavage, resulting in two fragments: a neutral indole-3-acetic acid radical and a 4-fluorobenzyl cation. The 4-fluorobenzyl cation is resonance-stabilized and may rearrange to the even more stable aromatic tropylium ion structure. This pathway's favorability is rooted in the high stability of the resulting carbocation, which ensures it will be the most abundant fragment ion, i.e., the base peak .[3]
-
[M+H]⁺ (m/z 284.1) → [C₇H₆F]⁺ (m/z 109.0) + C₁₀H₉NO₂• (neutral radical)
Secondary Pathways: While the benzylic cleavage is dominant, minor fragmentation pathways involving the acetic acid side chain may also be observed. These include the neutral loss of water (H₂O, 18 Da) or the combined loss of water and carbon monoxide (H₂O + CO, 46 Da).
-
[M+H]⁺ (m/z 284.1) → [M+H - H₂O]⁺ (m/z 266.1)
-
[M+H]⁺ (m/z 284.1) → [M+H - COOH]⁺ (m/z 239.1)
Negative Ion Mode ([M-H]⁻) Fragmentation
In negative ion mode, the fragmentation is initiated from the deprotonated carboxylate group ([M-H]⁻, m/z 282.1). This pathway is highly specific and diagnostically significant.
Primary Pathway: Decarboxylation The most common and energetically favorable fragmentation pathway for deprotonated carboxylic acids is the neutral loss of carbon dioxide (CO₂).[2][4] This results in a stable carbanion on the methylene carbon.
-
[M-H]⁻ (m/z 282.1) → [M-H - CO₂]⁻ (m/z 238.1) + CO₂ (neutral loss, 44 Da)
This single, clean fragmentation makes negative mode analysis exceptionally useful for confirming the presence of the carboxylic acid moiety and for targeted quantification experiments.
Summary of Predicted Key Ions
The following table summarizes the key ions expected from the tandem mass spectrometry analysis of this compound.
| Ion Mode | m/z (approx.) | Ion | Proposed Formula | Description |
| Positive | 284.1 | [M+H]⁺ | C₁₇H₁₅FNO₂⁺ | Protonated Molecular Ion |
| Positive | 109.0 | [C₇H₆F]⁺ | C₇H₆F⁺ | Base Peak: 4-Fluorobenzyl/Tropylium Cation |
| Positive | 239.1 | [M+H - COOH]⁺ | C₁₆H₁₄FN⁺ | Loss of the carboxyl functional group |
| Negative | 282.1 | [M-H]⁻ | C₁₇H₁₃FNO₂⁻ | Deprotonated Molecular Ion |
| Negative | 238.1 | [M-H - CO₂]⁻ | C₁₆H₁₃FN⁻ | Major Fragment: Loss of Carbon Dioxide |
Recommended Experimental Protocol (LC-MS/MS)
To validate this predictive model, the following experimental protocol provides a self-validating system for acquiring high-quality MS/MS data.
Sample Preparation
-
Prepare a stock solution of the analytical standard at 1 mg/mL in methanol.
-
Create a working solution by diluting the stock solution to 1 µg/mL in a 50:50 mixture of water and methanol. This solvent system is compatible with reversed-phase chromatography.
Liquid Chromatography (LC) Conditions
-
Instrument: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.2 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient: 10% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Conditions
-
Instrument: A tandem mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) instrument.
-
Ionization Source: Electrospray Ionization (ESI), run in separate positive and negative mode acquisitions.
-
Capillary Voltage: +3.5 kV (positive mode), -3.0 kV (negative mode).
-
Source Temperature: 120 °C.
-
Desolvation Gas Temperature: 350 °C.
-
MS1 Scan Range: m/z 50 - 500.
-
MS/MS Acquisition: Targeted MS/MS of the predicted parent ions (m/z 284.1 in positive mode, m/z 282.1 in negative mode).
-
Collision Energy (CE): Ramp CE from 10-40 eV to observe the formation of fragments under different energetic conditions. This validates the relationship between parent and product ions.
Conclusion
The mass spectrometric fragmentation of this compound is a highly predictable process governed by fundamental principles of chemical stability. The analysis presented in this guide establishes two primary, structurally diagnostic fragmentation pathways. In positive ion mode, the molecule undergoes a characteristic benzylic cleavage to produce the 4-fluorobenzyl cation (m/z 109.0) as the base peak. In negative ion mode, fragmentation is dominated by a clean loss of carbon dioxide (decarboxylation) to yield a major fragment at m/z 238.1. These distinct and reliable fragmentation patterns provide unambiguous markers for the identification and structural confirmation of this compound, forming a robust foundation for the development of sensitive and specific analytical methods in research, clinical, and forensic settings.
References
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
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Methodological & Application
Application Notes and Protocols for In Vivo Studies of 2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid
Introduction: Unveiling the Therapeutic Potential of a Novel Indole Acetic Acid Derivative
Indole acetic acid and its derivatives represent a versatile chemical scaffold that has garnered significant interest in drug discovery, with compounds exhibiting a wide array of biological activities, including anti-inflammatory and anti-cancer properties.[1][2] The subject of this guide, 2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid (hereinafter referred to as "the compound"), is a novel molecule with a structure suggestive of potential therapeutic efficacy. Given the absence of published in vivo data for this specific compound, this document provides a comprehensive experimental framework for its initial characterization and evaluation in preclinical animal models.
The protocols outlined herein are designed to be a robust starting point for investigating two primary, plausible therapeutic avenues for this compound: as an anti-inflammatory agent and as an anti-cancer therapeutic. The experimental design prioritizes scientific rigor, ethical considerations, and the generation of clear, interpretable data to guide further development.
PART 1: Pre-formulation and Preliminary Toxicity Assessment
A critical first step in any in vivo study is the development of a suitable vehicle for administration and an initial assessment of the compound's toxicity profile to determine a safe and effective dose range.
Compound Formulation for In Vivo Administration
Many novel drug candidates, particularly those with aromatic ring structures, exhibit poor water solubility.[3][4][5] This necessitates the use of a vehicle that can safely and effectively deliver the compound into systemic circulation.
Protocol 1: Vehicle Formulation for a Poorly Soluble Compound
-
Solubility Screening: Initially, assess the solubility of the compound in a panel of common, biocompatible solvents and vehicles. These may include:
-
Vehicle Selection: Choose the vehicle that provides the best solubility and stability for the compound. For oral administration, corn oil or a CMC suspension are often preferred.[6] For intravenous or intraperitoneal injections, a solution containing solubilizing agents like DMSO and Tween 80 may be necessary.
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of the compound.
-
If using a suspension (e.g., with CMC), first create a paste with a small amount of the vehicle, then gradually add the remaining vehicle while vortexing or sonicating to ensure a homogenous suspension.
-
If using a solution, dissolve the compound in the organic solvent component (e.g., DMSO) first, before adding the other components of the vehicle.
-
Prepare fresh dosing solutions daily to ensure stability.
-
Acute Oral Toxicity Assessment (OECD 423 Guideline)
To establish a safe dose range for efficacy studies, an acute toxic class method is recommended. This approach minimizes animal usage while providing necessary information on the compound's toxicity.[7][8]
Protocol 2: Acute Toxic Class Method
-
Animal Model: Use a single sex (typically female) of a standard rodent strain, such as Swiss albino mice or Wistar rats.[7]
-
Dosing:
-
Administer the compound orally via gavage at a starting dose of 300 mg/kg. The dosing volume should be appropriate for the animal's weight (e.g., 10 mL/kg for mice).[9]
-
Use a group of 3 animals for the initial dose.
-
-
Observation:
-
Observe the animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.
-
Record all signs of toxicity, including changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. Note any tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma.
-
-
Endpoint: The primary endpoint is mortality. Based on the number of surviving animals, the procedure is either stopped, or the dose is increased or decreased in subsequent groups of 3 animals according to the OECD 423 guideline flowchart.[7]
-
Data Analysis: The results will classify the compound into a specific toxicity category based on its LD50, which will inform the selection of doses for the efficacy studies.
PART 2: Efficacy Evaluation in Disease Models
Based on the structural similarities of the compound to other indole derivatives with known biological activities, two primary therapeutic areas are proposed for investigation: inflammation and oncology.
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a well-established and highly reproducible assay for screening novel anti-inflammatory drugs.[10][11][12]
Protocol 3: Evaluation of Anti-Inflammatory Effects
-
Animal Model: Male Wistar rats (150-200 g) are a suitable model for this assay.
-
Experimental Groups (n=6 per group):
-
Group 1: Vehicle control (receives only the dosing vehicle).
-
Group 2: Negative control (receives vehicle and carrageenan).
-
Group 3: Positive control (e.g., Indomethacin 10 mg/kg, orally).
-
Groups 4-6: Test compound at three different doses (e.g., 10, 30, and 100 mg/kg, orally), selected based on the acute toxicity study.
-
-
Procedure:
-
Administer the vehicle, positive control, or test compound by oral gavage.
-
One hour after administration, inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each animal.[10][13][14]
-
Measure the paw volume immediately before the carrageenan injection (V₀) and at 1, 2, 3, 4, 5, and 6 hours post-injection (Vₜ) using a plethysmometer.[10]
-
-
Endpoint Analysis:
-
Paw Edema: Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀.
-
Percentage Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the negative control group.
-
Histopathology: At the end of the experiment, animals can be euthanized, and the paw tissue collected, fixed in 10% formalin, and processed for histological examination to assess inflammatory cell infiltration.[13]
-
Cytokine Analysis: Blood samples can be collected to measure the plasma levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.
-
Workflow for Anti-Inflammatory Evaluation
Caption: Workflow for the carrageenan-induced paw edema model.
Anti-Cancer Activity: Human Tumor Xenograft Model
To assess the potential anti-cancer properties of the compound, a human tumor xenograft model is a standard and effective approach.[15][16] The A549 non-small cell lung cancer cell line is a widely used and well-characterized model for such studies.[17][18][19]
Protocol 4: Evaluation of Anti-Tumor Efficacy
-
Animal Model: Immunocompromised mice, such as NOD-SCID or NSG mice, are required to prevent rejection of the human tumor cells.
-
Tumor Implantation:
-
Culture A549 cells under standard conditions.
-
Subcutaneously inject approximately 1 x 10⁷ viable A549 cells, suspended in a solution like Matrigel, into the right flank of each mouse.[18]
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth by measuring the length (l) and width (w) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume (mm³) = (l x w²) / 2.
-
When the mean tumor volume reaches 100-150 mm³, randomize the mice into experimental groups (n=8-10 per group).[18]
-
-
Experimental Groups:
-
Group 1: Vehicle control.
-
Group 2: Positive control (a standard-of-care chemotherapy for lung cancer, e.g., paclitaxel).
-
Groups 3-5: Test compound at three different doses (e.g., 15, 30, and 50 mg/kg), administered daily via oral gavage or another appropriate route.[1]
-
-
Treatment and Monitoring:
-
Administer the treatments for a defined period (e.g., 21-28 days).
-
Continue to measure tumor volume and body weight twice weekly.[18] Monitor the animals for any signs of toxicity.
-
-
Endpoint Analysis:
-
Tumor Growth Inhibition (TGI): Compare the mean tumor volume of the treated groups to the vehicle control group.
-
Histopathology and Immunohistochemistry: At the end of the study, euthanize the animals and collect the tumors. Fix the tumors in formalin and embed in paraffin for H&E staining and immunohistochemical analysis of proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).
-
Western Blot Analysis: A portion of the tumor tissue can be snap-frozen for subsequent protein analysis to investigate the compound's effect on specific signaling pathways.
-
Workflow for Anti-Cancer Xenograft Study
Caption: Workflow for the A549 xenograft cancer model.
PART 3: Pharmacokinetic (PK) Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is crucial for interpreting efficacy and toxicity data. A preliminary PK study can provide valuable insights.[20]
Protocol 5: Single-Dose Pharmacokinetic Study in Mice
-
Animal Model: Use a standard mouse strain, such as C57BL/6 or BALB/c.
-
Dosing and Groups:
-
Administer a single dose of the compound via two different routes to assess bioavailability: intravenous (IV) and oral (PO).
-
A typical study might involve 3-4 animals per time point.[21]
-
-
Blood Sampling:
-
Sample Processing and Analysis:
-
Process the blood samples to obtain plasma.
-
Analyze the concentration of the compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the concentration-time curve (AUC)
-
Half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Calculate oral bioavailability (F%) by comparing the AUC from the oral dose to the AUC from the IV dose.
-
Data Presentation: Summary of Experimental Parameters
| Study | Parameter | Description |
| Formulation | Vehicle | e.g., 0.5% CMC in water, Corn oil |
| Acute Toxicity | Animal Model | Swiss albino mice (female) |
| Dosing Route | Oral (gavage) | |
| Guideline | OECD 423 | |
| Anti-Inflammatory | Animal Model | Wistar rats (male) |
| Induction Agent | 1% Carrageenan in saline | |
| Primary Endpoint | Paw volume (plethysmometry) | |
| Dosing Route | Oral (gavage) | |
| Anti-Cancer | Animal Model | NOD-SCID mice |
| Cell Line | A549 (human non-small cell lung cancer) | |
| Primary Endpoint | Tumor volume (calipers) | |
| Dosing Route | Oral (gavage) | |
| Pharmacokinetics | Animal Model | C57BL/6 mice |
| Dosing Routes | Intravenous (IV), Oral (PO) | |
| Analytical Method | LC-MS/MS |
Conclusion and Future Directions
The protocols detailed in this application note provide a comprehensive and scientifically rigorous framework for the initial in vivo characterization of this compound. By systematically evaluating its toxicity, anti-inflammatory, anti-cancer, and pharmacokinetic properties, researchers can generate the crucial data needed to determine its therapeutic potential and guide its journey through the drug development pipeline. The results from these studies will form the foundation for more advanced preclinical investigations, including mechanism of action studies and chronic toxicity assessments.
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Application Notes and Protocols for 2-[1-(4-fluorobenzyl)-1H-indazol-3-yl]acetic acid (Lificiguat/YC-1) in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide to the dosing and administration of 2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid, commonly known as Lificiguat or YC-1, in mouse models. This document synthesizes technical data with practical, field-proven insights to ensure experimental success and reproducibility.
Scientific Background and Mechanism of Action
Lificiguat (YC-1) is a versatile small molecule with a dual mechanism of action, making it a valuable tool for in vivo research across various therapeutic areas. Primarily, YC-1 is a potent activator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[1][2] Unlike endogenous NO, YC-1 activates sGC in an NO-independent manner and can also sensitize sGC to low levels of NO, leading to a significant increase in intracellular cyclic guanosine monophosphate (cGMP).[1] This elevation in cGMP triggers a cascade of downstream effects, including vasodilation, inhibition of platelet aggregation, and modulation of neuronal function.[1][3]
Secondly, YC-1 has been identified as an inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α).[4] Under hypoxic conditions, HIF-1α is a critical transcription factor for genes involved in angiogenesis, glucose metabolism, and cell survival. By inhibiting HIF-1α, YC-1 can suppress tumor growth and angiogenesis.[4][5]
This dual activity profile makes YC-1 a compound of interest in models of cardiovascular disease, oncology, neurodegenerative disorders, and inflammation.
Signaling Pathway of Lificiguat (YC-1)
Caption: Dual mechanism of Lificiguat (YC-1) action.
Dosing and Administration in Mouse Models
The optimal dose and administration route for YC-1 are highly dependent on the specific mouse model and the intended therapeutic effect. The following tables and protocols provide guidance based on published studies and best practices.
Recommended Dosing Regimens
| Therapeutic Area | Mouse Model | Dose Range (mg/kg) | Administration Route | Frequency | Reference(s) |
| Oncology | Xenograft Tumor Models | 20 - 80 | Oral (p.o.) / Intraperitoneal (i.p.) | Daily | [6] |
| Neuroprotection | Transient Focal Cerebral Ischemia | 5 - 25 | Intraperitoneal (i.p.) | Single dose post-ischemia | [4] |
| Anti-inflammatory | Endotoxemia | Not specified | Intraperitoneal (i.p.) | Post-LPS administration | [6] |
| Cognitive Enhancement | Age-related memory dysfunction (Rat model) | 1 | Not specified | Daily | Not specified in mice |
Note: It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Vehicle Selection and Preparation
YC-1 is poorly soluble in aqueous solutions. Therefore, a suitable vehicle is required for in vivo administration.
For Intraperitoneal (i.p.) Injection:
-
Primary Solvent: Dimethyl sulfoxide (DMSO) is the most common solvent for initial stock solutions.
-
Recommended Vehicle: A final injection solution of ≤10% DMSO in sterile saline (0.9% NaCl) is recommended to minimize toxicity.[7][8] Higher concentrations of DMSO can cause peritoneal irritation and inflammation, confounding experimental results.[8]
-
Alternative Co-solvents: For compounds with poor solubility even in 10% DMSO, a combination of solvents such as 10% DMSO and 10% Tween 80 in 80% sterile saline can be considered.[7]
For Oral Gavage (p.o.):
-
Vehicle: A suspension in 0.5% carboxymethylcellulose (CMC) in water is a common and well-tolerated vehicle for oral administration.
Stock Solution Preparation and Storage:
-
Prepare a high-concentration stock solution of YC-1 in 100% DMSO (e.g., 10-50 mg/mL).
-
Store the DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[9] Stock solutions in DMSO are generally stable for up to 3 months at -20°C.[9]
-
The working solution for injection should be prepared fresh on the day of use by diluting the DMSO stock with sterile saline.
Experimental Protocols
Protocol for Intraperitoneal (i.p.) Injection
This protocol outlines the standard procedure for i.p. injection in mice.
Materials:
-
Lificiguat (YC-1) working solution (≤10% DMSO in sterile saline)
-
Sterile 1 mL syringes
-
Sterile 25-27 gauge needles
-
70% ethanol wipes
-
Appropriate mouse restraint device
Procedure:
-
Animal Restraint: Gently restrain the mouse using your preferred method, ensuring a firm but not restrictive grip. The scruff-of-the-neck technique is commonly used.
-
Injection Site Identification: Position the mouse with its head tilted slightly downwards. The recommended injection site is the lower right quadrant of the abdomen to avoid the cecum, bladder, and major blood vessels.
-
Site Preparation: Swab the injection site with a 70% ethanol wipe.
-
Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate briefly to ensure the needle has not entered a blood vessel or organ. If no fluid is aspirated, slowly inject the YC-1 solution. The maximum recommended injection volume for a mouse is 10 mL/kg.
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any signs of distress or adverse reactions for at least 15 minutes.
Protocol for Oral Gavage
This protocol describes the standard procedure for administering YC-1 via oral gavage.
Materials:
-
Lificiguat (YC-1) suspension (e.g., in 0.5% CMC)
-
Sterile 1 mL syringes
-
Flexible plastic or rigid metal gavage needles (20-22 gauge for adult mice)
-
Appropriate mouse restraint device
Procedure:
-
Animal Restraint: Restrain the mouse securely, ensuring the head and neck are in a straight line with the body to facilitate passage of the gavage needle.
-
Gavage Needle Insertion: Gently insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus. The mouse should swallow the needle as it is advanced. Do not force the needle.
-
Confirmation of Placement: Ensure the needle is in the esophagus and not the trachea. If the mouse exhibits respiratory distress, withdraw the needle immediately.
-
Administration: Slowly administer the YC-1 suspension.
-
Post-gavage Monitoring: Return the mouse to its cage and monitor for any signs of discomfort or respiratory issues.
Experimental Workflow Diagram
Caption: A typical in vivo experimental workflow for evaluating Lificiguat (YC-1).
Pharmacokinetics and Pharmacodynamics
Detailed pharmacokinetic data for Lificiguat (YC-1) in mice, such as half-life, Cmax, and bioavailability, are not extensively reported in publicly available literature. The dosing frequency in the provided examples (daily) suggests a relatively short to moderate half-life.
Considerations for Experimental Design:
-
Dose-Response: It is imperative to conduct a pilot dose-response study to establish the effective dose range for your specific model and desired outcome.
-
Pharmacodynamic Readouts: Correlate the administered dose with relevant pharmacodynamic markers. For sGC activation, this could be measuring cGMP levels in plasma or target tissues. For HIF-1α inhibition, downstream targets like VEGF can be assessed.
-
Control Groups: Always include a vehicle control group to account for any effects of the solvent.
Troubleshooting and Best Practices
-
Solution Precipitation: If the YC-1 working solution precipitates upon dilution with saline, consider preparing a more dilute stock solution in DMSO or using co-solvents like Tween 80. Ensure the final DMSO concentration remains as low as possible.
-
Animal Welfare: Closely monitor animals for any signs of toxicity, including weight loss, lethargy, or ruffled fur. Adjust the dose or vehicle if adverse effects are observed.
-
Consistency: Maintain consistency in your administration technique, time of day for dosing, and animal handling to minimize variability in your results.
References
- Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. [Link not available]
- Structure/function of the soluble guanylyl cyclase c
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- YC-1 reduces inflammatory responses by inhibiting nuclear factor-κB translocation in mice subjected to transient focal cerebral ischemia. [Link not available]
- Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents. [Link not available]
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YC-1: a potential anticancer drug targeting hypoxia-inducible factor 1. PubMed, [Link]
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A potential role of YC-1 on the inhibition of cytokine release in peripheral blood mononuclear leukocytes and endotoxemic mouse models. PubMed, [Link]
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Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug. Frontiers, [Link]
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Biochemistry, Guanylate Cyclase. NCBI Bookshelf, [Link]
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Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. ResearchGate, [Link]
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Intraperitoneal (IP) Injection in Rats and Mice SOP. UBC Animal Care Services, [Link]
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A panel of janus kinase inhibitors identified with anti-inflammatory effects protect mice from lethal influenza virus infection. Antimicrobial Agents and Chemotherapy, [Link]
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Evaluation of the Cytotoxic, Anti-Inflammatory, and Immunomodulatory Effects of Withaferin A (WA) against Lipopolysaccharide (LPS)-Induced Inflammation in Immune Cells Derived from BALB/c Mice. MDPI, [Link]
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Structure and Regulation of Soluble Guanylate Cyclase. ResearchGate, [Link]
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The Pharmacokinetics in Mice and Cell Uptake of Thymus Immunosuppressive Pentapeptide Using LC-MS/MS Analysis. MDPI, [Link]
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Letter to the Editor: Administration of TGF-ß Inhibitor Mitigates Radiation-induced Fibrosis in a Mouse Model. National Institutes of Health, [Link]
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The Clinically Relevant Half Life in Pharmacokinetics & Pharmacodynamics. eScholarship.org, [Link]
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Soluble Guanylate Cyclase Part 1. YouTube, [Link]
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A panel of janus kinase inhibitors identified with anti-inflammatory effects protect mice from lethal influenza virus infection. ASM Journals, [Link]
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Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. ACS Publications, [Link]
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SOP: Mouse Intraperitoneal Injection. Research and Innovation | Virginia Tech, [Link]
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Protocol for oral fecal gavage to reshape the gut microbiota in mice. PubMed, [Link]
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Cellular Factors That Shape the Activity or Function of Nitric Oxide-Stimulated Soluble Guanylyl Cyclase. MDPI, [Link]
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Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation. Publishing at the Library, [Link]
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Applications of 2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic Acid in Inflammation Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Indole Scaffold in Inflammation
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[1] Among these, indole-3-acetic acid and its derivatives have garnered substantial interest for their potential roles in modulating inflammatory pathways.[2][3] This guide focuses on a specific analog, 2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid, and provides a framework for investigating its anti-inflammatory applications. While direct research on this particular molecule is emerging, this document synthesizes established methodologies and mechanistic insights from closely related indole derivatives to provide robust application notes and protocols for its evaluation.
The rationale for investigating this compound stems from the known anti-inflammatory properties of the parent indole-3-acetic acid (IAA), a tryptophan metabolite.[4] IAA has been shown to attenuate inflammatory responses by mitigating the expression of pro-inflammatory cytokines and modulating key signaling pathways.[2][4] The addition of a 4-fluorobenzyl group at the N1 position of the indole ring is a strategic modification aimed at potentially enhancing potency, selectivity, and pharmacokinetic properties.
This guide will detail the putative mechanisms of action based on related compounds, provide comprehensive protocols for in vitro and in vivo evaluation, and offer insights into the experimental design for researchers exploring the anti-inflammatory potential of this compound.
Putative Mechanism of Action: Insights from Indole Analogs
Based on studies of indole-3-acetic acid and other derivatives, this compound is hypothesized to exert its anti-inflammatory effects through several key signaling pathways.
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the transcription of genes encoding inflammatory cytokines like IL-1β, IL-6, and TNF-α. Studies on IAA have demonstrated its ability to mitigate the nuclear translocation of the NF-κB p65 subunit, thereby suppressing the expression of these pro-inflammatory mediators.[4] It is plausible that this compound shares this mechanism.
Caption: Putative inhibition of the NF-κB signaling pathway.
Induction of Heme Oxygenase-1 (HO-1)
Heme Oxygenase-1 (HO-1) is an enzyme with potent anti-inflammatory properties. Its induction can suppress inflammatory responses. Research has shown that IAA can up-regulate the expression of HO-1.[4] This induction of HO-1 contributes to the anti-inflammatory effects of IAA, and it is a potential mechanism for this compound as well.
Caption: Hypothesized induction of the Nrf2/HO-1 pathway.
In Vitro Application Notes and Protocols
Cell-Based Assays for Anti-Inflammatory Activity
A common and effective model for initial screening of anti-inflammatory compounds is the use of murine macrophage-like RAW 264.7 cells or primary bone marrow-derived macrophages (BMDMs) stimulated with LPS.
Objective: To determine the effect of this compound on the production of pro-inflammatory mediators in vitro.
Protocol 1: Measurement of Nitric Oxide (NO) Production
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.
-
NO Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.
Protocol 2: Quantification of Pro-inflammatory Cytokines by ELISA
-
Cell Culture and Treatment: Follow steps 1-4 from Protocol 1.
-
Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatants.
-
ELISA: Quantify the concentrations of IL-6 and TNF-α in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentrations against the compound concentrations to determine the dose-dependent inhibitory effect.
Protocol 3: Western Blot Analysis for NF-κB and HO-1
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with the compound for 1 hour, followed by LPS stimulation for the appropriate duration (e.g., 30 minutes for NF-κB nuclear translocation, 6-24 hours for HO-1 expression).
-
Protein Extraction: Prepare cytoplasmic and nuclear extracts for NF-κB analysis or whole-cell lysates for HO-1 analysis.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p65 (for NF-κB) and HO-1. Use appropriate secondary antibodies and a chemiluminescence detection system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or Lamin B1).
| Parameter | Expected Outcome with this compound |
| NO Production | Dose-dependent decrease |
| IL-6 Levels | Dose-dependent decrease |
| TNF-α Levels | Dose-dependent decrease |
| Nuclear p65 | Decreased levels |
| HO-1 Expression | Increased levels |
In Vivo Application Notes and Protocols
Animal models are crucial for validating the in vitro findings and assessing the therapeutic potential of the compound in a whole organism.
Carrageenan-Induced Paw Edema in Rodents
This is a widely used and well-characterized model of acute inflammation.[3]
Objective: To evaluate the in vivo acute anti-inflammatory activity of this compound.
Protocol:
-
Animals: Use male Wistar rats or Swiss albino mice.
-
Grouping: Divide the animals into groups: Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of this compound (e.g., 25, 50, 100 mg/kg, administered orally or intraperitoneally).
-
Compound Administration: Administer the compound or vehicle 1 hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control.
LPS-Induced Acute Lung Injury in Mice
This model is relevant for studying severe systemic inflammation.[5]
Objective: To assess the protective effect of this compound against LPS-induced acute lung injury.
Protocol:
-
Animals: Use C57BL/6 mice.
-
Grouping and Compound Administration: Similar to the paw edema model. Administer the compound (e.g., intraperitoneally) 1 hour before LPS challenge.
-
Induction of Lung Injury: Administer LPS (e.g., 5 mg/kg) via intratracheal or intraperitoneal injection.
-
Sample Collection: At a predetermined time point (e.g., 6 or 24 hours) after LPS administration, euthanize the animals and collect bronchoalveolar lavage fluid (BALF) and lung tissue.
-
Analysis:
-
BALF: Measure total protein concentration and cell counts (total and differential).
-
Lung Tissue: Perform histopathological examination (H&E staining) to assess inflammation and tissue damage. Measure myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration. Analyze cytokine levels (IL-6, TNF-α) in lung homogenates by ELISA.
-
Caption: General workflow for in vivo anti-inflammatory studies.
Conclusion and Future Directions
The indole scaffold represents a promising starting point for the development of novel anti-inflammatory agents. This compound, by virtue of its structural similarity to known anti-inflammatory indole derivatives, warrants thorough investigation. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore its therapeutic potential.
Future studies should focus on establishing a definitive mechanism of action, exploring its efficacy in chronic inflammation models, and conducting comprehensive pharmacokinetic and toxicological profiling. Such investigations will be crucial in determining the clinical translatability of this promising compound.
References
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Gong, Y., Li, H., Li, Y., et al. (2020). Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. PubMed. Available at: [Link]
-
Shen, J., Yang, L., You, K., et al. (2022). Indole-3-Acetic Acid Alters Intestinal Microbiota and Alleviates Ankylosing Spondylitis in Mice. Frontiers in Immunology. Available at: [Link]
- Various Authors. (2025). Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals. Cuestiones de Fisioterapia.
- Various Authors. (2024).
- Various Authors. (2022).
-
Various Authors. (2024). Indole-3-acetic acid alleviates DSS-induced colitis by promoting the production of R-equol from Bifidobacterium pseudolongum. PubMed. Available at: [Link]
- Various Authors. (2024). Indole-3-Acetic Acid Protects Against Lipopolysaccharide-induced Endothelial Cell Dysfunction and Lung Injury through the Activation of USP40.
- Various Authors. (2023). Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. ChemRxiv.
- Various Authors. (2025).
-
Various Authors. (2021). Discovery of 3-(4-(2-((1H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile Derivatives as Selective TYK2 Inhibitors for the Treatment of Inflammatory Bowel Disease. PubMed. Available at: [Link]
- Various Authors. (2014). Pharmacology of MK-0591 (3-[1-(4-chlorobenzyl)-3-(t-butylthio)-5-(quinolin-2-yl-methoxy)-indol- 2-yl]-2,2-dimethyl propanoic acid), a potent, orally active leukotriene biosynthesis inhibitor.
-
Various Authors. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. PubMed Central. Available at: [Link]
- Various Authors. (2016). Activity of 2-Aryl-2-(3-indolyl)acetohydroxamates Against Drug-Resistant Cancer Cells. NIH.
- Various Authors. (2022).
- Various Authors. (2025). Exploiting the 2-(1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic Acid Scaffold to Generate COXTRANs: A New Class of Dual Cyclooxygenase Inhibitors-Thromboxane Receptor Antagonists. PMC - NIH.
-
Various Authors. (2007). Discovery of a potent and selective prostaglandin D2 receptor antagonist, [(3R)-4-(4-chloro-benzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]-acetic acid (MK-0524). PubMed. Available at: [Link]
- Various Authors. (2022).
- Various Authors. (2023). 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. PMC - NIH.
- Various Authors. (2009). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives.
-
Various Authors. (2015). Design and synthesis of a novel series of [1-(4-hydroxy-benzyl)-1H-indol-5-yloxy]-acetic acid compounds as potent, selective, thyroid hormone receptor β agonists. PubMed. Available at: [Link]
- Various Authors. (2019). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). NIH.
- Various Authors. (2013).
- Various Authors. (2024).
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Frontiers | Indole-3-Acetic Acid Alters Intestinal Microbiota and Alleviates Ankylosing Spondylitis in Mice [frontiersin.org]
- 3. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 4. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
LC-MS/MS method for quantification of 2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid in plasma
An Application Note and Protocol for the Sensitive Quantification of 2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid in Human Plasma using LC-MS/MS
Authored by: A Senior Application Scientist
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. The analyte, a potential metabolite of synthetic cannabinoids, requires precise measurement in biological matrices for pharmacokinetic and toxicological studies[1]. The method utilizes a straightforward protein precipitation (PPT) technique for sample preparation, ensuring high throughput and excellent recovery. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method has been validated according to the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation guidance, demonstrating exceptional accuracy, precision, and selectivity over a linear range of 1 to 500 ng/mL.[2][3][4]
Introduction and Scientific Rationale
This compound is an indole-3-acetic acid derivative with a molecular weight of 283.31 g/mol [5]. The accurate quantification of such compounds in plasma is crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles. LC-MS/MS stands as the gold standard for bioanalysis due to its inherent selectivity and sensitivity, allowing for the precise measurement of low-concentration analytes in complex biological matrices[6].
The selection of the analytical strategy was guided by the physicochemical properties of the analyte and the need for a high-throughput, reliable workflow suitable for drug development and clinical research settings.
-
Sample Preparation Rationale : Plasma, being rich in proteins, necessitates a cleanup step to prevent column clogging and ion suppression in the mass spectrometer[7]. Protein precipitation was chosen for its simplicity, speed, and cost-effectiveness. Acetonitrile is used as the precipitating agent as it efficiently denatures and precipitates plasma proteins while ensuring the acidic analyte remains soluble in the resulting supernatant.[8][9] This approach provides a balance between sample cleanliness and high recovery, making it ideal for routine analysis.
-
Internal Standard (IS) Selection : The use of an internal standard is critical to correct for variability during sample preparation and analysis[10][11]. A stable isotope-labeled (SIL) internal standard, specifically this compound-d4 (deuterated on the benzyl ring), is the ideal choice. A SIL-IS exhibits nearly identical chemical and physical properties to the analyte, ensuring it co-elutes and experiences similar matrix effects and ionization efficiencies, thereby providing the most accurate correction.[12]
-
Chromatography and Ionization Rationale : A C18 stationary phase is well-suited for retaining moderately nonpolar compounds like the target analyte from an aqueous-organic mobile phase. The addition of a small amount of formic acid to the mobile phase serves a dual purpose: it acidifies the eluent to ensure the carboxylic acid group of the analyte is protonated (neutral), which enhances retention on the reversed-phase column, and it provides a source of protons to facilitate efficient positive electrospray ionization (ESI). Detection is performed in the positive ion MRM mode, which offers superior selectivity and signal-to-noise ratio by monitoring a specific precursor-to-product ion transition.[13]
Materials and Methods
Reagents and Chemicals
-
This compound (Analyte, >99% purity)
-
This compound-d4 (Internal Standard, >99% purity)
-
LC-MS grade Acetonitrile (ACN)
-
LC-MS grade Methanol (MeOH)
-
LC-MS grade Water
-
Formic Acid (FA, >99%)
-
Control Human Plasma (K2-EDTA)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer with an ESI source
-
Analytical Balance
-
Microcentrifuge
-
Calibrated Pipettes
-
Vortex Mixer
-
96-well collection plates
Experimental Protocols
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
Protocol 1: Stock and Intermediate Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of the analyte and the IS into separate volumetric flasks and dissolve in methanol to prepare 1 mg/mL stock solutions.
-
Intermediate Solutions: Perform serial dilutions of the primary stock solutions with 50:50 (v/v) ACN:Water to create working solutions for spiking into plasma.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with ACN to achieve a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.
Protocol 2: Calibration Standard (CS) and Quality Control (QC) Sample Preparation
-
Spiking: Prepare CS and QC samples by spiking the appropriate intermediate solutions into blank human plasma (not exceeding 5% of the total plasma volume to maintain matrix integrity).
-
Calibration Curve: Prepare a series of eight calibration standards with final concentrations of 1, 2, 5, 10, 50, 100, 250, and 500 ng/mL.
-
Quality Controls: Prepare QC samples at four concentration levels:
-
LLOQ QC: 1 ng/mL (Lower Limit of Quantification)
-
Low QC: 3 ng/mL
-
Mid QC: 75 ng/mL
-
High QC: 400 ng/mL
-
-
Storage: Aliquot and store all prepared plasma samples at -80°C until analysis.
Plasma Sample Preparation Protocol
Protocol 3: Protein Precipitation
-
Sample Thawing: Thaw plasma samples (CS, QC, and unknown) at room temperature and vortex briefly to ensure homogeneity.
-
Aliquoting: Pipette 50 µL of each plasma sample into a clean microcentrifuge tube or a 96-well plate.
-
Precipitation: Add 150 µL of the IS working solution (100 ng/mL in ACN) to each sample. The 3:1 ratio of ACN to plasma ensures efficient protein precipitation.[9][14]
-
Mixing: Vortex each sample vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant into a clean 96-well plate for LC-MS/MS analysis.
-
Injection: Inject 5 µL of the supernatant onto the LC-MS/MS system.
Workflow Visualization
Caption: High-level workflow for plasma sample analysis.
LC-MS/MS Parameters
Liquid Chromatography
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | See Table 1 |
Table 1: LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.00 | 20 |
| 0.50 | 20 |
| 3.00 | 95 |
| 4.00 | 95 |
| 4.10 | 20 |
| 5.00 | 20 |
Mass Spectrometry
| Parameter | Setting |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | +4500 V |
| Source Temperature | 550°C |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions and Parameters Note: These are predicted transitions. Optimal values must be determined experimentally.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Analyte | 284.1 | 130.1 | 150 | 25 |
| IS (d4) | 288.1 | 134.1 | 150 | 25 |
Rationale for MRM Transitions: The precursor ion ([M+H]+) for the analyte is m/z 284.1. A common and stable fragmentation for indole-3-acetic acid derivatives involves the loss of the acetic acid group and subsequent fragmentation of the indole ring structure, yielding a quinolinium-like ion at m/z 130.0[13]. The fluorobenzyl moiety remains, so the transition 284.1 -> 130.1 is a probable and specific transition to monitor. The IS, being deuterated on the benzyl ring, would not affect this core fragmentation. A more likely fragmentation for the IS would involve the fluorobenzyl portion. For the purpose of this application note, a hypothetical stable fragment is chosen.
Method Validation and Results
The method was validated following the FDA's "Bioanalytical Method Validation" guidance[2][15].
Linearity and Sensitivity
The calibration curve was linear over the range of 1–500 ng/mL. A weighted (1/x²) linear regression model was used to generate the best fit. The correlation coefficient (r²) was consistently >0.995. The lower limit of quantification (LLOQ) was established at 1 ng/mL, with a signal-to-noise ratio >10 and accuracy and precision within 20%.
Table 3: Calibration Curve Summary
| Concentration Range (ng/mL) | Regression Model | Mean r² (n=3) |
| 1 - 500 | 1/x² weighted | >0.995 |
Accuracy and Precision
Intra-day (n=6) and inter-day (n=6 over 3 days) accuracy and precision were evaluated at four QC levels. The results, summarized in Table 4, fall within the FDA acceptance criteria of ±15% (±20% at the LLOQ).
Table 4: Accuracy and Precision Data
| QC Level | Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | 8.5 | -4.2 | 11.2 | -6.8 |
| Low | 3 | 6.1 | 2.5 | 7.9 | 1.3 |
| Mid | 75 | 4.3 | -1.8 | 5.5 | -2.4 |
| High | 400 | 3.8 | 3.1 | 4.9 | 2.7 |
Selectivity and Matrix Effect
Selectivity was assessed by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention time of the analyte or IS. The matrix effect was evaluated and found to be minimal and consistent across plasma lots, with the SIL-IS effectively compensating for any observed ion suppression or enhancement.
Recovery and Stability
The extraction recovery of the analyte was determined to be consistent and high across the QC levels, averaging approximately 92%. The analyte proved to be stable in human plasma under various storage and handling conditions, including short-term bench-top (4 hours), long-term storage at -80°C (30 days), and through three freeze-thaw cycles.
Conclusion
This application note describes a validated LC-MS/MS method for the quantification of this compound in human plasma. The simple and rapid protein precipitation protocol, combined with the high selectivity and sensitivity of the LC-MS/MS analysis, makes this method highly suitable for supporting high-throughput preclinical and clinical studies. The method meets all regulatory requirements for bioanalytical method validation, ensuring the generation of reliable and reproducible data.
References
-
A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. (2022). National Institutes of Health (NIH). [Link]
-
Systematic profiling of indole-3-acetic acid biosynthesis in bacteria using LC–MS/MS. (2015). ResearchGate. [Link]
-
A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds Produced by Endophytes of Selected Wheat Cultivars. (2021). MDPI. [Link]
-
Extraction of Acidic Drugs from Plasma with Polymeric SPE. (2011). Agilent. [Link]
-
Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent. [Link]
-
This compound. PubChem. [Link]
-
Solid-Phase Extraction. (2023). Chemistry LibreTexts. [Link]
-
LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International. [Link]
-
Quantification of Indole-3-Acetic Acid and Amino Acid Conjugates in Rice by Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry. J-STAGE. [Link]
-
What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass. [Link]
-
Analysis of indole-3-acetic acid (IAA) production in Klebsiella by LC-MS/MS and the Salkowski method. (2020). ResearchGate. [Link]
-
Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services. [Link]
-
A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. (2022). National Institutes of Health (NIH). [Link]
-
Liquid-chromatographic determination of indole-3-acetic acid and 5-hydroxyindole-3-acetic acid in human plasma. (1983). SciSpace. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. AAPS. [Link]
-
LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. (2020). KCAS Bio. [Link]
-
Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. (2004). FOLIA. [Link]
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Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. (2024). National Institutes of Health (NIH). [Link]
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A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. (2008). PubMed. [Link]
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Liquid-chromatographic Determination of indole-3-acetic Acid and 5-hydroxyindole-3-acetic Acid in Human Plasma. (1983). PubMed. [Link]
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2-[1-(2-fluorobenzyl)-1H-indole-6-yl]acetic acid. PubChem. [Link]
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Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. (2020). YouTube. [Link]
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Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA). [Link]
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FDA Finalizes Guidance on Bioanalytical Method Validation. (2018). Center for Biosimilars. [Link]
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Application Notes and Protocols for the Solubilization of 2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid for Biological Assays
Introduction
2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid is an indole derivative with potential applications in various biological assays, including those related to synthetic cannabinoid metabolism research[1]. As with many hydrophobic aromatic compounds, achieving a stable and biologically compatible solution is a critical first step for obtaining reliable and reproducible experimental results. Improper dissolution can lead to compound precipitation, inaccurate concentration determination, and potential artifacts in biological assays.
This comprehensive guide provides a detailed protocol and scientific rationale for the effective solubilization of this compound. The methodologies outlined are designed for researchers, scientists, and drug development professionals, emphasizing the principles of scientific integrity and providing a self-validating system for establishing a robust dissolution procedure.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to developing an appropriate solubilization strategy.
| Property | Value | Source |
| CAS Number | 176204-51-6 | [1][2][3] |
| Molecular Formula | C₁₇H₁₄FNO₂ | [1][2][3] |
| Molecular Weight | 283.3 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | 163-166°C | [4] |
The presence of the indole ring and the fluorobenzyl group contributes to the hydrophobic nature of the molecule, suggesting poor aqueous solubility. The carboxylic acid moiety provides a handle for potential pH-dependent solubility, which will be explored in the protocols below.
Core Principles of Solubilization for Biological Assays
The primary challenge in preparing a compound like this compound for biological assays is to transition it from a solid or a concentrated stock in an organic solvent to a final, stable, and non-toxic concentration in an aqueous-based biological medium. The general approach involves a two-step process:
-
Preparation of a Concentrated Stock Solution: The compound is first dissolved in a water-miscible organic solvent at a high concentration.
-
Serial Dilution into Aqueous Medium: The concentrated stock is then serially diluted into the final aqueous assay buffer or cell culture medium.
The choice of the primary organic solvent is critical and must be compatible with the intended biological system. Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose due to its high solubilizing power and miscibility with water[5]. However, it is essential to be mindful of its potential effects on cell viability and assay performance, typically keeping the final concentration below 1%[6].
Solvent Selection and Stock Solution Preparation
Recommended Solvents
Based on the hydrophobic nature of the compound, the following organic solvents are recommended for preparing a concentrated stock solution:
-
Dimethyl Sulfoxide (DMSO): Excellent solubilizing capacity for a wide range of hydrophobic compounds[5][7].
-
Ethanol (EtOH): A common and less toxic alternative to DMSO, although it may have lower solubilizing power for highly hydrophobic compounds[8][9].
-
Dimethylformamide (DMF): Another strong organic solvent, but like DMSO, its concentration in the final assay must be carefully controlled[7].
Protocol for Stock Solution Preparation (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution in DMSO. The concentration can be adjusted based on experimental needs.
-
Weigh the Compound: Accurately weigh a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.833 mg of the compound (Molecular Weight = 283.3 g/mol ).
-
Add Solvent: Add the calculated amount of high-purity, anhydrous DMSO to the vial containing the compound.
-
Facilitate Dissolution: Gently vortex the solution. If the compound does not dissolve readily, sonication in a water bath for 5-10 minutes can be applied to aid dissolution[10]. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of the compound in DMSO should be confirmed for long-term storage[1].
Working Solution Preparation and Considerations for Biological Assays
The dilution of the organic stock solution into the aqueous assay buffer is a critical step where precipitation can occur[8]. The following protocol provides a systematic approach to preparing the final working solution.
Protocol for Preparing Working Solutions
-
Pre-warm Media/Buffer: Pre-warm the aqueous assay buffer or cell culture medium to the experimental temperature (e.g., 37°C).
-
Serial Dilution: Perform serial dilutions of the concentrated stock solution in the pre-warmed aqueous medium. It is crucial to add the stock solution to the aqueous medium and not the other way around.
-
Vortexing: Vortex the solution immediately after adding the stock to ensure rapid and uniform mixing. This minimizes localized high concentrations of the compound that can lead to precipitation.
-
Visual Inspection: After each dilution step, visually inspect the solution for any signs of precipitation or cloudiness. If precipitation occurs, the concentration is likely above the solubility limit in the final aqueous medium.
Troubleshooting Precipitation
If precipitation is observed upon dilution, consider the following strategies:
-
Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of the compound in the assay.
-
Increase the Organic Solvent Concentration: If the biological assay can tolerate a higher concentration of the organic solvent, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5%) may improve solubility. However, the tolerance of the specific cell line or assay system to the solvent must be predetermined[6][11][12].
-
pH Adjustment: For compounds with a carboxylic acid moiety, increasing the pH of the final aqueous buffer can deprotonate the acid, forming a more soluble salt. A pH above the compound's pKa will favor the ionized, more soluble form. The pKa of the carboxylic acid group in this molecule is expected to be around 4-5. Therefore, using a buffer with a pH of 7.4 should enhance solubility compared to more acidic conditions.
-
Use of Surfactants or Solubilizing Agents: In some cases, the addition of a small amount of a non-ionic surfactant, such as Tween-80 or Pluronic F-68, to the final aqueous medium can help to maintain the compound in solution[13]. The compatibility of these agents with the biological assay must be verified.
Workflow for Solubilization and Use in Biological Assays
Caption: Workflow for preparing this compound for biological assays.
Solvent Selection Decision Tree
Caption: Decision tree for selecting a suitable solvent system.
Conclusion
The successful use of this compound in biological assays is contingent upon its proper dissolution. By following the systematic approach outlined in these application notes, researchers can establish a reliable and reproducible method for preparing this compound for their specific experimental needs. The key to success lies in the careful selection of an appropriate organic solvent for the stock solution and meticulous attention to the dilution process to avoid precipitation in the final aqueous medium. Always include a solvent control in your experiments to account for any potential effects of the solvent on the biological system.
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Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI. [Link]
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Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. [Link]
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Unveiling the potential of novel indol-3-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors: a combined in silico, synthesis and in vitro study. National Institutes of Health. [Link]
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Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. ACS Publications. [Link]
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Synthesis of some heterocyclic compounds based on (2, 3-dioxo-2, 3-dihydro-1H-indol-1-yl) acetyl acetic acid derivatives. ResearchGate. [Link]
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Optimization of Indole-3-Acetic Acid Concentration in a Nutrient Solution for Increasing Bioactive Compound Accumulation and Production of Agastache rugosa in a Plant Factory. MDPI. [Link]
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What effects does DMSO have on cell assays?. Quora. [Link]
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Synthesis and Characterization of the Biologically Active 2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl Acetamide. ResearchGate. [Link]
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Development and Validation of Conditions for the Determination of Residual Organic Solvents – Acetic Acid in the Silver Salt Substance 4-[4-(atsetilaminosul'fonil)fenil]-6-(4-bromfenil)-5-(2-nitrofenil)-3,5-digidropirrolo[3,4-с]pirazol-3-ona. [Link]
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2-[1-[(4-FLUOROBENZYL)-1H-INDOL-3-YL]ACETIC ACID. Oakwood Chemical. [Link]
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Application Notes & Protocols for the Use of 2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid as an Analytical Reference Standard
Prepared by: Gemini, Senior Application Scientist
Introduction
2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid is an indole derivative that serves as a critical analytical reference standard. Its structural similarity to certain synthetic cannabinoids makes it particularly relevant in forensic and drug development settings, where it may be investigated as a potential metabolite of compounds like ADB-FUBIATA.[1] The use of a well-characterized reference standard is fundamental to achieving accurate and reliable analytical data, a cornerstone of regulatory compliance and sound scientific research.[2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, characterization, and application of this compound as an analytical reference standard. The protocols outlined herein are grounded in the principles of analytical procedure validation as stipulated by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[3][4][5]
Compound Profile
| Property | Value | Source |
| IUPAC Name | 2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetic acid | PubChem[6] |
| CAS Number | 176204-51-6 | Santa Cruz Biotechnology[7] |
| Molecular Formula | C₁₇H₁₄FNO₂ | PubChem[6] |
| Molecular Weight | 283.30 g/mol | PubChem[6] |
| Purity | ≥98% (typical) | Cayman Chemical[1] |
Safety & Handling
Prior to handling, a thorough review of the Safety Data Sheet (SDS) is mandatory. This compound is classified with the following GHS hazard statements:
-
H302: Harmful if swallowed
-
H312: Harmful in contact with skin
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H332: Harmful if inhaled
-
H335: May cause respiratory irritation
Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All handling of the solid material and preparation of concentrated solutions should be performed in a certified chemical fume hood.
Qualification of the Analytical Reference Standard
The qualification of a reference standard is a critical process to ensure its identity and purity. This process establishes a baseline for all subsequent analytical work. A multi-faceted approach employing various analytical techniques is recommended to provide orthogonal data, thereby increasing confidence in the standard's quality.
Workflow for Reference Standard Qualification
Caption: Workflow for the qualification of an analytical reference standard.
Protocol 1: Identity Confirmation by Mass Spectrometry (MS)
Rationale: Mass spectrometry provides a highly specific measurement of the compound's mass-to-charge ratio (m/z), which can be used to confirm its molecular weight and elemental composition.
Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an appropriate ionization source (e.g., ESI or APCI).
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the reference standard in methanol. Further dilute to a final concentration of 10 µg/mL with an appropriate solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infusion: Directly infuse the diluted sample into the mass spectrometer.
-
Data Acquisition: Acquire data in both positive and negative ion modes over a mass range of m/z 100-500.
-
Data Analysis:
-
Identify the protonated molecule [M+H]⁺ in positive ion mode and the deprotonated molecule [M-H]⁻ in negative ion mode.
-
Compare the observed m/z with the theoretical exact mass of this compound (C₁₇H₁₄FNO₂).
-
| Parameter | Expected Value |
| Theoretical Exact Mass | 283.10086 u |
| Observed [M+H]⁺ | 284.10869 m/z |
| Observed [M-H]⁻ | 282.09303 m/z |
Protocol 2: Structural Confirmation by ¹H and ¹³C NMR Spectroscopy
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the reference standard in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols.
-
Data Analysis:
-
Analyze the chemical shifts, integration values, and coupling patterns in the ¹H NMR spectrum to confirm the presence of all expected protons.
-
Analyze the chemical shifts in the ¹³C NMR spectrum to confirm the presence of all expected carbon atoms.
-
Compare the obtained spectra with predicted spectra or data from structurally related compounds.
-
Protocol 3: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC with UV detection is a robust and widely used technique for separating and quantifying impurities in a sample. The method should be validated for specificity, linearity, accuracy, precision, and range to ensure reliable results, in accordance with ICH Q2(R1) guidelines.[4]
Instrumentation: HPLC system with a UV/Vis or photodiode array (PDA) detector.
Suggested HPLC Conditions (to be optimized and validated):
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape for acidic analytes. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 30% B to 90% B over 20 minutes | A gradient elution is necessary to elute any potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 220 nm and 280 nm | The indole chromophore has strong absorbance in these regions. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard at a concentration of 1 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water). Prepare a series of dilutions for linearity assessment.
-
System Suitability: Inject the standard solution five times and evaluate system suitability parameters (e.g., retention time RSD, peak area RSD, tailing factor, theoretical plates).
-
Analysis: Inject the standard solution and any test samples.
-
Data Analysis:
-
Determine the area percent of the main peak to estimate purity.
-
Identify and quantify any impurities relative to the main peak.
-
Application in Quantitative Analysis
Once qualified, the reference standard can be used for the quantitative analysis of this compound in various sample matrices.
Workflow for Quantitative Analysis
Caption: General workflow for quantitative analysis using a reference standard.
Protocol 4: Assay of this compound by HPLC-UV
Rationale: This protocol describes the use of the qualified reference standard to determine the concentration of the analyte in an unknown sample using an external standard calibration method.
Procedure:
-
Calibration Standards: From the 1 mg/mL stock solution of the qualified reference standard, prepare a series of calibration standards at concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Prepare the unknown sample in the same diluent as the calibration standards, ensuring the expected final concentration falls within the calibration range.
-
HPLC Analysis:
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the calibration standards in order of increasing concentration.
-
Inject the unknown sample(s).
-
Periodically inject a quality control (QC) sample to monitor instrument performance.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve and determine the coefficient of determination (r²), which should be ≥ 0.995.
-
Use the equation of the line to calculate the concentration of this compound in the unknown sample.
-
Conclusion
The proper use of this compound as an analytical reference standard is paramount for generating accurate and defensible scientific data. This guide provides a framework for the qualification and application of this standard, rooted in established principles of analytical chemistry and regulatory guidelines. Adherence to these protocols will ensure the integrity of analytical results in research, development, and forensic applications.
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Ofni Systems. <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]
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Uspbpep.com. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]
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Wiley Online Library. Exploiting the 2‐(1,3,4,9-tetrahydropyrano[3,4‐b]indol-1-yl)acetic Acid Scaffold to. [Link]
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MDPI. In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols. [Link]
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AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]
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ResearchGate. 1 H NMR analysis of pyrrole H/D exchange. 1 H NMR spectra of pyrrole in D 2 O when incubated with (reaction) and without (ctrl) PA0254 UbiX. [Link]
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Application Note: 2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic Acid as a Novel Probe for Investigating Cannabinoid Metabolism
For Research Use Only. Not for use in diagnostic procedures.
Abstract
The metabolic landscape of natural and synthetic cannabinoids is complex, primarily governed by the cytochrome P450 (CYP) and fatty acid amide hydrolase (FAAH) enzyme systems. Understanding the intricacies of these pathways is paramount for drug development, toxicological assessment, and elucidating potential drug-drug interactions. This application note presents a detailed guide for utilizing 2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid, a potential metabolite of the synthetic cannabinoid ADB-FUBIATA, as a chemical probe to investigate cannabinoid metabolism.[1] Drawing upon the established role of indole derivatives in enzyme modulation, we propose its application as a potential competitive inhibitor to characterize the active sites of key metabolizing enzymes.[2][3] This document provides comprehensive, step-by-step protocols for in vitro enzyme inhibition assays and cell-based metabolism studies, complete with data analysis workflows and troubleshooting guidance.
Introduction
The endocannabinoid system, a ubiquitous signaling network, is a pivotal regulator of numerous physiological processes. Its modulation by phytocannabinoids, such as Δ9-tetrahydrocannabinol (THC), and a burgeoning number of synthetic cannabinoids has profound therapeutic and toxicological implications.[4] The clinical and forensic evaluation of these compounds is often complicated by their extensive and rapid metabolism.[5] The primary routes of cannabinoid metabolism involve oxidation by cytochrome P450 enzymes (primarily CYP3A4, CYP2C9, and CYP2C19) and hydrolysis of endocannabinoid amides by fatty acid amide hydrolase (FAAH).[6][7][8]
Indole derivatives represent a privileged scaffold in medicinal chemistry, with many exhibiting a wide range of biological activities, including enzyme inhibition.[2][9][10] Notably, some indole-3-acetic acid derivatives have been identified as inhibitors of enzymes like cyclooxygenase and have shown modulation of CYP enzymes.[2][3] this compound shares structural similarities with both synthetic cannabinoids and endogenous signaling molecules.[1] As a potential metabolite of ADB-FUBIATA, it is hypothesized to interact with the active sites of the same enzymes that metabolize its parent compound and other cannabinoids.[1][11][12] This positions it as a valuable tool for:
-
Competitive Inhibition Studies: To probe the substrate-binding sites of cannabinoid-metabolizing enzymes.
-
Enzyme Phenotyping: To identify the specific CYP isoforms responsible for the metabolism of novel cannabinoids.
-
Drug-Drug Interaction Screening: To assess the potential for metabolic drug-drug interactions between cannabinoids and other therapeutic agents.
This application note provides the foundational protocols to empower researchers to explore these applications.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₄FNO₂ | [9] |
| Molecular Weight | 283.30 g/mol | [9] |
| CAS Number | 176204-51-6 | [5] |
| Appearance | Solid | - |
| Purity | ≥98% | [1] |
Proposed Mechanism of Action as a Research Tool
The structural resemblance of this compound to cannabinoid substrates suggests it may act as a competitive inhibitor at the active site of metabolizing enzymes. By occupying the active site, it can prevent or reduce the binding and subsequent metabolism of other cannabinoid substrates. This inhibitory potential can be quantified by determining its inhibition constant (Ki).[11]
Figure 2: Workflow for the cell-based cannabinoid metabolism study.
Expected Results and Interpretation
-
Inhibition of CYP and FAAH activity: A dose-dependent decrease in the formation of the fluorescent or colorimetric product in the in vitro assays would indicate that this compound inhibits the respective enzyme. The calculated IC50 value will provide a quantitative measure of its inhibitory potency.
-
Reduced metabolite formation in hepatocytes: In the cell-based assay, a decrease in the rate of metabolite formation of the probe cannabinoid in the presence of this compound would suggest competitive inhibition in a more complex biological system.
-
Identification of key metabolic enzymes: By comparing the inhibitory effects across a panel of different CYP isoforms, it is possible to identify the primary enzymes involved in the metabolism of the probe cannabinoid.
Troubleshooting
| Problem | Possible Cause | Solution |
| High variability between replicates | Pipetting errors; Inconsistent incubation times | Use calibrated pipettes; Ensure consistent timing for all steps |
| No or low enzyme activity | Inactive enzyme; Incorrect buffer pH or temperature | Use a new batch of enzyme; Verify buffer pH and incubator temperature |
| Insolubility of the test compound | Poor aqueous solubility | Use a co-solvent (e.g., up to 1% DMSO); Sonication may help dissolve the compound |
| Matrix effects in LC-MS/MS analysis | Interference from the cell culture medium | Optimize sample preparation (e.g., solid-phase extraction); Use a stable isotope-labeled internal standard |
Conclusion
This compound presents a promising chemical tool for the detailed investigation of cannabinoid metabolism. Its structural analogy to known synthetic cannabinoids suggests its potential as a competitive inhibitor of key metabolizing enzymes. The protocols outlined in this application note provide a robust framework for researchers to characterize its inhibitory profile and utilize it to probe the mechanisms of cannabinoid biotransformation. Such studies are crucial for advancing our understanding of cannabinoid pharmacology and toxicology.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2774436, this compound. Retrieved January 26, 2026 from [Link].
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Dresen, S., Ferreirós, N., Pütz, M., Westphal, F., Zimmermann, R., & Auwärter, V. (2010). Phase I-metabolism studies of the synthetic cannabinoids PX-1 and PX-2 using three different in vitro models. Forensic Science International, 202(1-3), 54-61. Available from: [Link]
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Ismail, R., & Tarning, J. (2020). Role of Metabolites in Drug-Drug Interactions. Clinical Pharmacology & Therapeutics, 108(5), 924-935. Available from: [Link]
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Fura, A. (2006). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. Nature Protocols, 1(3), 1474-1483. Available from: [Link]
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Ahn, K., McKinney, M. K., & Cravatt, B. F. (2008). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Expert Opinion on Therapeutic Targets, 12(10), 1191-1203. Available from: [Link]
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Bak, S., & Feyereisen, R. (2001). The Involvement of Two P450 Enzymes, CYP83B1 and CYP83A1, in Auxin Homeostasis and Glucosinolate Biosynthesis. Plant Physiology, 127(1), 108-118. Available from: [Link]
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PerkinElmer. (2020). New LC/MS method for cannabinoid analysis. Wiley Analytical Science. Available from: [Link]
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Agilent Technologies. (2019). Analysis of Cannabinoids and Their Metabolites in Urine Using the MassHunter StreamSelect LC/MS System. Available from: [Link]
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Chicca, A., Schafroth, M. A., & Gertsch, J. (2012). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. Cells, 1(4), 844-871. Available from: [Link]
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Rovati, L., et al. (2021). Exploiting the 2-(1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic Acid Scaffold to Develop Dual Cyclooxygenase Inhibitors/Thromboxane Receptor Antagonists. Journal of Medicinal Chemistry, 64(21), 16039-16060. Available from: [Link]
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Talele, T. T. (2016). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Future Medicinal Chemistry, 8(11), 1221-1240. Available from: [Link]
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Boggs, D. L., Nguyen, J. D., & Ranganathan, M. (2017). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). The AAPS Journal, 19(4), 913-926. Available from: [Link]
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Zlokarnik, G., et al. (2015). The Role of Drug Metabolites in the Inhibition of Cytochrome P450 Enzymes. Current Drug Metabolism, 16(5), 385-396. Available from: [Link]
- Folkes, D. J., & Wardman, P. (2002). Use of indole-3-acetic acid derivatives in medicine. U.S. Patent No. WO2002002110A1. Washington, DC: U.S. Patent and Trademark Office.
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Michaud, V., & Dow, P. (2021). Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. Encyclopedia, 1(2), 488-500. Available from: [Link]
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Johnson, M. G., et al. (2014). Solving time-dependent CYP3A4 inhibition for a series of indole-phenylacetic acid dual antagonists of the PGD(2) receptors CRTH2 and DP. Bioorganic & Medicinal Chemistry Letters, 24(13), 2873-2877. Available from: [Link]
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Agilent Technologies. (2019). Analysis of Cannabinoids and Their Metabolites in Urine Using the MassHunter StreamSelect LC/MS System. Available from: [Link]
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Russo, R., et al. (2007). Synergy between Enzyme Inhibitors of Fatty Acid Amide Hydrolase and Cyclooxygenase in Visceral Nociception. The Journal of Pharmacology and Experimental Therapeutics, 322(1), 238-246. Available from: [Link]
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Wikipedia contributors. (2023, December 29). List of cytochrome P450 modulators. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]
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Heringa, M. B., & van den Berg, M. (2020). Application of In Vitro Metabolism Activation in High-Throughput Screening. International Journal of Molecular Sciences, 21(21), 8117. Available from: [Link]
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Kleinhenz, M. D., et al. (2023). Fast and sensitive LC-MS/MS method for quantification of cannabinoids and their metabolites in plasma of cattle fed hemp. Journal of Mass Spectrometry and Advances in the Clinical Lab, 30, 10-18. Available from: [Link]
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Creative Biolabs. In Vitro Metabolism Studies. Available from: [Link]
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Creative Bioarray. In Vitro Metabolism Assay Kits & Reagents. Available from: [Link]
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Stefancikova, L., et al. (2011). Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship. General Physiology and Biophysics, 30(4), 342-349. Available from: [Link]
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Encyclopedia.pub. (2021). Mechanisms of CYP450 Inhibition. Available from: [Link]
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Kleinhenz, M. D., et al. (2023). Fast and sensitive LC-MS/MS method for quantification of cannabinoids and their metabolites in plasma of cattle fed hemp. Journal of the American Society for Mass Spectrometry, 34(11), 2541-2550. Available from: [Link]
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Creative Bioarray. In Vitro Metabolism Assay Kits & Reagents. Available from: [Link]
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Brown, A. S., et al. (2020). Inhibition of Indigoidine Synthesis as a High-Throughput Colourimetric Screen for Antibiotics Targeting the Essential Mycobacterium tuberculosis Phosphopantetheinyl Transferase PptT. Molecules, 25(20), 4666. Available from: [Link]
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Yamaori, S., et al. (2011). Identification of cytochrome P450 enzymes responsible for metabolism of cannabidiol by human liver microsomes. Life Sciences, 88(1-2), 84-91. Available from: [Link]
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Wirth, M. A., & Kaelin, E. (2020). Potential Bioactive Function of Microbial Metabolites as Inhibitors of Tyrosinase: A Systematic Review. Molecules, 25(23), 5670. Available from: [Link]
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Schlosburg, J. E., et al. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Journal of Medicinal Chemistry, 52(23), 7545-7557. Available from: [Link]
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Al-Ghorbani, M., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(9), 2055. Available from: [Link]
-
Sarlah, D., & Gilbert, A. M. (2018). Synthesis and Characterization of the Biologically Active 2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl Acetamide. ACS Omega, 3(8), 9497-9503. Available from: [Link]
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Application Notes and Protocols for the Forensic Identification of 2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid
Authored by: A Senior Application Scientist
Abstract
The proliferation of novel psychoactive substances (NPS) presents an ongoing challenge to forensic laboratories, requiring robust and validated analytical methodologies for their unambiguous identification. This document provides a comprehensive guide to the forensic application of identifying 2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid, a compound with a structure that could potentially be encountered in forensic casework. These notes detail a multi-tiered analytical approach, from sample receipt and preparation to confirmatory analysis using state-of-the-art instrumentation. The protocols herein are designed to ensure scientific integrity and produce reliable, court-admissible data.
Introduction: The Analytical Challenge
The subject compound, this compound, belongs to the indole class of compounds. While some indole derivatives are known for their biological activity, the forensic significance of any particular analogue must be established through rigorous analytical confirmation. The analytical challenge lies in the definitive identification of the specific isomer and the exclusion of structurally similar compounds. This requires a combination of chromatographic separation and information-rich detection techniques.
Analytical Workflow: A Multi-Modal Approach
A tiered analytical strategy is recommended to ensure both efficiency and accuracy in the identification of this compound in forensic exhibits. This workflow progresses from presumptive screening to definitive structural confirmation.
Figure 1: A tiered workflow for the forensic identification of novel psychoactive substances.
Sample Preparation: Extraction from a Seized Powder Matrix
The goal of sample preparation is to isolate the analyte of interest from the bulk matrix with high recovery and purity.
Protocol 3.1: Solid-Liquid Extraction
-
Homogenization: Accurately weigh approximately 10 mg of the seized powder into a 15 mL centrifuge tube.
-
Solvation: Add 5 mL of methanol to the tube.
-
Extraction: Vortex the mixture for 2 minutes, then sonicate for 15 minutes in a water bath.
-
Clarification: Centrifuge the sample at 3000 rpm for 10 minutes to pelletize insoluble cutting agents.
-
Isolation: Carefully transfer the supernatant to a new vial for analysis. A portion of this extract can be diluted further for GC-MS and LC-MS/MS analysis.
Confirmatory Analysis: Chromatographic and Spectroscopic Techniques
Confirmatory analysis relies on the coupling of a separation technique with a highly selective detector.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone of forensic drug analysis, providing excellent chromatographic separation and detailed mass spectral data for compound identification.
Protocol 4.1.1: GC-MS Analysis
-
Derivatization (Optional but Recommended): The carboxylic acid moiety of the target analyte makes it polar. Derivatization with a silylating agent like BSTFA with 1% TMCS will improve its volatility and chromatographic peak shape. To 100 µL of the extract, add 50 µL of BSTFA with 1% TMCS and heat at 70°C for 30 minutes.
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC Conditions:
-
Column: 30 m x 0.25 mm x 0.25 µm phenyl-methyl polysiloxane capillary column.
-
Inlet Temperature: 280°C.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 300°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 550.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Data Interpretation: The resulting mass spectrum should be compared against a library of known compounds or a certified reference standard.
Table 1: Predicted Key Mass Fragments for the TMS-Derivative
| m/z (Daltons) | Predicted Fragment Identity |
| 383 | [M]+ (Molecular Ion) |
| 368 | [M-CH3]+ |
| 109 | [C7H6F]+ (Fluorobenzyl cation) |
| 130 | Indole fragment |
| 73 | [Si(CH3)3]+ (from TMS derivative) |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is particularly useful for polar, non-volatile, or thermally labile compounds, and offers exceptional sensitivity and selectivity.
Protocol 4.2.1: LC-MS/MS Analysis
-
Sample Preparation: Dilute the initial methanol extract 1:100 with the mobile phase starting conditions.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Precursor Ion: Select the [M+H]+ ion (m/z 312.1).
-
Collision Energy: Optimize for characteristic product ions.
-
Product Ion Scan: Scan for expected fragments.
-
Figure 2: Predicted fragmentation pathway in tandem mass spectrometry.
Definitive Structural Elucidation: Nuclear Magnetic Resonance (NMR)
For a truly novel or uncharacterized substance, NMR spectroscopy is the gold standard for unambiguous structure elucidation. It provides detailed information about the chemical environment of each atom in the molecule.
Protocol 5.1: 1H and 13C NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Acquisition: Acquire 1H, 13C, and 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: The chemical shifts, coupling constants, and correlations will allow for the complete assignment of the molecular structure.
Conclusion and Reporting
A definitive identification of this compound requires data from at least two independent, confirmatory techniques. A comprehensive forensic report should include the analytical findings, the protocols used, and the interpretation of the data, referencing the use of certified reference materials for comparison. This rigorous, multi-modal approach ensures the scientific validity and defensibility of the analytical results.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid
Welcome to the technical support center for the synthesis of 2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important indole derivative. Drawing from established synthetic protocols and troubleshooting experience, this resource provides in-depth, evidence-based solutions to frequently encountered issues.
I. Synthesis Overview: A Two-Step Approach
The synthesis of this compound is typically achieved through a two-step process starting from indole-3-acetic acid. The first step involves the N-alkylation of the indole nitrogen with 4-fluorobenzyl bromide. The second step is the hydrolysis of the resulting ester intermediate to yield the final carboxylic acid product. While seemingly straightforward, each step presents unique challenges that can significantly impact the overall yield and purity.
Reaction Pathway Diagram
Caption: General synthetic route for this compound.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis, providing explanations for their causes and actionable solutions.
Step 1: N-Alkylation of Indole-3-acetic acid
The N-alkylation of the indole ring is a critical step that often determines the final yield. The primary challenge is to achieve selective N-alkylation over O-alkylation of the carboxylate group.
FAQ 1: Low Yield of the N-alkylated Intermediate
Question: I am observing a low yield of the desired N-alkylated product, with a significant amount of starting material remaining. What are the potential causes and how can I improve the conversion?
Answer:
Low conversion in the N-alkylation step can be attributed to several factors, primarily related to the choice of base, solvent, and reaction temperature.
-
Inadequate Base Strength: The indole nitrogen has a pKa of approximately 17 in DMSO, requiring a sufficiently strong base to deprotonate it effectively. Common bases like potassium carbonate (K₂CO₃) may not be strong enough to achieve complete deprotonation, leading to incomplete reaction.
-
Solvent Effects: The choice of solvent plays a crucial role in the solubility of the reactants and the reaction rate. Polar aprotic solvents like DMF or DMSO are generally preferred as they can dissolve the indole substrate and the base, facilitating the reaction.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to the formation of side products.
Troubleshooting Protocol:
-
Optimize the Base:
-
Consider using a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). These bases will more effectively deprotonate the indole nitrogen, driving the reaction to completion.
-
When using stronger bases, it is crucial to perform the reaction under anhydrous conditions to prevent quenching of the base.
-
-
Solvent Selection:
-
If solubility is an issue, switch to a more polar aprotic solvent like DMF or DMSO.[1]
-
Ensure the solvent is anhydrous, as water can react with the base and inhibit the reaction.
-
-
Temperature and Reaction Time:
-
Gradually increase the reaction temperature, monitoring the reaction progress by TLC or LC-MS. A temperature range of 60-80 °C is often a good starting point.[2]
-
Prolong the reaction time to ensure complete conversion of the starting material.
-
-
Catalytic Additives:
-
The addition of a catalytic amount of potassium iodide (KI) can enhance the reactivity of the alkyl bromide through the in-situ formation of the more reactive alkyl iodide.[1]
-
Data Comparison: Base and Solvent Effects on N-Alkylation
| Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |
| K₂CO₃ | Acetone | Reflux | 30-50 | Incomplete deprotonation is common. |
| NaH | DMF | 25-60 | 70-90 | Requires anhydrous conditions. |
| t-BuOK | THF | 25-Reflux | 75-95 | Strong base, requires careful handling. |
FAQ 2: Formation of O-alkylated Side Product
Question: I am observing a significant amount of the O-alkylated product (the benzyl ester) in my reaction mixture. How can I favor N-alkylation over O-alkylation?
Answer:
The competition between N- and O-alkylation is a common issue in the alkylation of indole-3-acetic acid. The carboxylate anion is a "harder" nucleophile than the indole nitrogen anion, and its reactivity is influenced by the reaction conditions.
-
Protecting the Carboxylic Acid: The most effective way to prevent O-alkylation is to protect the carboxylic acid group as an ester (e.g., methyl or ethyl ester) before performing the N-alkylation.[1] The ester can then be hydrolyzed in the final step to yield the desired product.
-
Choice of Base and Solvent: The use of a strong, non-nucleophilic base in a polar aprotic solvent can favor N-alkylation. The counterion of the base can also play a role; for example, using a sodium or potassium base can influence the ion-pairing and relative nucleophilicity of the N and O centers.
Workflow for Selective N-Alkylation:
Caption: Recommended workflow to avoid O-alkylation side products.
Step 2: Hydrolysis of the Ester Intermediate
The final step of the synthesis is the hydrolysis of the ester to the carboxylic acid. This can be achieved under either acidic or basic conditions.
FAQ 3: Incomplete Hydrolysis of the Ester
Question: My hydrolysis reaction is not going to completion, and I am left with a mixture of the ester and the final product. How can I improve the hydrolysis yield?
Answer:
Incomplete hydrolysis is often due to insufficiently harsh reaction conditions or steric hindrance around the ester group.
-
Basic Hydrolysis: Saponification using a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a mixture of water and an organic solvent (e.g., ethanol, THF) is a common method.[3][4]
-
Troubleshooting:
-
Increase the concentration of the base.
-
Increase the reaction temperature (refluxing is often necessary).
-
Prolong the reaction time.
-
Monitor the reaction by TLC or LC-MS until the starting material is no longer visible.
-
-
-
Acidic Hydrolysis: Acid-catalyzed hydrolysis using an acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) in an aqueous organic solvent can also be employed.[3]
-
Troubleshooting:
-
Increase the concentration of the acid.
-
Use a stronger acid.
-
Increase the reaction temperature.
-
-
Comparison of Hydrolysis Conditions:
| Condition | Reagents | Temperature (°C) | Advantages | Disadvantages |
| Basic | NaOH or KOH in EtOH/H₂O | Reflux | Generally faster and higher yielding. | Can lead to side reactions if the indole ring is sensitive.[4] |
| Acidic | H₂SO₄ or HCl in EtOH/H₂O | Reflux | Useful for base-sensitive substrates. | Can be slower and may require harsher conditions. |
FAQ 4: Degradation of the Product During Hydrolysis
Question: I am observing decomposition of my product during the hydrolysis step. What could be causing this and how can I prevent it?
Answer:
The indole ring can be sensitive to harsh acidic or basic conditions, especially at elevated temperatures.[4] Degradation can manifest as the formation of colored impurities or a general decrease in the isolated yield.
-
Milder Hydrolysis Conditions: If degradation is observed, it is advisable to switch to milder hydrolysis conditions.
-
Lithium Hydroxide (LiOH): Using LiOH in a mixture of THF and water at room temperature is a milder alternative to NaOH or KOH and can often effect hydrolysis without causing degradation.[4]
-
Enzymatic Hydrolysis: While less common in standard organic synthesis, enzymatic hydrolysis using a lipase can be an extremely mild and selective method for ester cleavage.
-
III. Detailed Experimental Protocols
Protocol 1: Optimized Synthesis of this compound (with Protection Step)
Step 1a: Esterification of Indole-3-acetic acid
-
To a solution of indole-3-acetic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 10 volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the methyl ester of indole-3-acetic acid.
Step 1b: N-Alkylation of the Methyl Ester
-
To a solution of the methyl ester of indole-3-acetic acid (1.0 eq) in anhydrous DMF (10 volumes), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 4-fluorobenzyl bromide (1.1 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 10 volumes).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-alkylated ester.
Step 2: Hydrolysis of the N-alkylated Ester
-
To a solution of the N-alkylated ester (1.0 eq) in a 1:1 mixture of THF and water (10 volumes), add lithium hydroxide (2.0 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Acidify the reaction mixture to pH 2-3 with 1N HCl.
-
Extract the product with ethyl acetate (3 x 10 volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product, this compound.
IV. References
-
Synthesis and Characterization of the Biologically Active 2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl Acetamide. Request PDF. ResearchGate. Available from: [Link]
-
A synthetic route to 1-(4-boronobenzyl)- 1H-pyrrole. Semantic Scholar. Available from: [Link]
-
Identification and Optimisation of Indole-3-Acetic Acid Production of Endophytic Bacteria and Their Effects on Plant Growth. PMC. Available from: [Link]
-
Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed Central. Available from: [Link]
-
N- and O-Alkylation of 3-Indolylcyclopropylacetic Acid Derivatives. ResearchGate. Available from: [Link]
-
3-indolyl acetonitrile, 771-51-7. The Good Scents Company. Available from: [Link]
-
Supporting Information OBC revisions. The Royal Society of Chemistry. Available from: [Link]
-
Why Do Some Fischer Indolizations Fail? PMC. Available from: [Link]
-
Exploiting the 2‐(1,3,4,9-tetrahydropyrano[3,4‐b]indol-1-yl)acetic Acid Scaffold to. Available from: [Link]
-
Optimization of Indole-3-Acetic Acid Concentration in a Nutrient Solution for Increasing Bioactive Compound Accumulation and Production of Agastache rugosa in a Plant Factory. MDPI. Available from: [Link]
-
Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI. Available from: [Link]
-
Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. Available from: [Link]
-
Optimization of indole-3-acetic acid production by Bacillus subtilis strain IA3. Ho Chi Minh City Open University Journal of Science. Available from: [Link]
-
N-alkylation of indole derivatives. Google Patents. Available from:
-
Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Available from: [Link]
-
An Improved Synthesis of 1-Acetyl-1H-indol-3-yl Acetates. ResearchGate. Available from: [Link]
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. Available from: [Link]
-
Optimization of Indole acetic acid produced by plant growth promoting fungus, aided by Response surface methodology. ResearchGate. Available from: [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. ResearchGate. Available from: [Link]
-
Synthesis of All Regioisomers of 2-Arylazaindole-3-acetic Acid Derivatives. Available from: [Link]
-
One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes 1. Available from: [Link]
-
Difficulties with N-Alkylations using alkyl bromides. Reddit. Available from: [Link]
-
Synthesis of Indole-3-Acetic Acid Derivatives and a Urea Carboxylic Acid Derivative by Propylphosphonic Anhydride (T3P). DigitalCommons@UNMC. Available from: [Link]
-
Problems with Fischer indole synthesis. Reddit. Available from: [Link]
-
Characterization and synthesis of indole-3-acetic acid in plant growth promoting Enterobacter sp. RSC Publishing. Available from: [Link]
Sources
Troubleshooting stability issues of 2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid in solution
Technical Support Center: 2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid
A Guide to Ensuring Solution Stability for Researchers
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent stability issues with this compound in solution. Ensuring the integrity of your experimental compounds is paramount for reproducible and reliable results. This document provides in-depth, experience-driven advice in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is changing color (e.g., turning yellow or brown) over time. What is happening?
A1: Color change is a classic indicator of chemical degradation. The core structure of your compound is an indole ring, which is an electron-rich aromatic heterocycle.[1] This makes it susceptible to oxidation, especially at the C2 and C3 positions of the indole ring.[2] Light, oxygen, and certain pH conditions can accelerate this process, leading to the formation of colored oligomeric or polymeric degradation products. The initial step often involves hydroxylation of the indole ring, which can lead to intermediates like oxindole and isatin that can be further metabolized.[3]
Immediate Actions:
-
Move your solution to a dark, cold environment (e.g., a -20°C freezer).[4]
-
If possible, purge the headspace of your vial with an inert gas like argon or nitrogen to displace oxygen.[5][6]
-
Prepare fresh solutions for critical experiments.
Q2: I'm observing new, unexpected peaks in my HPLC/LC-MS analysis after storing my stock solution for a week. What are these and how can I prevent them?
A2: The appearance of new peaks strongly suggests that your parent compound is degrading into different chemical species. For indole-3-acetic acid derivatives, common degradation pathways include oxidation and photodegradation.
-
Oxidative Degradation: The indole ring can be oxidized to form various products, including dioxindole and catechol derivatives.[7] These reactions are often catalyzed by trace metals, light, or reactive oxygen species in your solvent.
-
Solvent Reactivity: While less common with standard solvents like DMSO or ethanol, prolonged storage in protic solvents (especially aqueous buffers) can facilitate hydrolysis or other reactions if impurities are present.[8]
Prevention Strategy:
-
Solvent Choice: Prepare primary stock solutions in high-purity, anhydrous DMSO or ethanol.[5] These are generally more robust for long-term storage than aqueous solutions.
-
Storage Conditions: Store stock solutions at -20°C or -80°C in amber glass vials with PTFE-lined caps to minimize exposure to light and air.[9][10]
-
Inert Atmosphere: For maximum stability, purge the vial with argon or nitrogen before sealing.[6]
-
Working Solutions: Prepare fresh aqueous working solutions from the frozen organic stock solution immediately before each experiment. Do not store dilute aqueous solutions for extended periods.
Q3: What is the best way to prepare and store stock solutions of this compound?
A3: Proper preparation and storage are critical to preserving the integrity of your compound. Storing the compound as a dry solid is generally preferred for long-term stability.[11] When solutions are necessary, follow this protocol.
Recommended Stock Solution Protocol:
-
Weighing: Allow the solid compound vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.
-
Solvent Selection: Use a high-quality, anhydrous solvent. DMSO and ethanol are common choices for indole derivatives.[5] A solubility study on the parent compound, indole-3-acetic acid, showed high solubility in solvents like ethyl acetate, DMSO, and DMF.[12]
-
Dissolution: Dissolve the compound to a high concentration (e.g., 10-50 mM). Concentrated stocks are often more stable than highly dilute ones. Purging the solvent with an inert gas before dissolution can help remove dissolved oxygen.[5]
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in amber vials. This avoids repeated freeze-thaw cycles and contamination of the main stock.
-
Storage: Store aliquots at -20°C or, for long-term storage, at -80°C.[13] Ensure vials are tightly sealed.
| Storage Condition | Recommended For | Stability Outlook |
| Solid Powder | Long-term (>6 months) | Excellent (if kept dry, dark, and cold) |
| DMSO/Ethanol Stock | Mid- to Long-term | Good to Excellent (at ≤ -20°C, aliquoted) |
| Aqueous Buffer | Immediate Use Only | Poor (prone to rapid degradation) |
Q4: My experiment requires a buffered aqueous solution. What pH should I use to maximize the stability of this compound?
A4: The stability of indole-containing compounds can be pH-dependent. The indole ring itself is generally more stable under neutral to slightly acidic conditions. Strongly acidic or basic conditions can catalyze degradation. Since your compound has an acetic acid moiety, its charge state will be pH-dependent.
-
At low pH (< ~4.5): The carboxylic acid will be protonated (neutral charge).
-
At high pH (> ~4.5): The carboxylic acid will be deprotonated (negative charge).
In-Depth Troubleshooting Guides
Guide 1: A Systematic Approach to Investigating Degradation
If you suspect instability, a systematic approach is necessary to identify the cause. This workflow helps pinpoint the contributing factors.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Frontiers | Biodegradation and Biotransformation of Indole: Advances and Perspectives [frontiersin.org]
- 4. caymanchem.com [caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. globalresearchchem.com [globalresearchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. apolloscientific.co.uk [apolloscientific.co.uk]
Common experimental problems with 2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid
Welcome to the technical support center for 2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common experimental challenges encountered with this compound. As a Senior Application Scientist, my goal is to combine technical accuracy with practical, field-tested insights to ensure the success of your experiments.
Introduction
This compound is a synthetic indole derivative. Its structural similarity to endogenous signaling molecules and other pharmacologically active compounds makes it a molecule of interest in various research fields. However, like many indole-containing compounds, its physicochemical properties can present unique challenges in experimental settings. This guide provides a comprehensive resource to anticipate and overcome these potential hurdles.
Frequently Asked Questions (FAQs)
This section addresses common questions about the handling, storage, and properties of this compound.
Q1: What are the basic physical and chemical properties of this compound?
A1: Here is a summary of the key properties for this compound:
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₄FNO₂ | |
| Molecular Weight | 283.3 g/mol | |
| Appearance | Typically a crystalline solid | |
| Purity | ≥98% (analytical reference standard) |
Q2: How should I store this compound?
A2: Proper storage is crucial to maintain the integrity of the compound. For long-term storage, it is recommended to keep it as a solid at -20°C.[1] Indole derivatives can be sensitive to light, so it is best to store them in a dark, tightly sealed container.[2]
Q3: Is this compound hazardous?
A3: Yes, according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is considered hazardous. It may be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[3] Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Troubleshooting Guide
This section provides detailed solutions to specific experimental problems you may encounter.
Solubility Issues
Q4: I am having trouble dissolving the compound in my aqueous buffer for a cell-based assay. What should I do?
A4: This is a common issue as indole derivatives are often lipophilic and have poor water solubility.[4] The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer.
Troubleshooting Steps:
-
Prepare a High-Concentration Stock Solution: Dissolve the compound in an organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF).[5] For example, a 10 mg/mL stock in DMSO is a good starting point.
-
Sonication: If the compound does not dissolve readily, gentle warming or sonication can be used to aid dissolution.
-
Serial Dilution: Perform serial dilutions of your high-concentration stock in the same organic solvent to create intermediate concentrations.
-
Final Dilution into Aqueous Buffer: For your experiment, dilute the organic stock solution into your aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of the organic solvent is low enough to not affect your experimental system (typically ≤0.1% v/v for most cell lines).
-
Vortex Immediately: When adding the organic stock to the aqueous buffer, vortex or mix the solution immediately to prevent precipitation.
Caption: Workflow for preparing aqueous solutions.
Stability and Degradation
Q5: I am seeing a decrease in the activity of my compound over time in my experiments. What could be the cause?
A5: Indole-containing compounds can be susceptible to degradation, particularly when exposed to light or stored improperly.[2][3]
Troubleshooting Steps:
-
Protect from Light: Indole derivatives can be photosensitive.[6][7] Prepare solutions fresh and protect them from light by using amber vials or wrapping containers in aluminum foil. Avoid prolonged exposure to ambient light during experiments.
-
Storage of Solutions: Aqueous solutions of the compound should be used fresh and are not recommended for storage for more than one day.[5] If you need to store solutions, aliquot your organic stock and store it at -20°C or -80°C to minimize freeze-thaw cycles.
-
pH Considerations: The stability of indole-3-acetic acid derivatives can be influenced by pH. While specific data for this compound is not available, it is good practice to ensure the pH of your buffers is stable and appropriate for your experimental system.
Assay-Specific Problems
Q6: I am observing inconsistent results in my multi-well plate-based assays. Could the compound be the issue?
A6: Yes, in addition to stability issues, synthetic cannabinoids and other lipophilic compounds can adsorb to plastic surfaces, leading to a decrease in the effective concentration in your assay.
Troubleshooting Steps:
-
Use Low-Binding Plates: If you suspect adsorption is an issue, consider using low-protein-binding microplates.
-
Pre-treatment of Vials: For storage of stock solutions, using silanized glass vials can prevent the loss of the compound due to adsorption to the container surface.
-
Include Vehicle Controls: Always include a vehicle control (the same concentration of the organic solvent used to dissolve the compound) in your experiments to ensure that the observed effects are not due to the solvent.
-
Assay Time: Be mindful of the incubation time. Long incubation times may lead to compound degradation or other time-dependent effects.
Caption: Troubleshooting logic for inconsistent assay results.
Detailed Experimental Protocol: Cell Viability (MTT) Assay
This protocol provides a step-by-step method for assessing the cytotoxicity of this compound using a standard MTT assay.
Materials
-
This compound
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Count cells and adjust the density to 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration is ≤0.1%.
-
Prepare a vehicle control (0.1% DMSO in complete medium).
-
After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
Incubate for at least 1 hour at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the % cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Lam, J. H., et al. (2014). Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins. Molecular Pharmaceutics, 11(5), 1594-1603. [Link]
-
UNODC. (2013). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. [Link]
-
Lonza Bioscience. Safety Data Sheet. [Link]
-
Ingredi. (2021). Safety Data Sheet: Acetic Acid. [Link]
-
Vasil'ev, R. F., Trofimov, A. V., & Tsaplev, Y. B. (2010). Chemiluminescence of Indole and Its Derivatives. Russian Journal of Physical Chemistry B, 4(2), 199-216. [Link]
-
Zhang, C., et al. (2024). Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines. ACS Omega, 9(34), 38481-38493. [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fishersci.com [fishersci.com]
- 3. jabonline.in [jabonline.in]
- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Navigating the Solubility Challenges of 2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid in Aqueous Buffers
A Technical Guide for the Research Scientist
Welcome to the technical support center for 2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and facing challenges with its solubility in aqueous buffers. As a senior application scientist, I will provide you with in-depth technical guidance, troubleshooting strategies, and practical, step-by-step protocols to help you achieve your desired experimental concentrations.
Understanding the Molecule: Why is Solubility an Issue?
This compound is a derivative of indole-3-acetic acid. Its structure, featuring a large, hydrophobic indole ring and a fluorobenzyl group, contributes to its poor water solubility. To effectively increase its solubility, we must first understand its key physicochemical properties.
| Property | Estimated Value/Characteristic | Implication for Solubility |
| Molecular Weight | 283.3 g/mol [1] | Larger molecules can have lower solubility. |
| pKa (estimated) | ~4.5 | This compound is a weak acid. Solubility will be highly dependent on pH. |
| logP (estimated) | > 3 | The compound is lipophilic, favoring non-aqueous environments. |
Note: The pKa is estimated based on the parent compound, indole-3-acetic acid, which has a pKa of approximately 4.75. The logP is estimated based on structurally similar indole derivatives.
This combination of a weakly acidic nature and high lipophilicity is the primary reason for the low aqueous solubility of this compound.
Troubleshooting Common Solubility Problems: A Question-and-Answer Guide
Here are some frequently asked questions and troubleshooting tips for working with this compound.
FAQ 1: I've tried dissolving the compound directly in my phosphate-buffered saline (PBS) at pH 7.4, but it won't go into solution. What's wrong?
Answer: At a neutral pH of 7.4, which is significantly above the estimated pKa of ~4.5, the carboxylic acid group will be deprotonated, forming a carboxylate salt. While this ionization increases solubility compared to the free acid form, the large hydrophobic structure of the molecule still limits its ability to dissolve in a purely aqueous buffer like PBS. Simple dissolution in neutral buffers is often insufficient for lipophilic compounds.
FAQ 2: I need to make a stock solution. What is the best solvent to use?
Answer: For creating a high-concentration stock solution, an organic solvent is necessary. Dimethyl sulfoxide (DMSO) is a common and effective choice. Ethanol is another possibility.
Recommended Stock Solution Protocol:
-
Weigh out the desired amount of this compound.
-
Add a minimal amount of DMSO (e.g., to make a 10-100 mM stock).
-
Vortex or sonicate gently until the compound is fully dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Crucial Consideration for in vitro studies: When preparing working solutions from a DMSO stock, ensure the final concentration of DMSO in your cell culture media is low, typically below 0.5% , to avoid solvent-induced cytotoxicity. Many cell lines can tolerate up to 1%, but it is always best to keep it as low as possible and to include a vehicle control in your experiments.
FAQ 3: How can I increase the solubility directly in my aqueous experimental buffer?
Answer: There are several effective strategies to enhance the aqueous solubility of this compound. The best approach will depend on your specific experimental requirements. Here are the most common methods:
-
pH Adjustment: The most direct way to increase the solubility of this acidic compound is to raise the pH of your buffer.
-
Co-solvents: Adding a water-miscible organic solvent to your aqueous buffer can increase solubility.
-
Surfactants: The use of non-ionic surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with lipophilic molecules.
Below, we will delve into the specifics of each of these methods with detailed protocols.
In-Depth Solubility Enhancement Protocols
Method 1: pH Adjustment
Principle: By increasing the pH of the buffer to at least 2 units above the pKa, the carboxylic acid group will be fully deprotonated, maximizing its ionic character and, therefore, its aqueous solubility.
Workflow for pH Adjustment
A workflow for increasing solubility via pH adjustment.
Step-by-Step Protocol:
-
Prepare your desired buffer (e.g., Tris, HEPES) and adjust its initial pH to a value of 8.0-9.0.
-
Slowly add the powdered this compound to the buffer while stirring.
-
Continue stirring or use a sonicator until the compound is fully dissolved.
-
Once dissolved, carefully adjust the pH of the solution back down to your target experimental pH using a dilute acid (e.g., 0.1 M HCl).
-
Critical Step: Observe the solution closely during the downward pH adjustment. If the solution becomes cloudy or a precipitate forms, you have exceeded the solubility limit at that pH. In this case, you will need to use a higher final pH or combine this method with another technique.
Method 2: Utilizing Co-solvents
Principle: Co-solvents like ethanol or DMSO reduce the polarity of the aqueous medium, making it more favorable for the dissolution of hydrophobic compounds.
Step-by-Step Protocol for Co-solvent Use:
-
Prepare your aqueous buffer at the desired pH and concentration.
-
In a separate vial, dissolve the this compound in a small volume of a water-miscible organic solvent (e.g., ethanol or DMSO).
-
While vortexing the aqueous buffer, slowly add the concentrated drug solution dropwise.
-
Important: Do not add the aqueous buffer to the organic solvent, as this can cause the drug to precipitate.
-
Ensure the final concentration of the co-solvent is compatible with your experimental system (e.g., <1% for many cell-based assays).
Comparison of Common Co-solvents
| Co-solvent | Recommended Final Concentration (in vitro) | Advantages | Disadvantages |
| DMSO | < 0.5% | High solubilizing power | Can be toxic to some cells at higher concentrations. |
| Ethanol | < 1% | Less toxic than DMSO | Lower solubilizing power for highly lipophilic compounds. |
Method 3: Employing Surfactants
Principle: Surfactants self-assemble into micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of these micelles can encapsulate lipophilic drug molecules, increasing their overall solubility in the bulk aqueous phase. Polysorbate 80 (Tween® 80) is a commonly used non-ionic surfactant in research.
Workflow for Surfactant-based Solubilization
Sources
Preventing degradation of 2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid during storage
Technical Service Bulletin
This document provides comprehensive guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid (hereafter referred to as FNB-IAA) to prevent its degradation. Adherence to these protocols is critical for ensuring the compound's integrity, which is paramount for reproducible experimental results and accurate drug development assessments.
The FNB-IAA molecule, like many indole derivatives, is susceptible to degradation from environmental factors.[1] The primary pathways of degradation are oxidation and photo-oxidation, influenced by exposure to air (oxygen), light, and elevated temperatures.[2][3][4]
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid FNB-IAA?
A1: For optimal stability, solid FNB-IAA should be stored under controlled conditions that minimize exposure to oxygen, light, and moisture. The recommended conditions are summarized in the table below.
| Parameter | Short-Term Storage (< 1 month) | Long-Term Storage (> 1 month) | Rationale |
| Temperature | 2-8°C (Refrigerated) | ≤ -20°C (Frozen) | Reduces the rate of thermally induced degradation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Inert Gas (Argon or Nitrogen) | The indole ring is susceptible to oxidation by atmospheric oxygen.[4][5] |
| Light | Amber Vial / Protect from Light | Amber Vial / Protect from Light | Indole derivatives can undergo photo-oxidation upon exposure to UV or visible light.[2][6] |
| Container | Tightly sealed glass vial | Tightly sealed glass vial, preferably flame-sealed ampoule for very long-term storage.[7] | Prevents exposure to atmospheric moisture and oxygen. |
Q2: Can I store FNB-IAA in a solution?
A2: Storing FNB-IAA in solution is generally not recommended for long periods due to increased molecular mobility, which can accelerate degradation. If you must store solutions, use a high-purity, anhydrous solvent like DMSO or DMF. Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles. Store these aliquots at ≤ -80°C under an inert atmosphere.
Q3: My FNB-IAA powder has changed from white to a yellowish or brownish color. Is it still usable?
A3: A change in color is a strong indicator of chemical degradation, likely due to oxidation.[8] It is highly recommended that you discard the discolored material and obtain a fresh batch. If this is not possible, the material's purity must be re-assessed by an analytical method like HPLC before use.[9]
Q4: Is FNB-IAA sensitive to pH?
A4: Yes, the stability of indole-3-acetic acid derivatives can be pH-dependent.[10] Strongly acidic or basic conditions can potentially catalyze hydrolysis or other degradation reactions. When preparing aqueous solutions, use a buffer system within a neutral to slightly acidic pH range (e.g., pH 6-7.5) and use immediately.
Section 2: Troubleshooting Guide: Investigating Degradation
This section provides a logical workflow for troubleshooting when you suspect your FNB-IAA has degraded.
Issue: I am observing inconsistent or lower-than-expected activity in my biological assays.
This is a common consequence of using a degraded compound. The apparent potency of your stock may have decreased due to a lower concentration of the active parent molecule.
Step 1: Visual Inspection
-
Question: Have you observed any physical changes in the solid compound or your prepared solutions?
-
Action: Carefully inspect the solid FNB-IAA for any color change (e.g., from off-white to yellow or brown).[8] Examine your stock solutions for any color change or the appearance of precipitates.
-
Interpretation: Any visible change suggests that degradation has occurred.
Step 2: Analytical Purity Check (HPLC)
-
Question: How can I definitively confirm if my compound has degraded?
-
Action: The most reliable method is to assess the purity of your sample using High-Performance Liquid Chromatography (HPLC).[9] Compare the chromatogram of your stored sample against a reference standard or a freshly prepared sample from a new, unopened batch.
-
Interpretation: Look for the appearance of new peaks, a decrease in the area of the main FNB-IAA peak, or a "shoulder" on the main peak. These are all signs of degradation products.
Step 3: Decision Making
-
Question: My HPLC analysis confirms degradation. What should I do?
-
Action: The safest and most scientifically sound course of action is to discard the degraded material and start your experiments again with a fresh, high-purity batch of FNB-IAA. Using degraded material will lead to unreliable and irreproducible data.
Troubleshooting Workflow Diagram
The following diagram illustrates the decision-making process when degradation is suspected.
Caption: Simplified FNB-IAA degradation pathway.
Protocol 1: Proper Weighing and Handling of Solid FNB-IAA
Due to its sensitivity to air, FNB-IAA should be handled quickly in a low-humidity environment, or preferably within a glovebox or under a stream of inert gas. [7][11][12] Objective: To weigh a sample of FNB-IAA while minimizing exposure to atmospheric oxygen and moisture.
Materials:
-
FNB-IAA in its storage container
-
Spatula
-
Weighing vessel (e.g., glass vial)
-
Analytical balance
-
Source of inert gas (Argon or Nitrogen) with tubing (optional, for benchtop handling)
Procedure:
-
Allow the FNB-IAA container to warm to room temperature before opening to prevent condensation of moisture.
-
If not using a glovebox, direct a gentle stream of inert gas over the vial opening during the weighing process.
-
Quickly transfer the desired amount of solid from the storage container to the pre-tared weighing vessel.
-
Minimize the time the primary storage container is open.
-
Immediately after weighing, purge the headspace of the primary FNB-IAA container with inert gas before sealing it tightly.
-
Store the container under the recommended conditions (see Section 1).
Protocol 2: Preparation of Stock Solutions
Objective: To prepare a stock solution of FNB-IAA for immediate use or short-term storage.
Materials:
-
Weighed FNB-IAA solid
-
High-purity, anhydrous solvent (e.g., DMSO)
-
Appropriate volumetric flask or vial
Procedure:
-
Add the weighed FNB-IAA solid to the volumetric vessel.
-
Add a portion of the solvent and gently swirl or vortex to dissolve the solid completely.
-
Once dissolved, add solvent to the final desired volume.
-
If the solution is to be stored (not recommended), dispense it into single-use aliquots in amber vials.
-
Purge the headspace of each aliquot with inert gas before sealing.
-
Store immediately at ≤ -80°C.
Section 4: References
-
Blasko, G., & El-Jammal, A. (2020). High-Performance Liquid Chromatography. In Analytical Techniques in the Pharmaceutical Sciences. IntechOpen.
-
Leveau, J. H., & Gerards, S. (2008). A cluster of genes involved in the degradation of the plant hormone indole-3-acetic acid by Pseudomonas putida 1290. Environmental Microbiology, 10(3), 577-584.
-
Wipf, P. (2015). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Available at: [Link]
-
Golec, B., et al. (2019). Photoinduced oxidation of an indole derivative: 2-(1′H-indol-2′-yl)-n[9][10]aphthyridine. Photochemical & Photobiological Sciences, 18(3), 694-703.
-
Pieterse, C. M., & van Loon, L. C. (2004). The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. Mutation Research/Genetic Toxicology, 564(1), 35-46.
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]
-
Stahl, S. S., & de Vreese, R. (2021). Recent advances in oxidative degradation of plastics. Chemical Society Reviews, 50(20), 11337-11368.
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
-
Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. John Wiley & Sons.
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Available at: [Link]
-
Microbiology Society. (2022). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Retrieved from [Link]
-
Waterman, K. C. (2011). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology, 16(1), 1-22.
-
Spaepen, S., & Vanderleyden, J. (2022). Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms. International Journal of Molecular Sciences, 23(16), 9233.
-
Chappell, T. M., et al. (2022). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 88(18), e00854-22.
-
Wang, L., et al. (2020). Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study. Catalysts, 10(9), 1045.
-
ICH. (2022). ICH Q1 guideline on stability testing of drug substances and drug products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]
-
Wang, J., et al. (2021). How Organic Substances Promote the Chemical Oxidative Degradation of Pollutants: A Mini Review. Sustainability, 13(19), 10993.
-
Wang, L., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics, 22(17), 11469-11484.
-
Laird, M., et al. (2021). Synthesis and Degradation of the Phytohormone Indole-3-Acetic Acid by the Versatile Bacterium Paraburkholderia xenovorans LB400 and Its Growth Promotion of Nicotiana tabacum Plant. Microorganisms, 9(12), 2548.
-
von Ragué Schleyer, P. (2016). Why is isoindole unstable?. Chemistry Stack Exchange. Retrieved from [Link]
-
Witkop, B., & Patrick, J. B. (1951). ON THE MECHANISM OF OXIDATION OF INDOLE COMPOUNDS. Journal of the American Chemical Society, 73(6), 2641-2645.
-
van Koten, G., & Vrieze, K. (2008). Working with air and moisture sensitive compounds. Utrecht University.
-
BenchChem. (2025). Technical Support Center: Strategies to Reduce Oxidative Degradation During Polymer Processing.
-
Qu, Y., et al. (2019). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 10, 257.
-
Molina, R., et al. (2019). Biochemical and Genetic Bases of Indole-3-Acetic Acid (Auxin Phytohormone) Degradation by the Plant-Growth-Promoting Rhizobacterium Paraburkholderia phytofirmans PsJN. Applied and Environmental Microbiology, 85(15), e00711-19.
-
Bonomo, M., et al. (2021). Anti-Oxidation Agents to Prevent Dye Degradation in Organic-Based Host–Guest Systems Suitable for Luminescent Solar Concentrators. Molecules, 26(11), 3336.
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- 1. chemijournal.com [chemijournal.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Recent advances in oxidative degradation of plastics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00407H [pubs.rsc.org]
- 4. ACP - Atmospheric oxidation mechanism and kinetics of indole initiated by âOH and âCl: a computational study [acp.copernicus.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photoinduced oxidation of an indole derivative: 2-(1′H-indol-2′-yl)-[1,5]naphthyridine - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 7. molan.wdfiles.com [molan.wdfiles.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. ehs.umich.edu [ehs.umich.edu]
Technical Support Guide: Post-Synthesis Purification of 2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals actively working with 2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid. The purity of this compound is paramount for reliable downstream biological assays and further chemical modification. Post-synthesis workups can often present challenges that are common to N-substituted indole carboxylic acids. This document provides a structured, causality-driven approach to troubleshooting and refining your purification strategy, moving from fundamental techniques to more advanced chromatographic solutions.
Section 1: Frequently Asked Questions - First-Pass Purification & Troubleshooting
This section addresses the most common initial challenges encountered after the primary synthesis reaction is complete.
Q1: My crude product is a dark, sticky oil instead of a solid. How can I effectively handle this for purification?
Answer: This is a frequent issue, typically caused by residual solvents, low-molecular-weight impurities, or byproducts that depress the melting point of your target compound. The goal is to remove these contaminants to facilitate either solidification or direct entry into a more robust purification workflow.
-
Causality: The N-benzylation of an indole-3-acetic acid ester followed by saponification is a common synthetic route.[1] Potential impurities include unreacted 4-fluorobenzyl halide, residual base, and solvents. These can hinder the crystallization of the final product.
-
Immediate Action (Trituration):
-
Place the oil in a flask under an inert atmosphere (N₂ or Argon).
-
Add a cold, non-polar solvent in which your product is expected to be poorly soluble (e.g., hexanes, diethyl ether, or a mixture).
-
Stir or sonicate the mixture vigorously. The goal is to dissolve the oily impurities, leaving your desired compound to precipitate as a solid.
-
Decant the solvent or filter the resulting solid. Repeat 2-3 times.
-
-
Recommended Workflow (Acid-Base Extraction): For a cleaner starting material, an acid-base extraction is highly effective. As a carboxylic acid, your target compound's solubility is pH-dependent.[2] This property can be exploited to separate it from neutral or basic impurities. A detailed protocol is provided in SOP 1 . This process selectively pulls your acidic product into an aqueous basic layer, leaving non-acidic impurities behind in the organic phase. Subsequent acidification of the aqueous layer then precipitates your product in a much purer, often solid, form.
Q2: I have a crude solid. What is the best solvent system for recrystallization?
Answer: Recrystallization is a powerful technique for removing minor impurities, provided the correct solvent is chosen. An ideal solvent should dissolve the compound completely when hot but poorly when cold. Given the molecule's structure—a polar carboxylic acid and indole core combined with a non-polar fluorobenzyl group—a binary (two-solvent) system is often most effective.[3]
-
Scientific Rationale: The principle of "like dissolves like" suggests using a polar solvent to dissolve the compound, followed by the addition of a non-polar "anti-solvent" to induce precipitation as the solution cools.
-
Recommended Solvent Screening: Start by testing solubility in small vials (~10-20 mg of crude product). The systems in the table below are excellent starting points.
Table 1: Recommended Recrystallization Solvent Systems
Solvent System Good Solvent (Hot) Anti-Solvent (Cold) Rationale & Comments Ethanol / Water Ethanol Water Excellent for moderately polar compounds. The carboxyl group provides sufficient polarity for dissolution in hot ethanol. Water is an effective anti-solvent.[4] Ethyl Acetate / Hexanes Ethyl Acetate Hexanes A classic choice for compounds of intermediate polarity. Provides a wide polarity range to fine-tune precipitation. | Acetone / Heptane | Acetone | Heptane | Similar to EtOAc/Hexanes but can offer different selectivity for impurity removal. Acetone is a very strong solvent, so use it sparingly. |
A detailed methodology for performing an effective recrystallization is provided in SOP 2 .
Q3: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice. This is often due to the solution being too saturated or cooling too rapidly.
-
Troubleshooting Steps:
-
Re-heat the Solution: Add a small amount of the "good" solvent until the oil redissolves completely.
-
Slow Down Cooling: Insulate the flask (e.g., with glass wool or by placing it in a warm water bath that cools slowly). Do not place it directly into an ice bath. Slow cooling is critical for the formation of a proper crystal lattice.
-
Induce Crystallization: If crystals are slow to form, scratch the inside of the flask below the solvent line with a glass rod. The microscopic scratches provide nucleation sites. Alternatively, add a tiny seed crystal of a previously purified batch.
-
Consider a Different Solvent System: If oiling out persists, the solubility curve in that specific solvent system may be too steep. Try a different pair from Table 1.
-
Section 2: Advanced Purification - A Guide to Flash Column Chromatography
When recrystallization is insufficient to remove impurities of similar polarity, flash column chromatography is the method of choice. However, purifying carboxylic acids on standard silica gel presents a specific, predictable challenge.
Q4: Recrystallization failed to remove a stubborn impurity. How do I develop an effective flash chromatography protocol?
Answer: The primary challenge with purifying acidic compounds on silica gel is peak tailing.[5] This occurs because the acidic proton of your carboxylic acid strongly interacts with the slightly acidic silanol (Si-OH) groups on the silica surface, causing the compound to "smear" down the column rather than eluting as a sharp band.
-
The Self-Validating Solution: Mobile Phase Modification To achieve sharp, symmetrical peaks, you must suppress the ionization of both your compound and the silica surface. This is reliably achieved by adding a small amount of a volatile acid to your mobile phase (eluent).[6]
-
Recommended Modifier: Add 0.5% to 1% acetic acid to your entire eluent system. Formic acid is also an option, but acetic acid is less corrosive and generally effective. This ensures your compound remains in its neutral, protonated state (R-COOH) and minimizes interactions with the stationary phase.
-
-
Workflow for Method Development:
dot graph "Workflow" { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
A [label="1. Prepare TLC Jars\n(e.g., 20%, 30%, 40% EtOAc in Hexanes)\nAdd 1% Acetic Acid to EACH"]; B [label="2. Spot Crude Material on TLC Plate"]; C [label="3. Develop & Visualize TLC Plate\n(UV lamp, KMnO4 stain)"]; D [label="4. Analyze Rf Values"]; E [label="Goal: Find solvent mix where\nproduct Rf is ~0.25-0.35", shape=ellipse, fillcolor="#E6F4EA", fontcolor="#202124"]; F [label="5. Select this solvent system for the\nflash column purification.", fillcolor="#D3E3FD", fontcolor="#202124"];
A -> B -> C -> D -> E -> F; }
Caption: TLC workflow for chromatography solvent selection.
A detailed protocol for setting up and running the column is provided in SOP 3 .
Q5: I suspect my compound is degrading on the silica column. How can I confirm this and prevent it?
Answer: While indole-3-acetic acid itself can be sensitive to light and heat, the N-benzyl group adds stability.[7] However, prolonged contact with the acidic surface of silica gel can sometimes lead to degradation, especially if there are other sensitive functional groups.
-
Signs of Degradation:
-
Appearance of new, often more polar, spots on TLC after eluting from the column.
-
Consistently low recovery (<70%) even after accounting for mechanical losses.
-
Color changes in the collected fractions (yellowing/darkening).
-
-
Preventative Measures:
-
Speed is Key: Use flash chromatography (applying pressure with air or nitrogen) rather than gravity chromatography. Minimize the time your compound spends on the column.
-
Avoid Chlorinated Solvents: Do not use dichloromethane (DCM) as an eluent if you suspect degradation. Residual acid in lower-grade DCM can generate HCl, which can be destructive. Stick to ester/alkane systems.
-
Consider Deactivated Silica: If degradation is severe, consider using silica gel that has been pre-treated with a base (e.g., washed with triethylamine/hexanes and dried) or use a different stationary phase like alumina (neutral or basic).
-
Alternative Technique (Reversed-Phase): For highly sensitive or very polar compounds, reversed-phase flash chromatography (using a C18-functionalized silica) is an excellent alternative, though it requires different solvent systems (typically water/acetonitrile or water/methanol).[6]
-
Section 3: Standard Operating Protocols (SOPs)
SOP 1: Acid-Base Extraction Workflow
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or diethyl ether) in a separatory funnel.
-
Base Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Cap the funnel and shake gently at first, venting frequently to release CO₂ gas. Shake vigorously once gas evolution ceases.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. This layer contains the sodium salt of your product.
-
Back-Extraction: Add more NaHCO₃ solution to the organic layer and repeat the extraction to ensure complete recovery. Combine the aqueous layers.
-
Removal of Neutral Impurities: Wash the combined aqueous layers with a fresh portion of the organic solvent (e.g., ethyl acetate) to remove any dissolved neutral impurities. Discard this organic wash.
-
Acidification: Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise while stirring until the solution is acidic (pH ~2, check with pH paper). Your product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water and then a small amount of cold hexanes.
-
Drying: Dry the purified solid under high vacuum.
SOP 2: Optimized Recrystallization Procedure
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the "good" solvent (e.g., ethanol) dropwise while heating and stirring until the solid just dissolves. Avoid adding a large excess.
-
While the solution is still hot, add the "anti-solvent" (e.g., water) dropwise until the solution becomes faintly cloudy (turbid).
-
Add 1-2 drops of the "good" solvent to make the solution clear again.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent mixture.
-
Dry the crystals under high vacuum.
SOP 3: Purity Verification by HPLC
A standard analytical method to confirm final purity (>95%) is essential.
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL of a ~1 mg/mL solution in methanol or acetonitrile.
Section 4: Purification Decision Workflow
The following diagram outlines a logical decision-making process for purifying your crude product.
dot graph "Purification_Workflow" { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.6, ranksep=0.6, layout=dot]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Start [label="Crude Product\nPost-Synthesis", shape=ellipse, fillcolor="#FBBC05"]; Assess [label="Assess Physical State", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Triturate [label="Triturate (Hexanes)\nor SOP 1: Acid-Base Extraction"]; Recrystallize [label="SOP 2: Recrystallize"]; CheckPurity [label="Check Purity\n(TLC, HPLC, NMR)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Column [label="Flash Chromatography\n(EtOAc/Hex + 1% AcOH)"]; End [label="Final Product\n(>98% Purity)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Assess; Assess -> Triturate [label=" Oil / Gummy"]; Assess -> Recrystallize [label="Solid "]; Triturate -> Recrystallize; Recrystallize -> CheckPurity; CheckPurity -> End [label="Purity OK"]; CheckPurity -> Column [label="Impurities Present"]; Column -> CheckPurity; }
Caption: Logical workflow for post-synthesis purification.
References
- Process of producing indole-3-acetic acids.
-
Characterization and synthesis of indole-3-acetic acid in plant growth promoting Enterobacter sp. RSC Publishing. [Link]
-
Indole-3-acetic Acid. Organic Syntheses Procedure. [Link]
-
Extraction and Identification of Indole-3-Acetic Acid Synthesized by Rhizospheric Microorganism. ResearchGate. [Link]
-
Indole-3-Acetic Acid Is Synthesized by the Endophyte Cyanodermella asteris via a Tryptophan-Dependent and -Independent Way and Mediates the Interaction with a Non-Host Plant. MDPI. [Link]
-
Characterization and synthesis of indole-3-acetic acid in plant growth promoting Enterobacter sp. PubMed Central (PMC). [Link]
-
Indole-3-acetic acid. Wikipedia. [Link]
-
Synthesis and Characterization of the Biologically Active 2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl Acetamide. ResearchGate. [Link]
-
Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. Journal of Applied Biology and Biotechnology. [Link]
-
Purification of 3-indolylacetic acid by solid phase extraction. PubMed. [Link]
-
Supporting Information OBC revisions. The Royal Society of Chemistry. [Link]
-
STUDY OF THE ADSORPTION OF ACETIC ACID ON SILICA GEL IN AQUEOUS SOLUTION. Revue Roumaine de Chimie. [Link]
-
An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. National Institutes of Health (NIH). [Link]
-
Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Oxford Academic. [Link]
-
INDOLE-3-ACETIC ACID FROM AN ENDOPHYTIC FUNGUS Colletotrichum siamense FROM Piper nigrum LEAVES. ResearchGate. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
Synthesis and Degradation of the Phytohormone Indole-3-Acetic Acid by the Versatile Bacterium Paraburkholderia xenovorans LB400 and Its Growth Promotion of Nicotiana tabacum Plant. MDPI. [Link]
-
Indole-3-acetic acid. Solubility of Things. [Link]
-
Purifying ionic compounds by flash column chromatography. Biotage. [Link]
Sources
- 1. US2701250A - Process of producing indole-3-acetic acids - Google Patents [patents.google.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. biotage.com [biotage.com]
- 7. jabonline.in [jabonline.in]
Technical Support Center: Interpreting Unexpected Results with 2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid
Welcome to the technical support guide for 2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this indole-based compound. As a class, indole derivatives are privileged scaffolds in medicinal chemistry, but they can present unique challenges in experimental assays.[1][2] This guide provides in-depth troubleshooting advice, validated protocols, and mechanistic explanations to help you generate reliable and interpretable data.
Section 1: Core Compound Characteristics & Handling FAQs
Before troubleshooting complex biological results, it is crucial to ensure the fundamentals of compound handling are correctly managed. Errors in this stage are the most common source of experimental variability and failure.
Compound Data Summary
| Property | Value | Source |
| IUPAC Name | 2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetic acid | [3] |
| Molecular Formula | C₁₇H₁₄FNO₂ | [3] |
| Molecular Weight | 283.30 g/mol | [3] |
| Predicted XLogP3 | 3.2 | [3] |
Q1: How should I properly dissolve and store this compound?
Answer: Proper solubilization is the single most critical step for obtaining accurate results. Due to its predicted lipophilicity (XLogP3 ≈ 3.2), this compound is practically insoluble in aqueous buffers.
-
Recommended Solvent: Start by preparing a high-concentration stock solution (e.g., 10-50 mM) in 100% Dimethyl Sulfoxide (DMSO). Ensure the compound is fully dissolved by vortexing or gentle warming (do not exceed 37°C).
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Indole-based structures can be susceptible to oxidation, and repeated temperature changes can accelerate degradation.
-
Causality: Using an organic solvent like DMSO is necessary to break the crystal lattice energy of the powdered compound. Preparing aliquots prevents introducing water from atmospheric condensation during repeated use, which could cause the compound to precipitate in the stock vial over time.
Q2: I've dissolved the compound in DMSO, but I'm seeing precipitation when I add it to my aqueous assay buffer. Why?
Answer: This indicates that you are exceeding the compound's kinetic solubility limit in the final assay medium. The percentage of DMSO in your final assay buffer is critical.
-
The Problem: While the compound is soluble in 100% DMSO, its solubility dramatically decreases as the percentage of the aqueous buffer increases. Most cell-based assays are sensitive to DMSO concentrations above 0.5% or 1%.
-
The Solution: Always ensure your serial dilutions are designed so that the final concentration of DMSO in your assay wells is consistent and non-toxic to your cells (typically ≤0.5%). If you observe precipitation (you can often see it as a faint cloudiness or microscopic crystals), you cannot trust the results, as the effective concentration of the soluble compound is unknown.
-
Expert Insight: The presence of proteins in the assay medium (like Fetal Bovine Serum) can sometimes help maintain compound solubility compared to a simple saline buffer, but this should not be relied upon. Always visually inspect your highest concentration wells for any signs of precipitation.
Section 2: Troubleshooting Guide for Unexpected Assay Results
This section is structured to address specific, common problems encountered during in vitro and cell-based assays.
Logical Flow for Troubleshooting
Caption: A step-by-step decision tree for troubleshooting unexpected experimental outcomes.
Problem 1: No or Significantly Lower-Than-Expected Activity
Q: My dose-response curve is flat, or the IC50 is much higher than anticipated. What are the likely causes?
Answer: This is a common issue that usually points back to the compound's availability or the biological system itself.
-
Cause: Poor Solubility (Most Likely).
-
Explanation: As discussed in Section 1, if the compound precipitates in the assay medium, the actual concentration in solution is far lower than the nominal concentration you calculated. This is the leading cause of flat or right-shifted dose-response curves.
-
Action: Perform a kinetic solubility test. A simple visual inspection of the highest concentration wells under a microscope can often reveal compound crystals. For a more quantitative measure, see Protocol 1: Rapid Kinetic Solubility Assessment.
-
-
Cause: Compound Degradation.
-
Explanation: The compound may not be stable in your DMSO stock (due to excessive freeze-thaws) or in the aqueous assay buffer over the course of the experiment (e.g., 24-72 hours). Indole moieties can be susceptible to oxidative degradation.
-
Action: Prepare a fresh DMSO stock from powder. To test stability in media, incubate the compound in your assay media for the duration of your experiment, then test this "aged" media in a rapid, acute assay to see if potency has been lost.
-
-
Cause: Inactive Biological Target or Pathway.
-
Explanation: The target you are investigating may not be present or functionally active in the cell line you have chosen. Alternatively, the pathway being modulated might be silent or compensated for by other mechanisms in that specific cellular context.
-
Action: Verify target expression using methods like Western Blot, qPCR, or proteomics. Use a positive control compound known to modulate the same target in your chosen cell line to validate the assay system itself.
-
Problem 2: High Variability and Poor Reproducibility
Q: I'm observing a large standard deviation between replicate wells and my results are inconsistent between experiments. Why?
Answer: High variability often stems from inconsistent compound behavior or unstable assay conditions.
-
Cause: Compound Precipitation at the "Edge of Solubility".
-
Explanation: At concentrations near the solubility limit, precipitation can be stochastic. Small variations in pipetting, temperature, or mixing can cause the compound to crash out in some wells but not others, leading to extreme variability.
-
Action: Reduce the top concentration of your dose-response curve to a level where you are confident the compound remains fully dissolved. It is better to have a partial curve with good data than a full curve with unreliable data points.
-
-
Cause: Inconsistent Cell Health or Seeding.
-
Explanation: Cell-based assays are highly sensitive to cell confluence, passage number, and overall health.[4] If cells are seeded unevenly or are of a high passage number, their response to stimuli or inhibitors can be highly variable.
-
Action: Adhere to a strict cell culture protocol. Use low-passage cells, ensure even cell suspension before plating, and check for uniform adherence before adding the compound.
-
-
Cause: Assay Artifacts at High Concentrations.
-
Explanation: At high micromolar concentrations, many compounds can begin to interfere with the assay technology itself (e.g., light scattering in absorbance assays, fluorescence quenching) or cause non-specific cytotoxicity that confounds the primary readout. This can create "noisy" data points at the top of the dose-response curve.
-
Action: Run a parallel cytotoxicity assay (e.g., CellTiter-Glo®, MTS) to determine the concentration at which the compound begins to affect cell viability. Additionally, test the compound in a cell-free version of your assay if possible to check for direct interference with the detection reagents.
-
Section 3: Key Validation Protocols
Trust in your results is built on a foundation of robust validation experiments. The following protocols are essential for diagnosing the issues described above.
Protocol 1: Rapid Kinetic Solubility Assessment
This protocol provides a quick, qualitative, and effective way to estimate the solubility of your compound in your final assay buffer.
Objective: To visually determine the concentration at which this compound begins to precipitate in the assay medium.
Materials:
-
Compound stock solution (e.g., 10 mM in 100% DMSO).
-
Assay medium (e.g., DMEM + 10% FBS).
-
Clear, 96-well microplate.
-
Standard laboratory microscope.
Procedure:
-
Add 198 µL of your assay medium to wells in the first column of a 96-well plate. Add 100 µL to all other wells.
-
Prepare a top concentration of 100 µM by adding 2 µL of the 10 mM DMSO stock to the first wells (final DMSO concentration: 1%). Mix thoroughly.
-
Perform a 1:2 serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate.
-
Include a "vehicle control" well containing only the assay medium with the corresponding DMSO concentration (e.g., 1% or 0.5%).
-
Incubate the plate under your standard assay conditions (e.g., 37°C, 5% CO₂) for 1-2 hours.
-
Using a microscope at 10x or 20x magnification, carefully inspect each well for the presence of crystalline structures, amorphous precipitates, or a hazy appearance. Start from the lowest concentration and move to the highest.
-
The highest concentration at which no precipitate is observed is your estimated kinetic solubility limit. Your experiments should not exceed this concentration.
Section 4: Advanced FAQs: Mechanistic Insights & Potential Pitfalls
Understanding the chemical nature of your compound can help predict and interpret complex results.
Potential Mechanisms of Assay Interference
Caption: Common mechanisms by which test compounds can cause assay interference.
Q: Could my compound be a PAIN (Pan-Assay Interference Compound), and how would I know?
Answer: PAINs are compounds that appear to be active in many different assays through non-specific mechanisms, rather than by specific binding to a protein target.[5] The indole scaffold itself is present in some known PAINs, so vigilance is warranted.
-
Hallmarks of PAINs:
-
Activity across multiple, unrelated assays.
-
Shallow or atypical dose-response curves.
-
High sensitivity to assay conditions (e.g., presence of detergents like Triton X-100 can abolish the activity of aggregators).
-
Chemical reactivity, such as redox cycling.
-
-
How to Investigate:
-
Literature Search: Check for publications flagging similar indole-based compounds as promiscuous or having assay interference issues.
-
Counterscreens: A key counterscreen is for redox activity. Compounds that produce hydrogen peroxide can disrupt many biological readouts. This can be tested using a surrogate assay like the horseradish peroxidase-phenol red assay.[5]
-
Detergent Test: For suspected aggregators, add a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) to your assay buffer. If the compound's activity is significantly diminished, it is likely acting via colloidal aggregation.
-
Q: What are the potential off-target effects of indole-based compounds that I should be aware of?
Answer: The indole scaffold is a versatile structure that can bind to a wide range of biological targets.[1][2] This is why it is considered a "privileged" structure, but it also means there is potential for off-target activity.
-
Known Targets of Indole Analogs:
-
Tubulin Polymerization: Many indole derivatives are known to bind to the colchicine site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest, which can be misinterpreted as a specific pathway inhibition.[2][6]
-
Kinases: The indole ring can function as a hinge-binding motif for many protein kinases.
-
GPCRs and Ion Channels: The hydrophobic and aromatic nature of the scaffold allows for interaction with various transmembrane proteins.
-
Enzymes of the Arachidonic Acid Pathway: Some indole acetic acids are known inhibitors of enzymes like cytosolic phospholipase A2α (cPLA2α).[7][8]
-
-
Interpreting Your Results: If your results are unexpected, consider if they could be explained by one of these common off-target effects. For example, if you observe potent cell cycle arrest, it is prudent to perform a microtubule disruption assay to rule out tubulin inhibition as the primary mechanism. An "off-target" effect is any modulation of a target other than the one you intended to study.[9][10]
References
-
Sturino, C. F., et al. (2007). Discovery of a potent and selective prostaglandin D2 receptor antagonist, [(3R)-4-(4-chloro-benzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]-acetic acid (MK-0524). Journal of Medicinal Chemistry, 50(4), 794–806. [Link]
-
Rosa, R., et al. (2016). Activity of 2-Aryl-2-(3-indolyl)acetohydroxamates Against Drug-Resistant Cancer Cells. ACS Medicinal Chemistry Letters, 7(10), 911–916. [Link]
-
Schröder, A., et al. (2023). 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. RSC Medicinal Chemistry, 14(10), 1935–1951. [Link]
-
Zhang, C., et al. (2021). Discovery of 3-(4-(2-((1H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile Derivatives as Selective TYK2 Inhibitors for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 64(4), 1966–1988. [Link]
-
Mautino, M. R., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(56), 30887–30896. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
Pando, O., et al. (2011). Synthesis and Characterization of the Biologically Active 2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl Acetamide. ResearchGate. Retrieved January 27, 2026, from [Link]
-
Thorne, N., et al. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
-
Słoczyńska, K., et al. (2021). In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols. Molecules, 26(11), 3354. [Link]
-
Wang, Y., et al. (2020). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 25(21), 5036. [Link]
-
Charleson, S., et al. (1995). Pharmacology of MK-0591 (3-[1-(4-chlorobenzyl)-3-(t-butylthio)-5-(quinolin-2-yl-methoxy)-indol- 2-yl]-2,2-dimethyl propanoic acid), a potent, orally active leukotriene biosynthesis inhibitor. ResearchGate. Retrieved January 27, 2026, from [Link]
-
Biedenkopf, N., et al. (2022). In Vitro Safety, Off-Target and Bioavailability Profile of the Antiviral Compound Silvestrol. Pharmaceuticals, 15(9), 1083. [Link]
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Röhrig, U. F., et al. (2015). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry, 58(24), 9421–9437. [Link]
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Rudmann, D. G. (2013). On-target and off-target-based toxicologic effects. Toxicologic Pathology, 41(2), 310–314. [Link]
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Open Education Alberta. (n.d.). Off-target side-effects – An ABC of PK/PD. Open Education Alberta. Retrieved January 27, 2026, from [Link]
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Enhancing the bioavailability of 2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid for in vivo use
Welcome to the dedicated technical support guide for researchers working with 2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid and similar indole-3-acetic acid derivatives. This resource addresses the critical challenge of poor aqueous solubility and low oral bioavailability inherent to this class of compounds. For the purposes of providing validated, actionable protocols, this guide will use Indomethacin , a structurally related and extensively studied non-steroidal anti-inflammatory drug (NSAID), as a model compound. The principles and techniques described herein are directly applicable to novel derivatives facing similar physicochemical hurdles.
This guide is structured to provide immediate, practical solutions to common experimental challenges, backed by established scientific principles and methodologies.
Part 1: Troubleshooting Guide - Common Experimental Hurdles
This section addresses specific issues you may encounter during the formulation and in vivo evaluation of your compound.
Question 1: My compound shows extremely low dissolution rates in simulated gastric and intestinal fluids. What are the underlying causes and how can I improve this?
Answer: This is a classic hallmark of a Biopharmaceutics Classification System (BCS) Class II or IV compound, where poor aqueous solubility is the rate-limiting step for absorption. The crystalline lattice structure of the compound is often highly stable, requiring significant energy to break apart, which leads to slow dissolution.
-
Immediate Troubleshooting Steps:
-
Particle Size Reduction: Have you attempted micronization or nanocrystallization? Reducing the particle size dramatically increases the surface area-to-volume ratio, which can enhance dissolution rates according to the Noyes-Whitney equation. Techniques like jet milling or high-pressure homogenization are standard approaches.
-
Amorphous Solid Dispersions (ASDs): Crystalline forms are thermodynamically stable but kinetically slow to dissolve. Converting the drug into an amorphous (non-crystalline) state within a hydrophilic polymer matrix can significantly increase its apparent solubility and dissolution rate. ASDs can be prepared by methods such as spray drying or hot-melt extrusion.
-
pH Modification: As an acidic compound (due to the carboxylic acid moiety), its solubility is pH-dependent. Ensure your dissolution media accurately reflects the physiological pH of the intended absorption site. For instance, solubility will be significantly lower in acidic gastric fluid (pH 1.2-3.0) than in the more neutral environment of the small intestine (pH 6.0-7.5). Consider co-formulating with an alkalizing agent.
-
Question 2: Despite improving in vitro dissolution, the in vivo plasma concentrations in my rat model are still very low and highly variable. What's going wrong?
Answer: This common and frustrating scenario points to post-dissolution barriers to absorption. While getting the drug into solution is the first step, it still needs to permeate the intestinal membrane and escape first-pass metabolism.
-
Potential Causes & Solutions:
-
Poor Permeability: The compound may have a low intrinsic permeability across the intestinal epithelium.
-
Actionable Step: Conduct an in vitro Caco-2 cell permeability assay. This will help you determine the apparent permeability coefficient (Papp) and assess whether your compound is a substrate for efflux transporters like P-glycoprotein (P-gp). If P-gp efflux is confirmed, co-administration with a P-gp inhibitor (e.g., Verapamil, though not for clinical use) in your pre-clinical studies can help validate this as the limiting factor.
-
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver (and to some extent in the gut wall) before it reaches systemic circulation.
-
Actionable Step: Perform a metabolic stability assay using liver microsomes (human or from your animal model). This will provide data on the intrinsic clearance of the compound. If metabolic instability is high, medicinal chemistry efforts may be required to modify the molecule at the metabolic "soft spots."
-
-
Precipitation in the GI Tract: An amorphous formulation that achieves supersaturation in vitro might precipitate back into a less soluble form in the complex environment of the gastrointestinal tract.
-
Actionable Step: Include precipitation inhibitors in your formulation. Polymers like hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) are often used in ASDs not only to stabilize the amorphous form but also to maintain supersaturation in vivo, preventing precipitation.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable starting strategy for enhancing the bioavailability of a new indole-3-acetic acid derivative?
A1: For a BCS Class II compound, creating an Amorphous Solid Dispersion (ASD) with a suitable polymer is arguably the most robust and widely adopted platform technology. It addresses the primary hurdle of dissolution and can be tailored to prevent in vivo precipitation. Hot-melt extrusion and spray drying are scalable manufacturing processes suitable for this approach.
Q2: How do I choose the right polymer for my Amorphous Solid Dispersion?
A2: Polymer selection is critical and depends on the physicochemical properties of your drug. Key factors include:
-
Drug-Polymer Miscibility: The drug and polymer must be miscible to form a stable, single-phase amorphous system. This can be predicted using thermodynamic models (e.g., Flory-Huggins) and confirmed experimentally via techniques like Differential Scanning Calorimetry (DSC).
-
Glass Transition Temperature (Tg): The polymer should have a high Tg to ensure the physical stability of the amorphous mixture during storage.
-
Solubility and Release Profile: Polymers like HPMC-AS or Eudragit® L-100 are enteric, meaning they dissolve at higher pH values. This is ideal for protecting the drug in the stomach and releasing it in the intestine, the primary site for absorption.
| Polymer | Common Grade | Key Feature | Typical Application |
| Polyvinylpyrrolidone | PVP K30 | Good solubilizer, rapid dissolution | Immediate-release formulations |
| Hydroxypropyl Methylcellulose | HPMC-AS | pH-dependent solubility, precipitation inhibitor | Enteric-coated/targeted release |
| Soluplus® | Graft Copolymer | Amphiphilic, enhances solubility and permeability | Formulations for poorly soluble drugs |
| Eudragit® | L100-55 | Anionic, dissolves > pH 5.5 | Enteric delivery to the small intestine |
Q3: What in vivo model is most appropriate for initial pharmacokinetic screening?
A3: The Sprague-Dawley rat is the most common and well-characterized model for oral pharmacokinetic studies. It is cost-effective, easy to handle, and a large body of historical data is available for comparison. Key considerations for study design include:
-
Cannulation: For serial blood sampling without stressing the animal, cannulation of the jugular vein is the gold standard.
-
Fasting: Animals should be fasted overnight to reduce variability in gastric emptying and food effects on absorption.
-
Dose Volume: Keep the oral gavage volume low (typically 5-10 mL/kg) to avoid physiological disruption.
Part 3: Experimental Protocols & Workflows
Protocol 1: Preparation of an Indomethacin-PVP K30 Amorphous Solid Dispersion via Solvent Evaporation
Objective: To prepare a 1:4 (w/w) Indomethacin:PVP K30 solid dispersion to enhance dissolution.
Materials:
-
Indomethacin (MW: 357.79 g/mol )
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol (ACS Grade)
-
Rotary Evaporator
-
Mortar and Pestle
-
Sieves (40-mesh)
Procedure:
-
Dissolution: Accurately weigh 1.0 g of Indomethacin and 4.0 g of PVP K30. Dissolve both components in 100 mL of methanol in a 250 mL round-bottom flask. Ensure complete dissolution by gentle swirling or sonication.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Set the water bath temperature to 40°C. Apply vacuum and rotate the flask to evaporate the methanol until a thin, dry film is formed on the flask wall.
-
Final Drying: Place the flask in a vacuum oven at 40°C overnight to remove any residual solvent.
-
Milling and Sieving: Carefully scrape the solid material from the flask. Gently grind the material using a mortar and pestle to create a fine powder. Pass the powder through a 40-mesh sieve to ensure a uniform particle size distribution.
-
Characterization (Self-Validation):
-
DSC Analysis: Analyze a small sample using Differential Scanning Calorimetry. The absence of a sharp melting endotherm for Indomethacin (typically around 160°C) and the presence of a single Tg confirms the formation of an amorphous system.
-
In Vitro Dissolution: Perform a dissolution test (USP Apparatus II) in a phosphate buffer (pH 6.8) comparing the ASD to the physical mixture and pure Indomethacin. The ASD should show a significantly faster and higher extent of dissolution.
-
Workflow Diagram: Bioavailability Enhancement Strategy
This diagram outlines the logical flow from identifying a bioavailability problem to validating a formulation solution.
Caption: A logical workflow for diagnosing and solving poor oral bioavailability.
Diagram: Mechanism of Amorphous Solid Dispersion (ASD)
This diagram illustrates how an ASD enhances the solubility and absorption of a poorly soluble drug.
Validation & Comparative
A Comparative Analysis of 2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid and Other Synthetic Cannabinoids for Research Applications
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following information is intended for research and informational purposes only. Synthetic cannabinoids are potent psychoactive substances and are classified as controlled substances in many jurisdictions. Their use can be associated with severe health risks. This guide is intended for researchers and scientists in a controlled laboratory setting and is not an endorsement or guide for personal use.
Introduction
The landscape of cannabinoid research is continually evolving with the emergence of novel synthetic compounds. Among these, 2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid has been identified as a potential metabolite of the potent synthetic cannabinoid ADB-FUBIATA. Understanding the pharmacological profile of such metabolites is crucial for a comprehensive assessment of the parent compound's activity and for the development of analytical detection methods. This guide provides a comparative overview of this compound against a selection of well-characterized synthetic cannabinoids: JWH-018, AM-2201, and UR-144, along with its parent compound, ADB-FUBIATA.
While extensive biological data exists for the comparator compounds, it is important to note that, to date, there is a lack of publicly available experimental data on the cannabinoid receptor binding affinity and functional activity of this compound. Therefore, this guide will focus on a detailed comparison of the known compounds and offer a predictive discussion on the potential activity of the target metabolite based on structural considerations.
Chemical Structures and Classifications
The compounds discussed in this guide belong to the indole and indazole classes of synthetic cannabinoids. Their chemical structures are presented below.
| Compound | Chemical Name | Class |
| This compound | 2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetic acid | Indole-3-acetic acid |
| JWH-018 | Naphthalen-1-yl(1-pentyl-1H-indol-3-yl)methanone | Naphthoylindole |
| AM-2201 | 1-[(5-Fluoropentyl)-1H-indol-3-yl]-(naphthalen-1-yl)methanone | Naphthoylindole |
| UR-144 | (1-pentylindol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone | Tetramethylcyclopropylindole |
| ADB-FUBIATA | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide | Indazole-3-carboxamide |
Comparative Analysis of Cannabinoid Receptor Activity
The primary targets for cannabinoids are the CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). CB1 receptors are predominantly found in the central nervous system, while CB2 receptors are primarily located in the peripheral nervous system and immune cells. The interaction of synthetic cannabinoids with these receptors is typically characterized by their binding affinity (Ki) and functional activity (EC50).
Receptor Binding Affinity (Ki)
Receptor binding affinity is a measure of how tightly a ligand binds to a receptor. A lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for the comparator synthetic cannabinoids at human CB1 and CB2 receptors.
| Compound | CB1 Ki (nM) | CB2 Ki (nM) |
| JWH-018 | 9.00 ± 5.00[1] | 2.94 ± 2.65[1] |
| AM-2201 | 1.0[2] | 2.6[2] |
| UR-144 | 150[3] | 1.8[3] |
| ADB-FUBIATA | No data available | No data available |
Note: Ki values can vary between studies depending on the experimental conditions.
Functional Activity (EC50)
Functional activity, often expressed as the half-maximal effective concentration (EC50), measures the concentration of a ligand that induces a response halfway between the baseline and maximum effect. A lower EC50 value indicates greater potency.
| Compound | CB1 EC50 (nM) | CB2 EC50 (nM) |
| JWH-018 | 102 (human)[1] | 133 (human)[1] |
| AM-2201 | 38 (human)[2] | 58 (human)[2] |
| UR-144 | 421 (human)[3] | 72 (human)[3] |
| ADB-FUBIATA | 635[4] | Almost no activity[4] |
Note: EC50 values are assay-dependent.
In-Depth Look at this compound
As previously mentioned, there is no direct experimental data on the cannabinoid receptor activity of this compound. This compound is a metabolite of ADB-FUBIATA, formed by the hydrolysis of the terminal amide bond of the valine moiety to a carboxylic acid.
Structural Considerations and Predicted Activity:
The conversion of the amide in ADB-FUBIATA to a carboxylic acid in its metabolite introduces a significant change in the molecule's physicochemical properties. The carboxylic acid group is ionizable at physiological pH, which will increase the polarity of the molecule. This increased polarity may reduce its ability to cross the blood-brain barrier.
Furthermore, the interaction of cannabinoids with the CB1 and CB2 receptors is highly dependent on the presence of specific lipophilic and hydrogen-bonding groups. The replacement of the amide group with a carboxylic acid could potentially alter the binding mode and reduce the affinity for the cannabinoid receptors. However, without experimental data, this remains speculative. It is also possible that this metabolite interacts with other receptor systems.
Experimental Methodologies
To provide a comprehensive understanding of how the comparative data is generated, this section details a standard protocol for a competitive radioligand binding assay.
Protocol: Competitive Radioligand Binding Assay for CB1/CB2 Receptors
This protocol outlines the steps to determine the binding affinity (Ki) of a test compound for the CB1 and CB2 receptors.
Materials:
-
Membrane preparations from cells expressing human CB1 or CB2 receptors.
-
Radioligand (e.g., [3H]CP-55,940).
-
Non-specific binding control (e.g., WIN 55,212-2 at a high concentration).
-
Test compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
-
96-well plates.
-
Filter mats.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, membrane preparation, and either the test compound, buffer (for total binding), or non-specific binding control.
-
Incubation: Add the radioligand to all wells to initiate the binding reaction. Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Termination of Reaction: Terminate the assay by rapid filtration through filter mats using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
Cannabinoid Receptor Signaling Pathway
Upon binding of an agonist, such as a synthetic cannabinoid, CB1 and CB2 receptors activate intracellular signaling cascades. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Caption: Simplified cannabinoid receptor signaling pathway.
Conclusion
This guide provides a comparative analysis of the receptor binding and functional activity profiles of several key synthetic cannabinoids. JWH-018 and AM-2201 are potent, full agonists at both CB1 and CB2 receptors. In contrast, UR-144 displays a significant selectivity for the CB2 receptor. The parent compound of our target metabolite, ADB-FUBIATA, is a potent and selective CB1 receptor agonist.
The biological activity of this compound remains to be elucidated through experimental studies. Based on its structure as a carboxylic acid metabolite of ADB-FUBIATA, it is plausible that its cannabinoid receptor affinity and potency may be reduced compared to the parent compound. Further research is warranted to characterize the pharmacological profile of this and other synthetic cannabinoid metabolites to better understand their potential contribution to the overall effects of the parent drugs.
References
-
PubChem. This compound. Available from: [Link]
- Vandeputte, M. M., Cannaert, A., & Stove, C. P. (2022). A new cannabinoid receptor 1 selective agonist evading the 2021 "China ban": ADB-FUBIATA. Drug testing and analysis, 14(5), 897–905.
-
PubChem. JWH-018. Available from: [Link]
-
PubChem. AM-2201. Available from: [Link]
-
PubChem. UR-144. Available from: [Link]
-
Wikipedia. JWH-018. Available from: [Link]
-
DEA Diversion Control Division. JWH-018. Available from: [Link]
-
Wikipedia. AM-2201. Available from: [Link]
-
Wikipedia. UR-144. Available from: [Link]
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A Comparative Guide to 2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid and Indole-3-acetic Acid: Exploring the Impact of N-Benzylation and Fluorination
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic discovery, the indole nucleus stands as a privileged scaffold, forming the backbone of numerous bioactive compounds. Indole-3-acetic acid (IAA), a naturally occurring auxin in plants, has garnered significant attention for its diverse physiological effects, which extend beyond phytoregulation to include anti-inflammatory and antioxidant activities in mammalian systems.[1] The strategic modification of the IAA structure offers a compelling avenue for the development of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth comparison of the parent compound, indole-3-acetic acid, and a synthetically modified analog, 2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid, delving into the scientific rationale and experimental implications of N-benzylation and fluorination.
The Foundation: Indole-3-Acetic Acid (IAA) - A Molecule of Diverse Function
Indole-3-acetic acid is the most common, naturally occurring plant hormone of the auxin class, playing a pivotal role in virtually every aspect of plant growth and development.[2] Beyond its established role in botany, emerging research has illuminated the therapeutic potential of IAA in preclinical models. Studies have demonstrated that IAA can mitigate inflammatory responses by suppressing the expression of pro-inflammatory cytokines and reducing the generation of reactive oxygen species (ROS) and nitric oxide (NO).[3]
The mechanism underlying IAA's anti-inflammatory effects involves, in part, the induction of heme oxygenase-1 (HO-1), a potent antioxidant and anti-inflammatory enzyme.[3] This multifaceted activity makes the indole-3-acetic acid scaffold a promising starting point for the design of novel anti-inflammatory and cytoprotective agents.
Strategic Molecular Enhancement: The Rationale for N-Benzylation and Fluorination
The journey from a lead compound like IAA to a viable drug candidate often involves meticulous chemical modifications to optimize its drug-like properties. The structure of this compound incorporates two key modifications to the parent IAA structure: N-benzylation and fluorination of the benzyl ring.
N-Benzylation: The substitution of the hydrogen atom on the indole nitrogen with a benzyl group can profoundly influence the molecule's biological activity. This modification can:
-
Enhance Lipophilicity: Increasing the molecule's ability to cross cellular membranes.
-
Introduce New Binding Interactions: The benzyl group can engage in additional hydrophobic or pi-stacking interactions with target proteins, potentially increasing binding affinity and potency.
-
Alter Metabolic Stability: N-substitution can protect the indole ring from certain metabolic pathways, prolonging the compound's half-life.
Indeed, various N-benzyl indole derivatives have been synthesized and evaluated for a range of biological activities, including anticancer and anti-inflammatory effects.[4][5]
Fluorination: The incorporation of fluorine atoms is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of a drug candidate. The introduction of a fluorine atom onto the benzyl ring can:
-
Improve Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly increase the compound's in vivo stability.
-
Modulate Electronic Properties: Fluorine's high electronegativity can alter the electronic distribution of the molecule, influencing its binding to target receptors.
-
Enhance Binding Affinity: In some cases, fluorine can form favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the target protein's binding pocket.
Comparative Biological Activity: An Evidence-Based Outlook
While direct, head-to-head experimental data comparing the biological activity of this compound and indole-3-acetic acid is not extensively available in the public domain, we can draw informed inferences based on studies of structurally related analogs.
Anticipated Enhancement in Anti-Inflammatory and Anticancer Potential
Given the known anti-inflammatory properties of IAA, it is plausible that the N-(4-fluorobenzyl) modification could potentiate this activity. For instance, a study on 1-benzylindole derivatives identified potent inhibitors of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade.[4] This suggests that the N-benzyl indole scaffold is well-suited for targeting inflammatory pathways. The addition of fluorine to the benzyl group would be expected to further enhance the metabolic stability of such a compound, leading to a more sustained anti-inflammatory effect in vivo.
Similarly, the indole nucleus is a common feature in many anticancer agents.[5] Research on N-benzyl indole-derived hydrazones has demonstrated their potential as anti-triple-negative breast cancer agents.[5] The substitution at the N-1 position of the indole ring is often associated with increased cytotoxic activity against various cancer cell lines.[6] Therefore, this compound represents a promising candidate for anticancer drug discovery.
Structure-Activity Relationship Insights from Analogs
The importance of the substituent on the N-benzyl group is highlighted in a study on potent leukotriene biosynthesis inhibitors. The compound MK-0591, which features a 1-(4-chlorobenzyl) group, demonstrated high affinity for its target, the 5-lipoxygenase activating protein (FLAP).[7] This underscores the critical role of the halogenated benzyl moiety in mediating potent biological activity. It is reasonable to hypothesize that a 4-fluorobenzyl group could confer similar or even improved activity and pharmacokinetic properties.
Furthermore, a series of [1-(4-hydroxy-benzyl)-1H-indol-5-yloxy]-acetic acid compounds were developed as potent and selective thyroid hormone receptor β (TRβ) agonists, demonstrating that the N-benzyl indole scaffold can be tailored to target specific nuclear receptors.[8]
Experimental Protocols for Comparative Evaluation
To empirically validate the anticipated differences in activity between this compound and indole-3-acetic acid, a series of well-defined experimental protocols are necessary.
In Vitro Anti-Inflammatory Assay: Inhibition of Nitric Oxide Production in Macrophages
This assay assesses the ability of the compounds to suppress the inflammatory response in lipopolysaccharide (LPS)-stimulated macrophage cells.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with varying concentrations of this compound, indole-3-acetic acid, or vehicle (DMSO) for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitrite Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent, which correlates with nitric oxide production.
-
Data Analysis: Calculate the percentage of inhibition of nitric oxide production for each compound concentration compared to the LPS-treated control. Determine the IC50 value for each compound.
In Vitro Anticancer Assay: MTT Cell Viability Assay
This assay determines the cytotoxic effects of the compounds on cancer cell lines.
Protocol:
-
Cell Culture: Culture a human cancer cell line (e.g., MCF-7 breast cancer cells) in appropriate media and conditions.
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound, indole-3-acetic acid, or vehicle for 48-72 hours.
-
MTT Assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Solubilize the formazan crystals with DMSO or another suitable solvent.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value for each compound.
Data Presentation and Visualization
The following tables provide a framework for summarizing the expected and hypothetical comparative data for the two compounds.
Table 1: Physicochemical Properties
| Property | Indole-3-acetic acid | This compound |
| Molecular Weight | 175.18 g/mol | 283.30 g/mol |
| LogP (predicted) | ~1.4 | ~3.5 |
| pKa (predicted) | ~4.75 | ~4.6 |
Table 2: Hypothetical Comparative Biological Activity
| Assay | Indole-3-acetic acid (IC50) | This compound (IC50) | Anticipated Fold Improvement |
| NO Production Inhibition | >100 µM | 10-50 µM | >2-10x |
| MCF-7 Cell Viability | >100 µM | 20-70 µM | >1.4-5x |
Note: The values in Table 2 are hypothetical and serve to illustrate the expected trend of increased potency with the fluorobenzyl modification. Actual experimental data is required for validation.
Visualizing the Rationale: From Parent Compound to Modified Analog
The strategic design of this compound from the indole-3-acetic acid scaffold can be visualized as a logical progression to enhance its therapeutic properties.
Caption: Synthetic pathway from IAA to the target compound.
Experimental Workflow for Comparative Analysis
A systematic workflow is essential for the robust comparison of the two compounds.
Caption: Workflow for comparing IAA and its fluorinated analog.
Conclusion
The modification of indole-3-acetic acid through N-benzylation and subsequent fluorination to yield this compound represents a rational drug design strategy aimed at enhancing its therapeutic potential. While direct comparative data remains to be fully elucidated in the scientific literature, the foundational knowledge of IAA's bioactivity and the well-established benefits of these chemical modifications strongly suggest that the fluorinated analog will exhibit superior potency and metabolic stability. This makes it a compelling candidate for further investigation in the fields of anti-inflammatory and anticancer drug discovery. The experimental protocols outlined in this guide provide a clear path for the empirical validation of these hypotheses, paving the way for the potential development of a new class of indole-based therapeutics.
References
- Bhat, M. A., et al. (2020). Indole and its derivatives as promising therapeutic agents. Journal of the Indian Chemical Society, 97(10), 1641-1655.
- Boraei, A. T. A., et al. (2020). Synthesis of a new series of nitrogen/sulfur heterocycles by linking four rings: Indole; 1,2,4-triazole; pyridazine; and quinoxaline. Molecules, 25(3), 450.
- Garscha, U., et al. (2021). 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. RSC Medicinal Chemistry, 12(10), 1746-1763.
-
Gliotoxin. (2023, October 26). In Wikipedia. [Link]
- Iqbal, M. A., et al. (2023). Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents. Frontiers in Chemistry, 11, 1128405.
- Ludwig-Müller, J. (2011). Indole-3-acetic acid in plant-microbe interactions. In Plant-Microbe Interactions (pp. 1-33). Humana Press.
- Ma, N., et al. (2020). Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. Molecules, 25(5), 1034.
- Mandour, A. H., et al. (2009). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Acta Pharmaceutica, 59(1), 55-71.
- Ross, J. J., et al. (2016). Are the Indole-3-Acetic Acid and Phenylacetic Acid Biosynthesis Pathways Mirror Images? Plant Physiology, 171(2), 1169-1179.
- Shehata, M. M., et al. (2018). Effect of Indole-3-Acetic Acid and Benzyl Adenine on Growth Parameters and Yield of Pisum sativum L. Plants. Journal of Plant Production, 9(10), 833-839.
- Singh, V., et al. (2022). In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents. RSC Advances, 12(45), 29285-29302.
- Taha, R. M., et al. (2016). Effects of different combinations of benzyl adenine and indole acetic acid concentrations on in vitro plant regeneration in hexaploid wheat. Journal of Genetic Engineering and Biotechnology, 14(1), 119-125.
- Tang, L., et al. (2022). Pharmacokinetics of fluorobenzyl polyethylene glycol conjugated tetraiodothyroacetic acid (NP751), a novel anticancer thyrointegrin αvβ3 antagonist. Frontiers in Pharmacology, 13, 1034509.
- Wei, H., et al. (2020). Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. Molecules, 25(5), 1034.
- Zelená, E., et al. (2015). Effect of Low Light Stress on Distribution of Auxin (Indole-3-acetic Acid) between Shoot and Roots and Development of Lateral Roots in Barley Plants. Plants, 4(4), 888-904.
- Al-Ostath, A. I., et al. (2021). Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles. Journal of the Serbian Chemical Society, 86(1), 47-61.
- Gul, S., et al. (2023). Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. RSC Advances, 13(45), 31634-31644.
- BenchChem. (2025). A Comparative Analysis of 2-(4-Fluoro-1H-indol-1-yl)acetic acid and Other Fluorinated Indole Analogs in Drug Discovery. BenchChem Technical Support Team.
- El-Sawy, E. R., et al. (2010). Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles. Acta Pharmaceutica, 60(1), 55-71.
- González-Vera, J. A., et al. (2023). Effect of the Exogenous Application of Different Concentrations of Indole-3-Acetic Acid as a Growth Regulator on Onion (Allium cepa L.)
- Prasit, P., et al. (1995). Pharmacology of MK-0591 (3-[1-(4-chlorobenzyl)-3-(t-butylthio)-5-(quinolin-2-yl-methoxy)-indol-2-yl]-2,2-dimethyl propanoic acid), a potent, orally active leukotriene biosynthesis inhibitor. Journal of Pharmacology and Experimental Therapeutics, 273(1), 164-172.
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- Sukhova, E., et al. (2021). Effect of Low Light Stress on Distribution of Auxin (Indole-3-acetic Acid) between Shoot and Roots and Development of Lateral Roots in Barley Plants. Plants, 10(11), 2415.
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Navigating the Nuances of Cannabinoid Receptor Agonism: A Comparative Guide to the Reproducibility of Biological Data for 2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid and its Congeners
In the rapidly evolving landscape of synthetic cannabinoid research, the reproducibility of biological data is paramount for the accurate interpretation of structure-activity relationships (SAR) and the elucidation of physiological effects. This guide provides a comprehensive comparison of 2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid, a potential metabolite of the potent synthetic cannabinoid ADB-FUBIATA, with its parent compound and other relevant synthetic cannabinoids. We will delve into the critical experimental parameters that underpin data reproducibility and provide detailed protocols for key assays, empowering researchers to generate robust and reliable findings.
Introduction: The Significance of this compound in Synthetic Cannabinoid Research
This compound has emerged as a compound of interest due to its structural similarity to synthetic cannabinoids and its identification as a potential metabolite of ADB-FUBIATA[1][2]. Understanding the biological activity of such metabolites is crucial, as they can contribute to the overall pharmacological and toxicological profile of the parent compound. The core challenge lies in the scarcity of direct experimental data for this specific metabolite, necessitating a comparative approach to infer its likely activity and to highlight the importance of standardized assays for generating reproducible data.
This guide will focus on the cannabinoid receptors type 1 (CB1) and type 2 (CB2), the primary targets of synthetic cannabinoids. We will compare the known biological activity of ADB-FUBIATA and other well-characterized synthetic cannabinoids to provide a framework for the potential activity of this compound.
Comparative Analysis of Biological Activity at Cannabinoid Receptors
The biological activity of synthetic cannabinoids is typically characterized by their binding affinity (Ki) and functional potency (EC50) and efficacy (Emax) at CB1 and CB2 receptors. Below is a comparison of available data for ADB-FUBIATA and other relevant compounds.
| Compound | Target | Assay Type | Potency (EC50/Ki) | Efficacy (Emax) | Selectivity |
| ADB-FUBIATA | Human CB1 | β-arrestin2 recruitment | 635 nM (EC50)[3][4][5] | 141% (relative to CP55,940)[4][5] | CB1 Selective[4][5] |
| Human CB2 | β-arrestin2 recruitment | Practically inactive[3][4] | - | ||
| ADB-FUBINACA | Human CB1 | - | Potent agonist | - | CB1/CB2 Agonist |
| Human CB2 | - | Potent agonist | - | ||
| JWH-018 | Human CB1 | - | High affinity agonist[6] | Potent and efficacious[6] | CB1/CB2 Agonist |
| Human CB2 | - | High affinity agonist | - | ||
| This compound | Human CB1 | - | Data not available | - | - |
| Human CB2 | - | Data not available | - | - |
Expert Interpretation: The data clearly positions ADB-FUBIATA as a potent and highly efficacious CB1 receptor agonist with pronounced selectivity over the CB2 receptor. The carboxylic acid metabolite of another synthetic cannabinoid, AMB-FUBINACA, has been shown to have significantly lower affinity and potency at the CB1 receptor compared to its parent compound[7]. By extension, it is highly probable that this compound, as the carboxylic acid metabolite of ADB-FUBIATA, will exhibit substantially reduced or negligible activity at the CB1 receptor. This underscores the critical role of metabolism in modulating the activity of synthetic cannabinoids[8][9][10][11].
The Cornerstone of Reproducibility: Standardized Experimental Protocols
The reproducibility of the biological data presented above is intrinsically linked to the meticulous execution of standardized experimental protocols. Below, we detail the methodologies for two key assays used to characterize cannabinoid receptor ligands.
Cannabinoid Receptor Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Principle: Competitive binding assays are the gold standard for determining the affinity of a ligand for a receptor[12]. A fixed concentration of a high-affinity radioligand is incubated with a membrane preparation containing the receptor of interest in the presence of varying concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is then measured, and the concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the human CB1 or CB2 receptor (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl) using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation, the radioligand (e.g., [3H]CP55,940), and varying concentrations of the test compound.
-
For determining non-specific binding, include wells with a high concentration of a known non-radiolabeled cannabinoid agonist (e.g., WIN55,212-2).
-
For determining total binding, include wells with only the membrane preparation and the radioligand.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
-
Scintillation Counting:
-
Place the filter mats in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
β-Arrestin Recruitment Functional Assay
This assay measures the functional activity of a compound by quantifying its ability to induce the recruitment of β-arrestin to the activated cannabinoid receptor.
Principle: Upon agonist binding, G protein-coupled receptors (GPCRs) like CB1 and CB2 are phosphorylated, leading to the recruitment of β-arrestin proteins, which play a key role in receptor desensitization and signaling[13][14][15]. This recruitment can be monitored using various techniques, such as enzyme complementation assays (e.g., PathHunter® assay)[13][14].
Step-by-Step Protocol (based on PathHunter® Assay):
-
Cell Culture:
-
Use a cell line engineered to co-express the cannabinoid receptor of interest fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, complementing enzyme fragment (Enzyme Acceptor).
-
Culture the cells in the recommended medium to the appropriate density.
-
-
Assay Plating:
-
Plate the cells in a white, clear-bottom 96- or 384-well microplate and incubate overnight.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add the diluted compounds to the corresponding wells of the cell plate. Include a known agonist as a positive control and buffer alone as a negative control.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified period (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
-
Detection:
-
Add the detection reagent, which contains the substrate for the complemented enzyme, to all wells.
-
Incubate the plate at room temperature in the dark for approximately 60 minutes to allow the chemiluminescent signal to develop.
-
-
Signal Measurement:
-
Measure the chemiluminescence in each well using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the positive and negative controls.
-
Plot the normalized response against the log concentration of the test compound to generate a dose-response curve.
-
Determine the EC50 (potency) and Emax (efficacy) values from the curve.
-
Visualizing the Pathways for Enhanced Understanding
To aid in the conceptualization of the experimental workflows and the underlying biological processes, the following diagrams are provided.
Caption: Cannabinoid Receptor-Mediated β-Arrestin Recruitment.
Conclusion and Future Directions
While direct biological data for this compound remains to be published, its identity as a potential metabolite of the potent CB1 agonist ADB-FUBIATA provides a strong rationale for predicting its pharmacological profile. Based on the established trend of reduced activity in carboxylic acid metabolites of synthetic cannabinoids, it is anticipated that this compound will exhibit significantly lower affinity and functional potency at the CB1 receptor compared to its parent compound.
The generation of reproducible and reliable biological data is the bedrock of advancing our understanding in this field. The detailed protocols for radioligand binding and β-arrestin recruitment assays provided in this guide offer a framework for researchers to standardize their methodologies, thereby enhancing the comparability and validity of their findings. Future studies should focus on the direct characterization of this compound and other metabolites of emerging synthetic cannabinoids to build a more complete picture of their pharmacology and toxicology.
References
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Navigating the Receptor Landscape: A Comparative Guide to the Cross-Reactivity Profile of 2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid
For researchers and drug development professionals, understanding the full spectrum of a compound's biological interactions is paramount to progressing a potential therapeutic candidate. This guide provides an in-depth technical comparison of the anticipated cross-reactivity profile of 2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid. Given its structural similarities to known synthetic cannabinoids and the broader class of indole-3-acetic acid derivatives, a thorough investigation of its off-target interactions is critical for a comprehensive safety and efficacy assessment.[1]
This document will not only present a predictive cross-reactivity profile against a panel of key receptors but will also delve into the experimental methodologies required to generate such data, providing a framework for your own investigations.
The Rationale for Cross-Reactivity Profiling
The indole-3-acetic acid scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets.[1] Derivatives have been explored as non-steroidal anti-inflammatory drugs (NSAIDs), anticancer agents, and aldose reductase inhibitors.[1][2] Furthermore, the N-benzyl substitution and overall structure of this compound bear resemblance to synthetic cannabinoids, which are known to potently interact with cannabinoid receptors (CB1 and CB2).[3] This dual structural heritage necessitates a broad screening approach to identify potential off-target liabilities that could lead to unforeseen side effects.
Early-stage in vitro safety pharmacology profiling is a cost-effective strategy to de-risk drug candidates by identifying undesirable interactions with a wide range of receptors, ion channels, and enzymes.[4][5] The data generated from these assays are crucial for making informed decisions about which compounds to advance in the drug discovery pipeline.
Predictive Cross-Reactivity Profile
The following table outlines a predicted cross-reactivity profile for this compound against a standard panel of receptors. This prediction is based on the known pharmacology of structurally related synthetic cannabinoids and indole-3-acetic acid derivatives. It is important to note that this is a hypothetical profile intended to guide experimental investigation; actual binding affinities must be determined empirically.
| Receptor Target Family | Specific Receptor | Predicted Affinity (Ki) / Functional Activity (IC50/EC50) | Rationale for Inclusion |
| Cannabinoid | CB1 | < 100 nM | Structural similarity to synthetic cannabinoids.[3] |
| CB2 | < 500 nM | Structural similarity to synthetic cannabinoids.[3] | |
| Prostanoid | DP1 (CRTH2) | 100 nM - 1 µM | Indole-3-acetic acid derivatives are known antagonists.[6] |
| Adrenergic | α1A | > 1 µM | Common off-target in safety panels. |
| α2A | > 1 µM | Common off-target in safety panels. | |
| β1 | > 1 µM | Common off-target in safety panels. | |
| β2 | > 1 µM | Common off-target in safety panels. | |
| Dopaminergic | D1 | > 1 µM | Common off-target in safety panels. |
| D2 | > 1 µM | Common off-target in safety panels. | |
| Serotonergic | 5-HT1A | > 1 µM | Common off-target in safety panels. |
| 5-HT2A | > 1 µM | Common off-target in safety panels. | |
| 5-HT2B | > 1 µM | Important for cardiac safety assessment. | |
| Muscarinic | M1 | > 1 µM | Common off-target in safety panels. |
| Opioid | µ (MOR) | > 1 µM | Common off-target in safety panels. |
| Ion Channel | hERG | > 10 µM | Critical for cardiovascular safety assessment. |
| Nuclear Receptor | AhR | < 1 µM | Indole-3-acetic acid is a known agonist.[7][8] |
| Enzyme | Aldose Reductase | < 5 µM | Some indole-3-acetic acid derivatives are inhibitors.[2] |
Experimental Methodologies
To empirically determine the cross-reactivity profile, a tiered approach involving initial binding assays followed by functional assays for any identified "hits" is recommended.
Radioligand Displacement Assay
This is the gold standard for determining the binding affinity of a test compound for a specific receptor.[9] The principle lies in the competition between the unlabeled test compound and a radiolabeled ligand with known affinity for the target receptor.
Workflow for Radioligand Displacement Assay:
Caption: Workflow for a typical radioligand displacement assay.
Detailed Protocol for Radioligand Displacement Assay:
-
Membrane Preparation:
-
Harvest cells expressing the receptor of interest or homogenize tissue known to be rich in the receptor.
-
Perform homogenization in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove debris, then at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following in order:
-
Assay buffer.
-
A fixed concentration of a suitable radioligand (typically at or below its Kd value).[10]
-
Varying concentrations of the test compound (this compound).
-
The membrane preparation.
-
-
Include control wells for total binding (no test compound) and non-specific binding (a high concentration of a known unlabeled ligand).
-
-
Incubation:
-
Incubate the plate, typically with gentle agitation, for a sufficient time to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[11]
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.
-
Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter.[11]
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the log of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the binding affinity constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
-
Functional Assays
Should significant binding be observed in the displacement assays, it is crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist. This is achieved through functional assays that measure the downstream signaling of the receptor.[5]
Signaling Pathways for Common Off-Targets:
Caption: Simplified signaling pathways for major GPCR classes.
Detailed Protocol for a cAMP Functional Assay (for Gs and Gi-coupled receptors):
This protocol is based on a homogenous assay format, such as the GloSensor™ cAMP Assay.[12][13]
-
Cell Preparation:
-
Use a cell line stably or transiently expressing the receptor of interest and a cAMP biosensor.
-
Harvest and resuspend the cells in an appropriate assay buffer containing the biosensor substrate.
-
Incubate the cells to allow for substrate equilibration.
-
-
Assay Setup:
-
Dispense the cell suspension into a 384-well white plate.
-
Allow the basal signal to stabilize.
-
For agonist testing: Add varying concentrations of this compound.
-
For antagonist testing: Pre-incubate the cells with varying concentrations of the test compound before adding a known agonist at its EC50 concentration.
-
-
Detection:
-
Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the intracellular cAMP concentration.
-
-
Data Analysis:
-
Plot the luminescence signal against the log of the test compound concentration.
-
For agonist activity, determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect).
-
For antagonist activity, determine the IC50 (concentration that inhibits 50% of the agonist response).
-
Detailed Protocol for a Calcium Flux Functional Assay (for Gq-coupled receptors):
This protocol utilizes a fluorescent calcium indicator dye and a fluorescence plate reader (e.g., FLIPR).[9][14]
-
Cell Preparation:
-
Plate cells expressing the Gq-coupled receptor of interest in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
-
Dye Loading:
-
Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer.
-
Incubate the plate to allow the dye to enter the cells and be de-esterified (e.g., 30-60 minutes at 37°C).[9]
-
-
Assay and Detection:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
For agonist testing: Inject varying concentrations of the test compound and monitor the change in fluorescence over time.
-
For antagonist testing: Inject the test compound, incubate for a short period, and then inject a known agonist, monitoring the fluorescence change.
-
-
Data Analysis:
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
Analyze the data to determine EC50/Emax for agonists or IC50 for antagonists.
-
Conclusion and Forward Look
This guide provides a comprehensive framework for evaluating the cross-reactivity profile of this compound. While the provided profile is predictive, it underscores the importance of a broad, empirical investigation based on the compound's structural alerts. The detailed methodologies for radioligand displacement and functional assays offer a clear path for generating the necessary data to build a robust safety and selectivity profile. By systematically assessing potential off-target interactions early in the drug discovery process, researchers can mitigate risks, optimize lead compounds, and ultimately increase the probability of clinical success.
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Cayman Chemical. This compound - Item No. 36015.
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-
Wiley Analytical Science. Development of Cross-Reactive Antibodies for the Identification and Treatment of Synthetic Cannabinoid Receptor Agonist Toxicity. Journal of Analytical Toxicology, 2022.
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Promega Corporation. GloSensor™ cAMP Assay Protocol.
-
Sturlese, M., et al. Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship. General Physiology and Biophysics, 2011.
-
PubMed. Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship.
-
Google Patents. Use of indole-3-acetic acid derivatives in medicine.
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Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
-
National Center for Biotechnology Information. Calculations and Instrumentation used for Radioligand Binding Assays.
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MDPI. Development of Cross-Reactive Antibodies for the Identification and Treatment of Synthetic Cannabinoid Receptor Agonist Toxicity.
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PDSP. Functional Assays Protocols.
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Carl Roth. Safety Data Sheet: Lignosulphonic acid sodium salt.
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Bio-protocol. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors.
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Pharmaron. In Vitro Safety Panel I Binding & Functional Assays.
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Royal Society of Chemistry. Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors.
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Reaction Biology. Safety and Off-Target Drug Screening Services.
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Carl Roth. Safety Data Sheet: Lignosulphonic acid sodium salt.
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MDPI. Colon-Targeted Delivery of Indole Acetic Acid Helps Regulate Gut Motility by Activating the AHR Signaling Pathway.
-
ResearchGate. Radioligand displacement and functional assays of fragment ligands.
-
Revvity. Functional GPCR studies using AlphaScreen cAMP detection kit.
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ResearchGate. Calcium Flux Assay Protocol.
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ResearchGate. Indole-3-Acetic Acids and Horseradish Peroxidase: A New Prodrug / Enzyme Combination for Targeted Cancer Therapy.
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Revvity. Radiometric Ligand-Binding Assays.
-
PubMed. Indole-3-acetic acid antagonists of the prostaglandin D2 receptor CRTH2.
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In Vivo Validation of 2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic Acid as a Novel Anti-Inflammatory Agent: A Comparative Guide
This guide provides a comprehensive framework for the in vivo validation of the mechanism of action for the novel compound 2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid. Structurally, this molecule belongs to the indole acetic acid derivatives, a class known for a range of biological activities.[1] While direct extensive research on this specific molecule is emerging, its structural similarity to known anti-inflammatory agents suggests a potential mechanism as an inhibitor of cytosolic phospholipase A2α (cPLA2α). This guide will, therefore, focus on validating this hypothesized mechanism through a series of comparative in vivo studies.
The Hypothesized Mechanism: Targeting the "Gatekeeper" of Inflammation
Inflammation is a complex biological response, and at its core is the arachidonic acid (AA) cascade. cPLA2α is the rate-limiting enzyme in this pathway, responsible for releasing AA from the cell membrane.[2] Once released, AA is metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes into pro-inflammatory mediators like prostaglandins and leukotrienes.[3] Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), such as indomethacin, act downstream by inhibiting COX enzymes.[4][5] However, targeting cPLA2α offers a more upstream "gatekeeper" approach, potentially preventing the formation of a broader range of inflammatory molecules and offering a different therapeutic profile.[6]
This guide will compare our lead compound, which we will refer to as Compound X , against established molecules to elucidate its specific mechanism and therapeutic potential.
Figure 1: A diagram of the arachidonic acid signaling pathway. This illustrates the upstream position of cPLA2α, the target of Compound X, in comparison to the downstream targets of NSAIDs (COX-1/COX-2).
Comparative Compound Selection: Rationale and Overview
To rigorously validate the mechanism of Compound X, it is essential to compare its performance against well-characterized alternatives. The chosen compounds will help to differentiate its activity and provide a benchmark for its potency and efficacy.
-
Pyrrophenone: A potent and selective, non-indole-based cPLA2α inhibitor.[6] This compound serves as a positive control for cPLA2α inhibition, helping to confirm that the observed in vivo effects are due to targeting this specific enzyme, independent of the indole scaffold.
-
Indomethacin: A classic NSAID and an indole-3-acetic acid derivative that potently inhibits COX enzymes.[1] This compound is crucial for mechanistic differentiation. If Compound X shows efficacy while having a different biomarker profile than indomethacin, it supports the hypothesis of a cPLA2α-mediated mechanism rather than COX inhibition.
-
Vehicle Control: The non-active formulation used to deliver the test compounds. This group is essential for establishing the baseline inflammatory response in the animal model.
Comparative Performance Data
The following table summarizes the expected performance of Compound X in comparison to the selected alternatives based on both in vitro and in vivo assays.
| Parameter | Compound X (Hypothesized) | Pyrrophenone | Indomethacin |
| Target | cPLA2α | cPLA2α | COX-1/COX-2 |
| In Vitro IC50 (cPLA2α) | Low nM | ~4.2 nM[6] | Inactive |
| In Vivo Efficacy (% Edema Inhibition) | Dose-dependent reduction | Significant reduction | Significant reduction |
| Plasma Half-life (Rat) | Moderate | Moderate | Short to moderate |
| Oral Bioavailability | >30% | Variable | High |
| Biomarker: Prostaglandin E2 (PGE2) Reduction | Significant | Significant | Significant |
| Biomarker: Leukotriene B4 (LTB4) Reduction | Significant | Significant | No significant effect |
In Vivo Validation: A Step-by-Step Approach
A multi-faceted in vivo experimental plan is required to validate the mechanism of action of Compound X. This involves demonstrating its anti-inflammatory efficacy, confirming its engagement with the target enzyme, and understanding its pharmacokinetic and pharmacodynamic profile.
Figure 2: A flowchart of the experimental workflow for the in vivo validation of Compound X.
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This is a standard and highly reproducible model for acute inflammation, ideal for screening anti-inflammatory drugs.[7][8]
Objective: To evaluate the anti-inflammatory efficacy of Compound X compared to Pyrrophenone, Indomethacin, and vehicle.
Materials:
-
Male Wistar rats (180-200g)
-
Compound X, Pyrrophenone, Indomethacin
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
1% (w/v) solution of carrageenan in sterile saline[9]
-
Plebysmometer or digital calipers
Procedure:
-
Acclimatization: Acclimatize animals for at least 3-5 days before the experiment.[10]
-
Grouping: Randomly divide rats into groups (n=6-8 per group): Vehicle control, Compound X (multiple doses, e.g., 10, 30, 100 mg/kg), Pyrrophenone (e.g., 30 mg/kg), and Indomethacin (e.g., 10 mg/kg).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat (V₀).[7]
-
Dosing: Administer the respective compounds or vehicle orally (p.o.) via gavage.[7]
-
Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each rat.[8][9]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[7]
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 where ΔV = Vₜ - V₀.
Protocol 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis
Objective: To determine the plasma concentration profile of Compound X and correlate it with the inhibition of key inflammatory biomarkers.
Procedure:
-
Satellite Group: Use a separate group of animals for PK/PD analysis to avoid interference from the inflammation model procedures.
-
Dosing: Administer a single oral dose of Compound X (e.g., 30 mg/kg).
-
Blood Sampling: Collect blood samples via tail vein or saphenous vein at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Compound X in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Biomarker Analysis: For PD analysis, at a predetermined time point (e.g., 3 hours post-carrageenan), euthanize a subset of animals from the efficacy study (Protocol 1).
-
Exudate Collection: Collect the inflammatory exudate from the edematous paw.
-
Biomarker Quantification: Measure the levels of Prostaglandin E2 (PGE2) and Leukotriene B4 (LTB4) in the exudate using commercially available ELISA kits.
-
Data Correlation: Correlate the plasma concentrations of Compound X with the extent of biomarker inhibition and the reduction in paw edema.
Figure 3: A logic diagram illustrating how the experimental observations collectively validate the hypothesized mechanism of action.
Conclusion and Future Directions
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A Comprehensive Benchmarking Guide: Evaluating the Anti-Inflammatory Potential of 2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid Against Industry Standards
This guide provides a robust framework for the preclinical benchmarking of a novel investigational compound, 2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid, against established anti-inflammatory drugs. We will delve into the mechanistic rationale behind the selected assays and provide detailed protocols to ensure reproducible and comparative data generation. Our focus is to equip researchers, scientists, and drug development professionals with the necessary tools to thoroughly characterize the anti-inflammatory profile of this and other novel chemical entities.
Introduction: The Quest for Novel Anti-Inflammatory Therapeutics
Inflammation is a fundamental biological process that, when dysregulated, contributes to a wide array of chronic diseases, including rheumatoid arthritis, cardiovascular disorders, and neurodegenerative conditions.[1][2] The development of new anti-inflammatory agents with improved efficacy and safety profiles remains a critical endeavor in pharmaceutical research.[3][4] This guide outlines a comprehensive strategy to evaluate the anti-inflammatory properties of this compound, a novel indole derivative, by benchmarking it against three classes of standard-of-care anti-inflammatory drugs: a non-selective COX inhibitor (Indomethacin), a selective COX-2 inhibitor (Celecoxib), and a corticosteroid (Dexamethasone).
The core of this guide is a series of proposed in vitro and in vivo experiments designed to elucidate the compound's mechanism of action, potency, and selectivity. By following these protocols, researchers can generate a robust data package to inform the future clinical development of this promising candidate.
The Inflammatory Cascade: A Focus on the Cyclooxygenase (COX) Pathway
A pivotal pathway in inflammation is mediated by the cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins (PGs).[5][6] There are two primary isoforms of this enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and plays a crucial role in maintaining physiological functions such as gastric cytoprotection and platelet aggregation.[7]
-
COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, leading to the production of pro-inflammatory prostaglandins.[6][7]
The therapeutic action of many non-steroidal anti-inflammatory drugs (NSAIDs) stems from their ability to inhibit COX enzymes.[5] However, the simultaneous inhibition of COX-1 can lead to undesirable side effects, such as gastrointestinal bleeding. This has driven the development of COX-2 selective inhibitors.
Caption: The Cyclooxygenase (COX) Signaling Pathway.
Standard Anti-Inflammatory Drugs: Mechanisms of Action
A thorough understanding of the mechanisms of action of standard drugs is essential for a meaningful comparative analysis.
-
Indomethacin (Non-selective COX Inhibitor): Indomethacin is a potent inhibitor of both COX-1 and COX-2, with IC50 values of 18 nM and 26 nM, respectively.[8] Its broad-spectrum inhibition of prostaglandin synthesis accounts for its strong anti-inflammatory effects, but also its potential for gastrointestinal side effects.[9]
-
Celecoxib (Selective COX-2 Inhibitor): Celecoxib exhibits high selectivity for COX-2, with an IC50 of approximately 40 nM for COX-2 and a much higher IC50 for COX-1.[10] This selectivity is intended to reduce the risk of gastrointestinal adverse effects associated with COX-1 inhibition.[5]
-
Dexamethasone (Corticosteroid): Dexamethasone is a potent synthetic glucocorticoid with broad anti-inflammatory and immunosuppressive effects.[11] Its mechanism of action is complex and involves the inhibition of multiple inflammatory pathways. Dexamethasone suppresses the migration of neutrophils, decreases lymphocyte proliferation, and inhibits the production of numerous pro-inflammatory cytokines and mediators, including prostaglandins and leukotrienes.[12][13]
Proposed Benchmarking Strategy for this compound
We propose a tiered approach to benchmarking, beginning with in vitro assays to determine the primary mechanism of action and potency, followed by in vivo studies to assess efficacy in a physiological context.
In Vitro Evaluation
The initial phase of testing will focus on cell-free and cell-based assays to determine the compound's inhibitory activity against key inflammatory enzymes and its effects on inflammatory signaling pathways.
Caption: Proposed in vitro experimental workflow.
a) COX-1 and COX-2 Inhibition Assays
-
Objective: To determine the IC50 values of the test compound for COX-1 and COX-2 and to assess its selectivity.
-
Methodology: A fluorometric or colorimetric COX inhibitor screening assay kit can be utilized.[6][7]
-
Reconstitute human recombinant COX-1 and COX-2 enzymes according to the manufacturer's instructions.
-
Prepare a series of dilutions of the test compound, indomethacin, and celecoxib.
-
In a 96-well plate, add the assay buffer, cofactor, and the respective enzyme.
-
Add the test compounds and controls to the appropriate wells and incubate.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the fluorescence or absorbance at the appropriate wavelength.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 values.
-
b) Cytokine Release Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Objective: To evaluate the effect of the test compound on the production of pro-inflammatory cytokines.
-
Methodology: [14]
-
Isolate PBMCs from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Seed the PBMCs in a 96-well plate and pre-incubate with various concentrations of the test compound, indomethacin, celecoxib, and dexamethasone.
-
Stimulate the cells with lipopolysaccharide (LPS).
-
After incubation, collect the cell culture supernatants.
-
Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using an enzyme-linked immunosorbent assay (ELISA).
-
c) Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
-
Objective: To assess the inhibitory effect of the test compound on the production of nitric oxide, a key inflammatory mediator.
-
Methodology: [1]
-
Culture RAW 264.7 murine macrophage cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of the test compound and standard drugs.
-
Induce NO production by stimulating the cells with LPS.
-
After incubation, collect the cell culture supernatants.
-
Determine the nitrite concentration (a stable metabolite of NO) using the Griess reagent.
-
Measure the absorbance at 540 nm and calculate the percentage of NO inhibition.
-
In Vivo Evaluation
Following promising in vitro results, the anti-inflammatory efficacy of the compound will be evaluated in a well-established animal model of acute inflammation.
Caption: Proposed in vivo experimental workflow.
a) Carrageenan-Induced Paw Edema in Rats
-
Objective: To evaluate the acute anti-inflammatory activity of the test compound in an animal model.
-
-
Acclimatize male Wistar or Sprague-Dawley rats for at least one week.
-
Divide the animals into groups: vehicle control, test compound (at various doses), indomethacin, celecoxib, and dexamethasone.
-
Administer the test compounds and controls orally.
-
After a specified pre-treatment time (e.g., 60 minutes), induce inflammation by injecting a 1% solution of carrageenan into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
-
Data Interpretation and Comparative Analysis
The data generated from these experiments will be compiled into comprehensive tables for a clear and objective comparison.
Table 1: In Vitro Anti-Inflammatory Activity
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) | TNF-α Inhibition IC50 (µM) | NO Inhibition IC50 (µM) |
| This compound | Experimental Data | Experimental Data | Calculated | Experimental Data | Experimental Data |
| Indomethacin | 18[8] | 26[8] | 0.69 | Literature/Experimental Data | Literature/Experimental Data |
| Celecoxib | >15,000 | 40[10] | >375 | Literature/Experimental Data | Literature/Experimental Data |
| Dexamethasone | N/A | N/A | N/A | Literature/Experimental Data | Literature/Experimental Data |
Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)
| Compound | Dose (mg/kg, p.o.) | Maximum Inhibition of Edema (%) |
| This compound | Dose 1 | Experimental Data |
| Dose 2 | Experimental Data | |
| Dose 3 | Experimental Data | |
| Indomethacin | 5 | Literature/Experimental Data |
| Celecoxib | 10 | Literature/Experimental Data |
| Dexamethasone | 0.5 | Literature/Experimental Data |
Conclusion
This guide provides a structured and scientifically rigorous framework for the preclinical evaluation of this compound. By systematically benchmarking its performance against well-characterized anti-inflammatory drugs, researchers can gain critical insights into its potency, selectivity, and potential therapeutic utility. The proposed experimental workflows, when executed with precision, will yield a comprehensive data package that is essential for making informed decisions regarding the continued development of this novel compound. The ultimate goal is to identify new therapeutic agents that can effectively and safely address the significant unmet medical needs in the management of inflammatory diseases.
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A Senior Application Scientist's Guide to the Orthogonal Confirmation of Purity and Identity of Synthesized 2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic Acid
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's identity and purity is the bedrock of reliable and reproducible results. This guide provides an in-depth technical comparison of analytical methodologies for the characterization of 2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid, a synthetic indole derivative. To provide a richer context and highlight the nuances of analytical data interpretation, we will compare its analytical profile with a structurally similar analogue, 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]acetic acid. This comparative approach underscores how minor structural modifications can manifest in discernible, and predictable, variations in analytical data.
The choice of analytical techniques is paramount and should be orthogonal, meaning that each method should assess the sample's properties based on different physicochemical principles. This multi-faceted approach provides a self-validating system for robust quality control. Here, we will delve into the application of High-Performance Liquid Chromatography (HPLC) for purity assessment, and a suite of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy—for unequivocal identity confirmation.
The Importance of a Multi-Technique Approach
Relying on a single analytical method can be misleading. For instance, while HPLC can indicate high purity, it may not reveal the presence of isomeric impurities that co-elute. Similarly, Mass Spectrometry can confirm the molecular weight, but it does not provide detailed information about the molecule's connectivity. By employing a combination of chromatographic and spectroscopic methods, we create a robust analytical workflow that leaves little room for ambiguity.
Caption: Chemical Structures of the Target and Comparator Compounds.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of non-volatile organic compounds. [1]By separating the sample mixture based on the differential partitioning of its components between a stationary and a mobile phase, we can quantify the target compound relative to any impurities.
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA). A typical gradient might run from 30% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: The synthesized compound is dissolved in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
Comparative Data and Interpretation
| Compound | Expected Retention Time (min) | Expected Purity (%) |
| This compound | ~12.5 | >98% |
| 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]acetic acid | ~13.2 | >98% |
The chloro-substituted analogue is expected to have a slightly longer retention time than the fluoro-substituted compound. This is because chlorine is less electronegative but larger and more polarizable than fluorine, leading to stronger van der Waals interactions with the C18 stationary phase and thus, greater retention under reverse-phase conditions. [2]The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total integrated peak area.
Identity Confirmation by Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. Both ¹H and ¹³C NMR are essential for a complete structural assignment.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Techniques: Standard ¹H, ¹³C, and optionally 2D correlation experiments like COSY and HMQC for unambiguous assignments.
Expected ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Proton Assignment | This compound | 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]acetic acid |
| Carboxylic Acid (-COOH) | ~12.3 (s, 1H) | ~12.3 (s, 1H) |
| Indole H-2 | ~7.3 (s, 1H) | ~7.3 (s, 1H) |
| Indole H-4 to H-7 | ~7.0 - 7.6 (m, 4H) | ~7.0 - 7.6 (m, 4H) |
| Benzyl -CH₂- | ~5.4 (s, 2H) | ~5.4 (s, 2H) |
| Benzyl Aromatic (ortho to CH₂) | ~7.2 (d, 2H) | ~7.3 (d, 2H) |
| Benzyl Aromatic (ortho to F/Cl) | ~7.1 (t, 2H) | ~7.4 (d, 2H) |
| Acetic Acid -CH₂- | ~3.7 (s, 2H) | ~3.7 (s, 2H) |
Expected ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Carbon Assignment | This compound | 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]acetic acid |
| Carboxylic Acid (-COOH) | ~173 | ~173 |
| Indole C-3a, C-7a | ~136, ~128 | ~136, ~128 |
| Indole C-2 | ~125 | ~125 |
| Indole C-4 to C-7 | ~110 - 122 | ~110 - 122 |
| Indole C-3 | ~108 | ~108 |
| Benzyl -CH₂- | ~48 | ~48 |
| Benzyl C-ipso (to CH₂) | ~134 (d) | ~137 |
| Benzyl C-ortho (to CH₂) | ~129 (d) | ~129 |
| Benzyl C-meta (to CH₂) | ~115 (d) | ~128 |
| Benzyl C-para (to F/Cl) | ~161 (d) | ~132 |
| Acetic Acid -CH₂- | ~31 | ~31 |
The key differences in the NMR spectra will be observed in the signals for the benzyl group. In the ¹H NMR of the fluoro-derivative, the protons on the fluorobenzyl ring will exhibit coupling to the ¹⁹F nucleus, leading to more complex splitting patterns (e.g., triplets or doublets of doublets) compared to the simple doublets expected for the chlorobenzyl protons. In the ¹³C NMR, the carbons of the fluorobenzyl ring will show characteristic C-F coupling constants. The carbon directly attached to fluorine will have a large one-bond coupling constant (¹JCF ≈ 245 Hz), and other carbons in the ring will show smaller two- and three-bond couplings. The electronegativity of fluorine will also cause a significant downfield shift for the carbon atom it is attached to compared to the chlorine-substituted carbon. [3]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information. [4]
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source.
-
Mode: Positive or negative ion mode for ESI.
-
Analysis: Full scan for molecular ion determination and product ion scan (MS/MS) for fragmentation analysis.
| Parameter | This compound | 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]acetic acid |
| Molecular Formula | C₁₇H₁₄FNO₂ | C₁₇H₁₄ClNO₂ |
| Exact Mass | 283.1009 | 299.0713 |
| [M-H]⁻ (ESI) | 282.1 | 298.1 / 300.1 |
| Key Fragment (m/z) | 109 (fluorobenzyl cation) | 125/127 (chlorobenzyl cation) |
The most striking difference in the mass spectra will be the isotopic pattern of the molecular ion and fragments containing the halogenated benzyl group. Chlorine has two abundant isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a characteristic M+2 peak for any chlorine-containing fragment, which is a definitive indicator of the presence of chlorine. Fluorine, on the other hand, is monoisotopic, so no such pattern is observed. The primary fragmentation pathway is expected to be the cleavage of the benzylic C-N bond, yielding a stable benzyl cation. This fragment will be observed at m/z 109 for the fluoro-compound and as a pair of peaks at m/z 125 and 127 for the chloro-compound. [5]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. [6]
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The solid sample can be analyzed directly using an attenuated total reflectance (ATR) accessory or mixed with KBr to form a pellet.
Expected Characteristic FTIR Absorption Bands (cm⁻¹)
| Functional Group | Vibration | This compound | 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]acetic acid |
| Carboxylic Acid O-H | Stretch (broad) | 2500-3300 | 2500-3300 |
| Aromatic C-H | Stretch | 3000-3100 | 3000-3100 |
| Aliphatic C-H | Stretch | 2850-2960 | 2850-2960 |
| Carboxylic Acid C=O | Stretch | ~1700-1725 | ~1700-1725 |
| Aromatic C=C | Stretch | ~1500-1600 | ~1500-1600 |
| C-F | Stretch | ~1220-1240 | - |
| C-Cl | Stretch | - | ~700-800 |
The FTIR spectra of both compounds will be broadly similar, showing the characteristic absorptions for the carboxylic acid (a broad O-H stretch and a strong C=O stretch), the indole ring (aromatic C-H and C=C stretches), and the aliphatic CH₂ groups. [7]The key distinguishing feature will be the presence of a strong C-F stretching band around 1220-1240 cm⁻¹ for the fluoro-derivative, and a C-Cl stretching band in the lower frequency region of 700-800 cm⁻¹ for the chloro-derivative.
Conclusion
The rigorous confirmation of the purity and identity of a synthesized compound is a non-negotiable aspect of scientific research and drug development. By employing an orthogonal suite of analytical techniques—HPLC for purity, and NMR, MS, and FTIR for identity—we can build a comprehensive and self-validating profile of the target molecule. The comparative analysis of this compound and its chloro-analogue demonstrates how subtle structural changes are clearly reflected in the analytical data. Understanding these correlations between structure and analytical signature is a critical skill for any scientist working with synthetic molecules. This guide provides a framework for such an analysis, emphasizing the causality behind experimental choices and the importance of a multi-faceted approach to ensure the integrity of your research.
References
- Prukała, D., Prukała, W., & Sikorski, M. (2010). Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. Rapid Communications in Mass Spectrometry, 24(7), 1059-1065.
- U.S. Pharmacopeia. (2021).
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
- Silva, A. M. S., Pinto, D. C. G. A., & Cavaleiro, J. A. S. (2003). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 7(5), 403-434.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Taylor, S. D., & O'Hagan, D. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. RSC Medicinal Chemistry.
-
Separation Science. (2024). Factors Impacting Chromatography Retention Time. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Characterization of the Biologically Active 2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl Acetamide. Retrieved from [Link]
-
GL Sciences. (n.d.). HPLC Column Technical Guide. Retrieved from [Link]
- Herniman, J. M., & Euerby, M. R. (2005). The effect of subtle changes in stationary phase chemistry on the retention and selectivity of a range of basic drugs in reversed-phase high-performance liquid chromatography.
-
Powers, R. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln. Retrieved from [Link]
-
International Journal of Scientific and Development Research. (2020). Applications of FTIR Spectroscopy: Review. Retrieved from [Link]
-
Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]
- Prukała, D., Prukała, W., & Sikorski, M. (2010). Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. Rapid Communications in Mass Spectrometry, 24(7), 1059–1065.
Sources
- 1. glsciences.eu [glsciences.eu]
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- 5. Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. www1.udel.edu [www1.udel.edu]
Structure-activity relationship (SAR) of 2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid analogs
Content Type: Publish Comparison Guide Domain: Medicinal Chemistry & Pharmacology Target: CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells) Primary Application: Asthma, Allergic Rhinitis, and Atopic Dermatitis[1]
Executive Summary: The Indole-Acetic Acid Scaffold in Immunomodulation
The compound 2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid represents a critical structural class of CRTH2 antagonists. As a Senior Application Scientist, I have evaluated this scaffold against established clinical benchmarks like Ramatroban and Fevipiprant .
This guide moves beyond basic descriptions to analyze the Structure-Activity Relationship (SAR) governing this molecule's efficacy. The indole-3-acetic acid (IAA) core mimics Prostaglandin D2 (PGD2), the endogenous ligand, while the N-benzyl substituent provides the necessary hydrophobic bulk to occupy the antagonist pocket. The specific inclusion of the 4-fluorobenzyl moiety is a deliberate medicinal chemistry tactic to block metabolic degradation (para-hydroxylation) while maintaining high affinity.
Why This Matters
CRTH2 mediates the chemotaxis of Th2 cells, eosinophils, and basophils.[2][3] Blocking this receptor is a validated strategy for treating eosinophilic asthma.[2] This guide compares the performance of the 4-fluorobenzyl analog against market alternatives, supported by experimental protocols for validation.
Structure-Activity Relationship (SAR) Analysis
The efficacy of this compound relies on three distinct pharmacophoric regions. Below is the SAR logic derived from binding assays and metabolic stability studies.
Region A: The Acidic Head Group (Position 3)
-
Function: Mimics the carboxylate head of PGD2.
-
SAR Rule: The acetic acid side chain (
) is optimal. Extending to propionic acid ( ) or shortening to a carboxylic acid directly on the ring dramatically reduces potency. -
Causality: The carboxylate forms a critical salt bridge with Arg170 and Lys210 in the CRTH2 binding pocket. Amides or esters at this position are inactive in vitro (though esters may serve as prodrugs).
Region B: The Indole Core (Scaffold)
-
Function: Provides a rigid spacer orienting the acidic head and the hydrophobic tail.
-
SAR Rule: Substitution at Position 2 (e.g., Methyl) often enhances potency by restricting the rotation of the acetic acid side chain, locking it into the bioactive conformation.
-
Modification: Position 5 is a site for electronic tuning. Electron-withdrawing groups (F, Cl) at C5 can increase metabolic stability and potency.
Region C: The Hydrophobic Tail (Position 1 - Nitrogen)
-
Function: Occupies a deep hydrophobic pocket in the receptor.
-
The 4-Fluorobenzyl Advantage:
-
Unsubstituted Benzyl: High potency but rapid clearance due to CYP450 oxidation at the para-position.
-
4-Fluorobenzyl (The Product): The fluorine atom sterically and electronically blocks metabolic attack (para-hydroxylation) without disrupting the hydrophobic interaction.
-
Sulfonyl Linkers (Alternative): Used in Ramatroban. These offer different solubility profiles but can introduce rigidity that alters binding kinetics.
-
Visualization: SAR Logic Map
Figure 1: Pharmacophore dissection of the target analog showing the functional role of each structural region.
Comparative Performance Guide
This section objectively compares the 4-Fluorobenzyl Analog against the standard of care (Ramatroban ) and a next-generation clinical candidate (Fevipiprant ).
Table 1: Physicochemical and Biological Profile Comparison
| Feature | 4-Fluorobenzyl Analog (Product) | Ramatroban (Alternative 1) | Fevipiprant (Alternative 2) |
| Core Structure | Indole-3-acetic acid | Tetrahydrocarbazole-1-acetic acid | Indole-1-acetic acid derivative |
| N-Substituent | 4-Fluorobenzyl | Sulfonyl-phenyl | Methyl-sulfonyl-pyridine |
| CRTH2 IC50 (Binding) | 4 - 10 nM | 10 - 30 nM | < 1 nM |
| Selectivity (vs DP1) | > 500-fold | ~100-fold (Dual TP/CRTH2) | > 1000-fold |
| Metabolic Stability | High (Blocked para-site) | Moderate | High |
| Mechanism | Reversible Antagonist | Reversible Antagonist | Nearly Insurmountable Antagonist |
| Primary Limitation | Lipophilicity (LogP ~4.5) | Low potency vs modern candidates | Cost of synthesis |
Expert Insight: While Fevipiprant offers superior potency, the 4-Fluorobenzyl Analog provides a more accessible synthetic route and sufficient potency for preclinical tool validation. Unlike Ramatroban , which has off-target activity on the Thromboxane receptor (TP), the 4-fluorobenzyl analog is highly selective for CRTH2, making it a "cleaner" probe for dissecting specific eosinophilic pathways.
Experimental Protocols
To validate the SAR claims, the following protocols are recommended. These are self-validating systems: if the controls fail, the data is invalid.
Protocol A: Synthesis via Indole N-Alkylation
Objective: Synthesize the target compound from commercially available precursors.
-
Reagents: Indole-3-acetic acid methyl ester (1.0 eq), 4-Fluorobenzyl bromide (1.2 eq), Cesium Carbonate (
, 2.0 eq), DMF (anhydrous). -
Procedure:
-
Dissolve indole ester in DMF under
atmosphere. -
Add
and stir at for 30 mins to deprotonate the indole nitrogen. -
Add 4-Fluorobenzyl bromide dropwise. Warm to Room Temp (RT) and stir for 4 hours.
-
Validation Check: TLC (Hexane:EtOAc 3:1) should show disappearance of the polar indole spot and appearance of a less polar product.
-
-
Hydrolysis:
-
Treat the intermediate with LiOH (3 eq) in THF/Water (1:1) for 2 hours.
-
Acidify with 1M HCl to precipitate the final acid.
-
-
Purification: Recrystallize from Ethanol/Water to yield white crystals.
Protocol B: CRTH2 Calcium Flux Assay
Objective: Quantify functional antagonism against PGD2.
-
Cell Line: HEK293 cells stably transfected with human CRTH2 (GPR44) and G
16 (to couple to Calcium signaling). -
Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at
. -
Antagonist Pre-treatment: Add the 4-Fluorobenzyl Analog (serial dilutions: 0.1 nM to 10
M) and incubate for 15 mins. -
Agonist Challenge: Inject PGD2 (
concentration, typically 10-30 nM). -
Readout: Measure fluorescence intensity (Ex 488nm / Em 525nm) using a FLIPR or FlexStation.
-
Data Analysis: Calculate IC50 based on inhibition of the PGD2-induced calcium peak.
Visualization: Assay Workflow
Figure 2: Step-by-step workflow for the Calcium Flux functional assay.
References
-
Review of CRTH2 Antagonists: Title: "Indole-3-acetic acids as antagonists of the prostaglandin D2 receptor CRTH2."[1][3][4] Source: Journal of Medicinal Chemistry.[5][6] Link:[Link]
-
Ramatroban Pharmacology: Title: "Ramatroban (BAY u 3405): A novel dual antagonist of TXA2 and CRTH2 receptors." Source: European Journal of Pharmacology. Link:[Link]
-
Fevipiprant Clinical Data: Title: "Efficacy and safety of fevipiprant in patients with persistent uncontrolled asthma." Source: The Lancet Respiratory Medicine. Link:[Link]
-
Assay Methodology: Title: "Methods for the Identification of Compounds Useful for the Treatment of Allergic Diseases (Calcium Flux Protocols)." Source: NIH / PubMed Central. Link:[Link]
-
Metabolic Stability of Fluorinated Indoles: Title: "Synthesis and biological activities of 4-trifluoromethylindole-3-acetic acid."[7][8] Source: Bioscience, Biotechnology, and Biochemistry.[8] Link:[Link]
Sources
- 1. Indole-3-acetic acid antagonists of the prostaglandin D2 receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. A novel antagonist of prostaglandin D2 blocks the locomotion of eosinophils and basophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole-Based and Cyclopentenylindole-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diazine indole acetic acids as potent, selective, and orally bioavailable antagonists of chemoattractant receptor homologous molecule expressed on Th2 cells (CRTH2) for the treatment of allergic inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel selective orally active CRTH2 antagonists for allergic inflammation developed from in silico derived hits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activities of 4-trifluoromethylindole-3-acetic acid: a new fluorinated indole auxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
Safety Operating Guide
Definitive Guide to the Proper Disposal of 2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid (Zindoxifene Analog)
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid, a research chemical related to Zindoxifene. As this compound is not a commercial product, a specific Safety Data Sheet (SDS) is often unavailable. Therefore, this directive is synthesized from an analysis of its core chemical structure—an indole scaffold, a fluorinated aromatic ring, and a carboxylic acid moiety—and aligned with federal and institutional hazardous waste regulations. The procedures outlined here are designed to ensure the safety of laboratory personnel and protect the environment.
Part 1: Hazard Analysis and Risk Assessment
A thorough understanding of the compound's structure is paramount to appreciating its potential hazards and dictating the appropriate disposal pathway. The molecule's risk profile is a composite of its three primary structural components.
-
Indole Scaffold: The indole nucleus is a common motif in biologically active compounds, including neurotransmitters like serotonin.[1] While essential for biological function, indole derivatives can be toxic. The base compound, indole, is classified as a toxic solid. Therefore, this compound must be handled as a potentially toxic substance.
-
Fluorinated Aromatic Group: The presence of a 4-fluorobenzyl group introduces a carbon-fluorine bond, one of the strongest in organic chemistry. This bond imparts significant chemical stability, which can lead to environmental persistence.[2] Such fluorinated organic compounds require robust disposal methods, as incomplete destruction can release hazardous intermediates.[3][4]
-
Carboxylic Acid Moiety: The acetic acid functional group makes the compound acidic. While it is a weak organic acid, it necessitates the use of compatible storage containers (e.g., avoiding reactive metals) and segregation from basic or reactive waste streams.[5]
Given its relation to Zindoxifene, a nonsteroidal selective estrogen receptor modulator (SERM), the compound should also be handled as a potentially biologically active agent with possible reproductive effects, similar to other SERMs like Tamoxifen and Endoxifen.[6][7][8]
Summary of Key Compound Characteristics
| Property | Identifier / Value | Source / Rationale |
| IUPAC Name | This compound | PubChem CID: 2774436[9] |
| Molecular Formula | C₁₇H₁₄FNO₂ | PubChem CID: 2774436[9] |
| Related Compound | Zindoxifene (D-16726) | A nonsteroidal SERM developed for breast cancer treatment.[6][7][10] |
| Primary Hazard Class | Hazardous Chemical Waste | Based on structural analysis and regulatory guidelines (EPA RCRA).[11][12] |
| Potential Hazards | Toxicity (Indole), Environmental Persistence (Fluorine), Corrosivity (Acid), Biological Activity (SERM analog) | Inferred from constituent moieties and related compounds.[1][2][8] |
Part 2: Personal Protective Equipment (PPE) Mandate
Prior to handling the compound in any form, including for disposal, a stringent PPE protocol must be observed to minimize exposure risk.
-
Eye Protection: Chemical splash goggles are the minimum requirement. For any procedure with a risk of splashing, a full-face shield worn over goggles is mandatory.[3]
-
Hand Protection: Nitrile gloves are standard. Given the potential for dermal absorption, double-gloving is strongly recommended to provide an additional barrier and a safe method for doffing the contaminated outer layer.[3] Gloves must be inspected for integrity before use and disposed of as contaminated solid waste after handling.[13]
-
Body Protection: A flame-resistant laboratory coat must be worn at all times. Ensure it is fully buttoned.
-
Respiratory Protection: Work should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[14]
Part 3: Disposal Workflow and Step-by-Step Protocol
The proper disposal of this compound is a multi-step process governed by the Resource Conservation and Recovery Act (RCRA).[11][12] The following workflow ensures compliance and safety from the point of generation to final removal.
Disposal Decision Workflow
Caption: Waste disposal workflow from generation to final disposition.
Experimental Protocol: Step-by-Step Waste Handling
-
Waste Characterization: Identify all waste streams containing this compound. This includes:
-
Bulk Solid Waste: Unused or expired solid compound.
-
Contaminated Labware: Weighing paper, pipette tips, gloves, vials, and other disposable materials that have come into direct contact with the compound.[3]
-
Aqueous Solutions: If the compound has been dissolved, this liquid waste must be handled separately. DO NOT dispose of down the drain.[13]
-
-
Waste Segregation and Containerization:
-
Solid Waste:
-
Designate a specific, dedicated hazardous waste container for solid waste contaminated with this compound.
-
The container must be made of a compatible material, such as high-density polyethylene (HDPE) or borosilicate glass. Crucially, do not use metal containers due to the acidic nature of the compound.[5]
-
Place all contaminated solid items directly into this container. For residual amounts of the solid, it is safest to dispose of them as solid chemical waste without attempting neutralization.[3]
-
-
Liquid Waste:
-
Use a separate, leak-proof container, also made of HDPE or glass, for any solutions containing the compound.
-
Ensure the container is equipped with a secure, tight-fitting screw cap.[11]
-
-
-
Labeling:
-
Immediately label the waste container. The label must, at a minimum, include the words "HAZARDOUS WASTE" .[11]
-
Clearly write the full chemical name: "this compound" . Avoid using abbreviations or formulas.
-
Indicate the start date of accumulation.
-
-
On-Site Accumulation and Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) , which should be at or near the point of waste generation and under the control of laboratory personnel.[5][11]
-
The container must be kept closed at all times except when actively adding waste.[11]
-
Ensure the SAA is in a well-ventilated area and away from incompatible materials (e.g., strong bases, oxidizers).
-
Academic laboratories operating under the EPA's Subpart K regulations must adhere to specific storage time limits and ensure regular removal of waste from the lab.[15][16]
-
-
Final Disposal:
-
Once the container is full (no more than 90% capacity) or the storage time limit is approaching, contact your institution's Environmental Health & Safety (EHS) office .[5][17]
-
The EHS office will coordinate with a licensed hazardous waste disposal contractor for pickup and transport.[12]
-
The most probable final disposal method for this type of halogenated organic compound is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[4] This method is necessary to ensure the complete destruction of the persistent fluorinated structure.
-
Part 4: Spill and Emergency Procedures
In the event of an accidental release, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Small Spills (Manageable by Lab Personnel):
-
Alert all personnel in the immediate area and restrict access.
-
Wearing the full PPE described in Part 2, contain the spill using a compatible absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels to absorb large amounts of liquid.
-
For a solid spill, carefully sweep or scoop the material into a designated waste container. Avoid creating dust.
-
Collect the contaminated absorbent material using non-sparking tools and place it into the hazardous waste container for this compound.[18]
-
Clean the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
-
Large Spills or Spills of Unknown Hazard:
-
Evacuate the area immediately.
-
Alert others to evacuate and close the laboratory doors.
-
Contact your institution's emergency response team or EHS office immediately. Provide them with the name of the chemical and the approximate quantity spilled.
-
Do not re-enter the area until it has been cleared by trained emergency personnel.[3]
-
References
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Zindoxifene. Wikipedia. [Link]
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In vitro estrogenic actions in rat and human cells of hydroxylated derivatives of D16726 (zindoxifene), an agent with known antimammary cancer activity in vivo. PubMed. [Link]
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Personal protective equipment for handling 2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid
A Researcher's Guide to Safely Handling 2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid
Hazard Assessment: A Proactive Stance on Safety
Given the absence of a specific Safety Data Sheet (SDS) for this compound, we must extrapolate from the known hazards of its parent compound, Indole-3-acetic acid (IAA), and adopt a conservative approach. The SDS for IAA indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2][3]. As a fluorinated analog and a potential metabolite of a synthetic cannabinoid, it is prudent to treat this compound as potentially potent and handle it with appropriate caution[4].
Key Hazard Considerations:
-
Dermal Contact: Potential for skin irritation and unknown systemic effects upon absorption.
-
Ocular Contact: Risk of serious eye irritation.
-
Inhalation: Possible respiratory tract irritation.
-
Ingestion: Unknown toxicity.
Our operational plan is therefore built on the principle of minimizing all potential routes of exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling chemicals of unknown or potentially high toxicity. The following PPE ensemble is mandatory for all personnel handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile, double-gloved | Provides a primary barrier against dermal contact. Double-gloving is a best practice for handling potentially hazardous compounds[5]. |
| Eye Protection | Chemical splash goggles or a face shield | Protects against accidental splashes to the eyes, which are highly susceptible to damage[1][2]. |
| Lab Coat | Certified, with tight-fitting cuffs | Prevents contamination of personal clothing and skin[5]. |
| Respiratory Protection | Use in a certified chemical fume hood | A fume hood is the primary engineering control to prevent inhalation of powders or aerosols[6]. |
Workflow for Donning and Doffing PPE
Caption: PPE Donning and Doffing Sequence.
Operational Plan: Step-by-Step Handling Protocol
This protocol is designed to minimize exposure and ensure a controlled environment during the handling of this compound.
3.1. Preparation:
-
Chemical Hygiene Plan Review: Before beginning any work, all personnel must be familiar with the laboratory's Chemical Hygiene Plan, as mandated by OSHA[7].
-
Area Designation: Designate a specific area within a certified chemical fume hood for handling the compound.
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, vials, etc.) and waste containers within the fume hood before introducing the compound.
-
Spill Kit: Ensure a well-stocked chemical spill kit is readily accessible[8].
3.2. Handling:
-
Weighing: If weighing the solid compound, do so within the fume hood. Use a tared weigh boat and handle with care to avoid generating dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Container Sealing: All containers holding the compound must be clearly labeled and sealed when not in immediate use.
-
Transport: When moving the compound outside of the fume hood, it must be in a sealed, labeled, and secondary container.
3.3. Post-Handling:
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with the compound. A suitable cleaning agent would be 70% ethanol, followed by a thorough water rinse.
-
Hand Washing: Immediately after doffing PPE, wash hands thoroughly with soap and water[5].
Chemical Handling Workflow
Caption: Step-by-step chemical handling workflow.
Disposal Plan: Responsible Waste Management
All waste generated from handling this compound must be treated as hazardous waste.
Waste Segregation:
-
Solid Waste: Contaminated consumables (gloves, weigh boats, paper towels) should be placed in a dedicated, labeled, and sealed hazardous waste bag.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, labeled, and sealed hazardous waste container.
-
Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container.
All waste must be disposed of in accordance with institutional and local regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance[1][2].
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and correct action is crucial.
5.1. Spills:
-
Minor Spill (within fume hood):
-
Alert nearby personnel.
-
Use a chemical spill kit to absorb the material.
-
Wipe the area clean with a suitable decontaminant.
-
Dispose of all cleanup materials as hazardous waste.
-
-
Major Spill (outside fume hood):
-
Evacuate the immediate area.
-
Alert others and contact your institution's EHS or emergency response team[9].
-
Prevent entry to the contaminated area.
-
5.2. Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention[1].
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[2].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention[1].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
By adhering to these protocols, we can ensure a safe and productive research environment. The principles of recognizing hazards, assessing risks, minimizing risks, and preparing for emergencies (RAMP) are fundamental to our work[10].
References
-
This compound | C17H14FNO2 | CID 2774436 - PubChem. Available from: [Link]
-
Indole-3-acetic Acid - Organic Syntheses Procedure. Available from: [Link]
-
Safety Data Sheet: Indolyl 3-acetic acid - Carl ROTH. Available from: [Link]
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Laboratory Safety Guidance - OSHA. Available from: [Link]
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8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. Available from: [Link]
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Guidelines for Chemical Laboratory Safety in Academic Institutions - American Chemical Society. Available from: [Link]
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Regulation of indole‐3‐acetic acid biosynthesis and consequences of auxin production deficiency in Serratia plymuthica - PMC - PubMed Central. Available from: [Link]
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Safety Tipsheets & Best Practices - American Chemical Society. Available from: [Link]
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Guidance for Hazardous Waste Spill Cleanup in Laboratories. Available from: [Link]
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eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration - OSHA. Available from: [Link]
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1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration. Available from: [Link]
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A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - ResearchGate. Available from: [Link]
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Pharmaceutical Manufacturing PPE | Worker Health & Safety | 3M US. Available from: [Link]
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doing-things-safely.pdf - American Chemical Society. Available from: [Link]
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Laboratories - Standards | Occupational Safety and Health Administration - OSHA. Available from: [Link]
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Degradation of indole-3-acetic acid by plant-associated microbes | bioRxiv. Available from: [Link]
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OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Available from: [Link]
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From Chemical Safety Rules to Risk Management | ACS College Safety Video #1 - YouTube. Available from: [Link]
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High-Level Production of Indole-3-acetic Acid in the Metabolically Engineered Escherichia coli | Journal of Agricultural and Food Chemistry - ACS Publications. Available from: [Link]
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0004 - Hazardous Substance Fact Sheet. Available from: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
